molecular formula C9H13N3O B15617950 Iproniazid CAS No. 305-33-9; 54-92-2

Iproniazid

Cat. No.: B15617950
CAS No.: 305-33-9; 54-92-2
M. Wt: 179.22 g/mol
InChI Key: NYMGNSNKLVNMIA-UHFFFAOYSA-N
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Description

Iproniazid is a carbohydrazide and a member of pyridines.
Withdrawn from the Canadian market in July 1964 due to interactions with food products containing tyrosine.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for major depressive disorder.
An irreversible inhibitor of monoamine oxidase types A and B that is used as an antidepressive agent. It has also been used as an antitubercular agent, but its use is limited by its toxicity.
See also: Phenelzine (related);  Nialamide (related).

Properties

IUPAC Name

N'-propan-2-ylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-7,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMGNSNKLVNMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5023168
Record name Iproniazid
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54-92-2
Record name Iproniazid
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Record name Iproniazid [INN:BAN:DCF]
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Record name Iproniazid
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Record name IPRONIAZID
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Melting Point

161-161.5
Record name Iproniazid
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Foundational & Exploratory

The Serendipitous Journey of Iproniazid: From Tuberculosis Treatment to a Revolution in Psychiatry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Iproniazid (B1672159) in Tuberculosis Treatment

Introduction

The history of pharmacology is rich with serendipitous discoveries, but few have had as profound an impact as that of this compound. Initially synthesized as a potential anti-tuberculosis agent, its unexpected effects on patient mood not only marked a turning point in the treatment of tuberculosis but also inadvertently launched the era of antidepressant medication. This technical guide provides a comprehensive overview of the discovery, history, and dual mechanism of action of this compound in the context of its initial application against Mycobacterium tuberculosis. It is intended for researchers, scientists, and drug development professionals interested in the intricate history of psychopharmacology and anti-infective agents.

The Genesis of this compound: A Quest for a Better Anti-Tuberculosis Drug

In the mid-20th century, the medical community was in an urgent search for effective treatments for tuberculosis. Following the successful introduction of isoniazid (B1672263), chemists at Hoffmann-La Roche began synthesizing various derivatives in an effort to enhance its efficacy and combat emerging drug resistance.[1] One of these derivatives was this compound, the isopropyl derivative of isoniazid, which was introduced in 1951.

Early clinical studies in the 1950s confirmed that this compound possessed activity against Mycobacterium tuberculosis. However, it was generally considered to be less potent than its parent compound, isoniazid.[1] During these trials, a consistent and remarkable side effect was observed in tuberculosis patients: a significant improvement in mood, increased appetite, and a general sense of well-being.[1] This mood-elevating property, initially a secondary observation, would soon become the primary focus of research into this compound.[2]

Data Presentation: this compound in Tuberculosis Treatment

Detailed quantitative data from the initial tuberculosis trials of this compound in the early 1950s are not extensively available in modern digital archives. The following tables summarize the general findings, typical dosage ranges, and observed side effects based on historical accounts and secondary sources.

Table 1: Summary of this compound Efficacy in Tuberculosis (Early 1950s)

ParameterObservationSource
Bacteriological Conversion Showed activity against M. tuberculosis, but was less potent than isoniazid.[1]
Clinical Improvement Patients exhibited improvements in general health, including increased appetite and weight gain.
Radiological Changes Some positive changes in chest X-rays were noted, though often less pronounced than with isoniazid.[1]

Table 2: Dosage and Administration of this compound in Tuberculosis Trials

ParameterDetailsSource
Dosage Range Typically administered orally at doses ranging from 2 to 8 mg/kg of body weight per day.[1]
Duration of Treatment Treatment regimens were often long-term, extending for many months.

Table 3: Observed Side Effects of this compound in Tuberculosis Patients

Side Effect CategorySpecific EffectsFrequency/NotesSource
Central Nervous System Dizziness, drowsiness, headaches, ataxia, numbness of feet and hands, muscular twitching, overactivity, insomnia, agitation.These were relatively common but often subsided after approximately 10 weeks.[2][3]
Autonomic Nervous System Dry mouth, constipation, blurred vision.Frequently reported.[2]
Psychiatric Euphoria, mood elevation, inappropriate happiness.This "side effect" led to its investigation as an antidepressant.[2]
Hepatic Hepatotoxicity, liver damage.A serious and significant adverse effect that ultimately led to its withdrawal from the market.[2][3]

Experimental Protocols: Early Clinical Evaluation

Reconstructed Protocol for Early this compound Tuberculosis Trials (circa 1952-1955)
  • Objective: To evaluate the safety and efficacy of this compound in the treatment of pulmonary tuberculosis.

  • Patient Population:

    • Inclusion Criteria: Adult patients with a confirmed diagnosis of active pulmonary tuberculosis, often with observable lesions on chest radiographs. Many patients had failed to respond to or had relapsed after treatment with other available therapies like streptomycin.

    • Exclusion Criteria: Patients with severe renal or hepatic impairment (though this was not as rigorously defined as in modern trials).

  • Methodology:

    • Patient Selection: Patients were selected from tuberculosis sanatoria and hospitals.

    • Baseline Assessment: Pre-treatment evaluation included a detailed clinical examination, chest X-ray, and sputum analysis for acid-fast bacilli (AFB) smear and culture.

    • Drug Administration: this compound was administered orally, typically in divided daily doses. The dosage was often weight-adjusted, commonly in the range of 4 mg/kg per day.

    • Monitoring: Patients were monitored regularly for clinical signs of improvement (e.g., reduction in fever, cough, and an increase in weight and appetite). Chest X-rays were taken at regular intervals to assess changes in tuberculous lesions. Sputum samples were collected to monitor for bacteriological conversion (disappearance of M. tuberculosis).

    • Outcome Measures:

      • Primary: Improvement in clinical symptoms and radiological findings.

      • Secondary: Sputum conversion, weight gain, and assessment of overall well-being.

      • Safety: Observation and recording of any adverse effects.

Mandatory Visualizations

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The anti-tuberculosis activity of this compound, similar to its parent compound isoniazid, is primarily due to the inhibition of mycolic acid synthesis. Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis, providing a waxy, impermeable barrier. This compound is a prodrug that is activated by the mycobacterial enzyme KatG (a catalase-peroxidase). The activated form then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for elongating the fatty acid chains that form mycolic acids. Disruption of this pathway leads to a loss of cell wall integrity and ultimately, bacterial cell death.

Mycolic_Acid_Synthesis_Inhibition This compound's Anti-Tuberculosis Mechanism of Action cluster_bacterium Mycobacterium tuberculosis This compound This compound (Prodrug) KatG KatG (Catalase-Peroxidase) This compound->KatG enters & is activated by Activated_this compound Activated this compound KatG->Activated_this compound InhA InhA (Enoyl-ACP Reductase) Activated_this compound->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis Activated_this compound->Mycolic_Acid disruption leads to FAS_II Fatty Acid Synthase-II (FAS-II) Pathway InhA->FAS_II is a key enzyme in FAS_II->Mycolic_Acid Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall is essential for Cell_Death Bacterial Cell Death

Caption: Inhibition of Mycolic Acid Synthesis by this compound.

Serendipitous Discovery Workflow

The discovery of this compound's antidepressant properties was a classic example of serendipity in medical research. The logical flow from its intended use to its revolutionary application in psychiatry is outlined below.

Serendipitous_Discovery_Workflow Workflow of this compound's Serendipitous Discovery start Development of Isoniazid Derivatives tb_trials Clinical Trials for Tuberculosis start->tb_trials efficacy_obs Observation of Anti-TB Efficacy (less than Isoniazid) tb_trials->efficacy_obs side_effect_obs Observation of Unexpected 'Side Effects' tb_trials->side_effect_obs mood_effects Patients become euphoric, energetic, and happy side_effect_obs->mood_effects hypothesis Hypothesis: this compound has mood-elevating properties mood_effects->hypothesis psych_trials Psychiatric Clinical Trials (e.g., Kline et al.) hypothesis->psych_trials antidepressant_use Establishment as the First MAOI Antidepressant psych_trials->antidepressant_use

Caption: The logical path from TB drug to antidepressant.

Conclusion: A Dual Legacy

The story of this compound is a powerful illustration of the often-unpredictable path of drug discovery. While its role in the direct treatment of tuberculosis was ultimately limited and overshadowed by its parent compound, isoniazid, its impact on medicine was monumental. The keen observations of clinicians treating tuberculosis patients in the 1950s led to a paradigm shift in the understanding and treatment of depression.[1] this compound's journey from a moderately effective anti-tuberculosis agent to the first monoamine oxidase inhibitor (MAOI) antidepressant laid the foundation for the monoamine theory of depression and opened up a new frontier in psychopharmacology. Although its clinical use was curtailed by concerns over hepatotoxicity, the legacy of this compound continues to influence the development of psychiatric medications and serves as a testament to the importance of serendipity in scientific advancement.[2][3]

References

An In-depth Technical Guide to the Chemical Structure and Properties of Iproniazid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iproniazid (B1672159), a hydrazine (B178648) derivative, holds a significant place in the history of psychopharmacology as one of the first monoamine oxidase inhibitors (MAOIs) utilized as an antidepressant. Initially synthesized for the treatment of tuberculosis, its mood-elevating properties were a serendipitous discovery that paved the way for the monoamine theory of depression.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, metabolism, and key experimental protocols related to this compound. Despite its withdrawal from most markets due to hepatotoxicity, the study of this compound continues to offer valuable insights into drug design and neuropharmacology.[2]

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N'-propan-2-ylpyridine-4-carbohydrazide, is a substituted hydrazine.[3] Its chemical structure is similar to that of isoniazid, with the key difference being the addition of an isopropyl group to the hydrazine moiety.[2] This isopropylhydrazine group is crucial for its inhibitory activity against monoamine oxidase.[2]

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference(s)
Molecular Formula C₉H₁₃N₃O[2][4]
Molecular Weight 179.22 g/mol [4][5]
CAS Number 54-92-2[4][6]
Melting Point 112.5-113.5 °C[7]
pKa (Strongest Acidic) 13.66[8]
pKa (Strongest Basic) 3.82[8]
logP 0.02, 0.31, 0.37[8]
Water Solubility 0.674 mg/mL[8]

Synthesis of this compound

The synthesis of this compound typically begins with a common precursor, methyl isonicotinate. This precursor reacts with hydrazine to form isonicotinohydrazide.[2] From this intermediate, there are a couple of primary synthesis pathways to yield this compound.[2]

One common method involves the reaction of isonicotinohydrazide with acetone (B3395972) to form N'-(propan-2-ylidene)isonicotinohydrazide.[2] The carbon-nitrogen double bond in this intermediate is then selectively hydrogenated, often using a platinum catalyst, to produce this compound.[2] An alternative route involves the direct N-isopropylation of isonicotinohydrazide with 2-bromopropane (B125204) or 2-chloropropane.[2]

G Methyl_Isonicotinate Methyl Isonicotinate Isonicotinohydrazide Isonicotinohydrazide Methyl_Isonicotinate->Isonicotinohydrazide + Hydrazine Hydrazine Hydrazine N_propan N'-(propan-2-ylidene)isonicotinohydrazide Isonicotinohydrazide->N_propan + Acetone This compound This compound Isonicotinohydrazide->this compound + 2-bromopropane/ 2-chloropropane Acetone Acetone N_propan->this compound Hydrogenation Hydrogenation Selective Hydrogenation (Pt catalyst) Two_bromopropane 2-bromopropane or 2-chloropropane

Synthesis pathways of this compound.

Mechanism of Action: MAO Inhibition

This compound is a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[9][10] MAOs are enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[9][11] By inhibiting these enzymes, this compound increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the basis for its antidepressant effects.[9][10]

The inhibition of MAO by this compound is a progressive, first-order reaction that is dependent on oxygen.[2] The process involves the dehydrogenation of this compound at the active site of the enzyme, forming a reactive intermediate that then covalently binds to the enzyme, leading to irreversible inhibition.[12][2]

Enzyme IsoformThis compound IC₅₀ (µM)Reference(s)
MAO-A 6.56 - 37[13]
MAO-B 42.5[13]
Total MAO 4.02 ± 0.06[13]

Note: IC₅₀ values can vary between studies due to different experimental conditions.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Irreversibly Inhibits Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Neurotransmitters->MAO Degradation Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Packaging Release Vesicles->Release Released_NT Increased Neurotransmitters Release->Released_NT Release Receptors Postsynaptic Receptors Released_NT->Receptors Binding Signal Signal Transduction Receptors->Signal

Mechanism of action of this compound.

Metabolism and Hepatotoxicity

The metabolism of this compound is a critical aspect of its pharmacological and toxicological profile. The primary metabolic pathway involves the hydrolysis of this compound to isonicotinic acid and isopropylhydrazine.[2][14] Isopropylhydrazine is a key metabolite that can be released into the bloodstream or undergo further oxidation by microsomal CYP450 enzymes in the liver.[2][15] This oxidation process is a toxification reaction that leads to the formation of a highly reactive alkylating agent, the isopropyl radical.[2][14]

This isopropyl radical is believed to be responsible for the hepatotoxicity associated with this compound.[2][14] It can covalently bind to hepatic macromolecules, leading to cellular damage and liver necrosis.[14][15] Another metabolic pathway for this compound is O-dealkylation, which produces acetone and isoniazid.[2]

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis O_dealkylation O-dealkylation This compound->O_dealkylation Isonicotinic_Acid Isonicotinic Acid Hydrolysis->Isonicotinic_Acid Isopropylhydrazine Isopropylhydrazine Hydrolysis->Isopropylhydrazine CYP450 Microsomal CYP450 Enzymes Isopropylhydrazine->CYP450 Isopropyl_Radical Isopropyl Radical (Alkylating Agent) CYP450->Isopropyl_Radical Covalent_Binding Covalent Binding to Hepatic Macromolecules Isopropyl_Radical->Covalent_Binding Hepatotoxicity Hepatotoxicity (Liver Necrosis) Covalent_Binding->Hepatotoxicity Acetone Acetone O_dealkylation->Acetone Isoniazid Isoniazid O_dealkylation->Isoniazid G start Start reagent_prep Prepare Reagent Dilutions (this compound, Enzyme, Substrate) start->reagent_prep plate_setup Add MAO Enzyme to 96-well Plate reagent_prep->plate_setup add_inhibitor Add this compound Dilutions (and Vehicle Control) plate_setup->add_inhibitor pre_incubate Pre-incubate at 37°C (15-30 min) add_inhibitor->pre_incubate start_reaction Initiate Reaction with Substrate & Detection Mix pre_incubate->start_reaction measure_fluorescence Measure Fluorescence over Time at 37°C start_reaction->measure_fluorescence data_analysis Calculate % Inhibition and Determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

References

Iproniazid's Pivotal Role in the Monoaminergic Hypothesis of Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serendipitous discovery of iproniazid's antidepressant properties in the 1950s marked a watershed moment in the history of psychiatry and neuropharmacology. Initially developed as a treatment for tuberculosis, its mood-elevating effects in patients led to its repurposing as the first clinically effective antidepressant.[1][2] This pivotal discovery not only provided a much-needed therapeutic option for a debilitating illness but also laid the foundational groundwork for the monoaminergic hypothesis of depression. This technical guide provides an in-depth exploration of this compound's mechanism of action, the key experiments that elucidated its function, and its central role in shaping our understanding of the neurobiology of depression.

This compound (B1672159): A Non-Selective, Irreversible Monoamine Oxidase Inhibitor

This compound is a hydrazine (B178648) derivative that functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[3] There are two primary isoforms of this enzyme, MAO-A and MAO-B, both of which are inhibited by this compound.[4][5] MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B has a higher affinity for dopamine (B1211576) and phenylethylamine.[4] By inhibiting both isoforms, this compound leads to a global increase in the synaptic concentrations of these key neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects.[5]

Quantitative Data on MAO Inhibition

The inhibitory potency of this compound on MAO-A and MAO-B has been quantified through in vitro studies, with the half-maximal inhibitory concentration (IC50) being a key metric.

Enzyme IsoformThis compound IC50 (µM)
MAO-A~37
MAO-B~42.5

Note: IC50 values can vary depending on the experimental conditions.

The Monoaminergic Hypothesis of Depression: The this compound Connection

The monoaminergic hypothesis of depression posits that a deficiency in the brain of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, is a key etiological factor in the development of depressive symptoms. The discovery of this compound's antidepressant effects provided the first line of pharmacological evidence for this theory. The logic was straightforward: if a drug that increases the levels of monoamines alleviates depression, then depression may be caused by a deficiency of these same neurochemicals.

Key Experimental Evidence: The Reserpine-Iproniazid Antagonism

A cornerstone of the experimental evidence supporting the monoaminergic hypothesis came from studies involving the drug reserpine (B192253). Reserpine, an antihypertensive agent, was observed to induce depressive symptoms in some patients. Animal studies revealed that reserpine depletes monoamine stores by inhibiting their vesicular uptake, leaving them vulnerable to degradation by MAO.

Crucially, pretreatment with this compound was shown to block the behavioral effects of reserpine. Animals treated with this compound prior to reserpine administration did not exhibit the sedative and depressive-like behaviors typically induced by reserpine alone.[6] This antagonism provided compelling evidence that the behavioral effects of reserpine were due to monoamine depletion and that this compound's antidepressant action was a result of its ability to counteract this depletion by inhibiting MAO.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of this compound on MAO-A and MAO-B in vitro.

1. Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • Control inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

  • Substrate (e.g., kynuramine)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in the assay buffer.

  • To the wells of the 96-well microplate, add the assay buffer, the diluted inhibitor solutions, and the MAO enzyme (either MAO-A or MAO-B).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Measurement of Monoamine Levels in Brain Tissue via High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for quantifying the in vivo effects of this compound on brain monoamine concentrations.

1. Materials:

  • Rodent models (e.g., rats or mice)

  • This compound solution for injection

  • Brain tissue homogenization buffer (e.g., 0.1 M perchloric acid)

  • High-performance liquid chromatography (HPLC) system with an electrochemical detector

  • C18 reverse-phase column

  • Mobile phase

  • Standards for serotonin, norepinephrine, and dopamine

2. Procedure:

  • Administer this compound or a vehicle control to the animals via intraperitoneal injection.

  • At a predetermined time point after injection, euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex).

  • Immediately homogenize the brain tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at high speed to pellet proteins and cellular debris.

  • Filter the supernatant and inject a known volume into the HPLC system.

  • The monoamines are separated on the C18 column and detected by the electrochemical detector.

  • Quantify the concentration of each monoamine by comparing the peak areas to those of the known standards.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

monoamine_synthesis_and_metabolism cluster_synthesis Monoamine Synthesis cluster_metabolism Monoamine Metabolism Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Aromatic L-amino acid decarboxylase 5-HIAA 5-HIAA Serotonin (5-HT)->5-HIAA MAO-A Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine Aromatic L-amino acid decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Metabolites Metabolites Dopamine->Metabolites MAO-A & MAO-B Norepinephrine->Metabolites MAO-A This compound This compound MAO-A MAO-A This compound->MAO-A Inhibits MAO-B MAO-B This compound->MAO-B Inhibits

Caption: Monoamine synthesis and metabolism pathway with this compound's inhibitory action.

experimental_workflow_hplc Animal Treatment\n(this compound or Vehicle) Animal Treatment (this compound or Vehicle) Brain Dissection Brain Dissection Animal Treatment\n(this compound or Vehicle)->Brain Dissection Tissue Homogenization Tissue Homogenization Brain Dissection->Tissue Homogenization Centrifugation Centrifugation Tissue Homogenization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC Analysis HPLC Analysis Supernatant Collection->HPLC Analysis Quantification of\nMonoamine Levels Quantification of Monoamine Levels HPLC Analysis->Quantification of\nMonoamine Levels

Caption: Experimental workflow for measuring brain monoamine levels using HPLC.

Clinical Efficacy and Legacy

Early clinical studies with this compound, although lacking the rigorous design of modern trials, provided compelling evidence of its antidepressant effects. The work of psychiatrist Nathan Kline was particularly influential, demonstrating that with sustained treatment, even severely depressed patients showed significant improvement.[7][8]

Study/ObservationYearKey Findings
Initial observations in tuberculosis patients1952Reports of "inappropriately happy" mood in patients receiving this compound's precursor, isoniazid.[3]
Nathan Kline's pivotal study1957Reported that prolonged treatment with this compound led to significant improvement in 70% of depressed patients.[1][2]
General clinical useLate 1950sThis compound became widely used as the first-line treatment for depression.

Despite its efficacy, the use of this compound was curtailed in the early 1960s due to concerns about hepatotoxicity.[3] However, its impact on the field of psychiatry is undeniable. The success of this compound spurred the development of a new generation of antidepressant medications and solidified the monoaminergic hypothesis as the dominant paradigm for understanding and treating depression for decades to come.

Conclusion

This compound holds a unique and indelible place in the history of psychopharmacology. Its journey from an anti-tuberculosis agent to the first antidepressant revolutionized the treatment of depression and provided the crucial initial evidence for the monoaminergic hypothesis. While no longer in clinical use, the study of this compound's mechanism of action and the foundational experiments it inspired continue to inform our understanding of the neurobiological underpinnings of mood disorders and guide the development of novel therapeutic strategies. The principles established through the study of this compound remain a cornerstone of modern neuroscience and drug development.

References

The Dawn of Neurochemical Antidepressant Therapy: A Technical Guide to the Historical Significance of Iproniazid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of iproniazid (B1672159) in the history of psychopharmacology. From its serendipitous discovery to its profound impact on our understanding of the neurobiology of depression, this compound stands as a landmark molecule that ushered in the era of modern antidepressant therapy. This document provides a comprehensive overview of its discovery, mechanism of action, clinical efficacy, and the safety concerns that led to its eventual decline, presented with the technical detail required for a scientific audience.

A Serendipitous Beginning: From Tuberculosis to Depression

This compound, a derivative of isoniazid, was initially synthesized in the early 1950s for the treatment of tuberculosis.[1] During clinical trials for this infectious disease, researchers observed a remarkable and unexpected side effect in patients: a significant elevation in mood, increased energy, and a renewed interest in their surroundings.[1][2] This serendipitous finding, particularly the "psychic energizing" effect, prompted a shift in research focus towards its potential application in psychiatric disorders.[3] In 1957, a seminal clinical study by Loomer, Saunders, and Kline provided the first systematic evidence of this compound's antidepressant efficacy, reporting significant improvements in approximately 70% of patients with depression.[3][4] This marked a turning point in the treatment of depression, which until then was largely limited to psychotherapy, electroconvulsive therapy (ECT), and sedatives.[1]

Mechanism of Action: Unraveling the Role of Monoamine Oxidase

The mood-elevating effects of this compound were not merely a clinical observation; they provided a crucial tool for understanding the neurochemical underpinnings of depression. In 1952, Zeller and his colleagues discovered that this compound is a potent inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of several key neurotransmitters in the brain.[5][6]

This compound is a non-selective and irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B.[7][8] By forming a stable covalent bond with the enzyme, this compound permanently inactivates it.[9] This inhibition of MAO leads to an increase in the synaptic concentrations of monoamine neurotransmitters, including serotonin (B10506), norepinephrine, and dopamine (B1211576).[8] This elevation of monoamines is believed to be the primary mechanism behind this compound's antidepressant effects and laid the foundation for the "monoamine hypothesis of depression," a cornerstone of psychiatric research for decades.[10]

Signaling Pathway of this compound's Action

The following diagram illustrates the impact of this compound on monoaminergic neurotransmission. By inhibiting MAO, this compound prevents the degradation of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and subsequent increased availability in the synaptic cleft.

iproniazid_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO Monoamine Oxidase (MAO) MA->MAO Degradation Synaptic_Cleft Increased Monoamines Vesicle->Synaptic_Cleft Release Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Irreversible Inhibition Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding Signal Neuronal Signal Receptor->Signal

Figure 1: this compound's Inhibition of Monoamine Oxidase

Quantitative Data Presentation

The following tables summarize the key quantitative data related to the efficacy and toxicity of this compound.

Table 1: Clinical Efficacy of this compound in Depression

This table presents the response rates from an early double-blind controlled trial comparing this compound to a placebo and electroconvulsive therapy (ECT).

Treatment GroupNumber of PatientsGood Immediate ResponseResponse Rate (%)
This compound261454%[11]
Placebo28311%[11]
ECT272489%[11]
Table 2: Hepatotoxicity Associated with Hydrazine (B178648) Antidepressants

Due to the limited specific data on this compound-induced hepatotoxicity, this table provides data on the closely related compound, isoniazid, which shares the hepatotoxic hydrazine moiety. These figures are considered indicative of the risks associated with this compound.

Adverse EffectIncidence Rate
Transient Serum Aminotransferase Elevations10% - 20%[2][12]
Clinically Apparent Acute Liver Injury0.5% - 1%[2][12]
Fatal Acute Liver Injury0.05% - 0.1%[2][12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments that were instrumental in establishing the pharmacological profile of this compound.

In Vitro Monoamine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a typical method used to determine the inhibitory activity of this compound on MAO in vitro.

Objective: To quantify the inhibitory potency (IC50) of this compound on MAO-A and MAO-B.

Materials:

Procedure:

  • Enzyme Preparation: Dilute the MAO-A or MAO-B enzyme to a predetermined concentration in potassium phosphate buffer.

  • Inhibitor Incubation: In a 96-well plate, add 50 µL of the diluted enzyme to each well. Add 10 µL of varying concentrations of this compound solution or vehicle (control) to the respective wells. Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the appropriate substrate solution (kynuramine for MAO-A or benzylamine for MAO-B) to each well.

  • Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 316 nm for the product of kynuramine oxidation) over a set period using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.[13]

In Vivo Quantification of Brain Monoamine Levels (HPLC-ECD Method)

This protocol describes a common procedure to measure the effect of this compound on the levels of monoamine neurotransmitters in the brains of animal models.

Objective: To quantify the changes in serotonin, norepinephrine, and dopamine levels in specific brain regions following this compound administration.

Materials:

  • Laboratory animals (e.g., rats)

  • This compound solution for injection

  • High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)

  • C18 reverse-phase column

  • Mobile phase (e.g., sodium phosphate buffer with methanol (B129727) and an ion-pairing agent)

  • Standards for serotonin, norepinephrine, and dopamine

Procedure:

  • Animal Treatment: Administer a specific dose of this compound or a vehicle control to the animals via intraperitoneal (i.p.) injection.

  • Tissue Collection: At a predetermined time after injection, humanely euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, hippocampus) on ice.

  • Sample Preparation: Homogenize the brain tissue in an ice-cold acidic solution (e.g., perchloric acid) to precipitate proteins and prevent neurotransmitter degradation. Centrifuge the homogenate and filter the supernatant.

  • HPLC-ECD Analysis: Inject a known volume of the filtered supernatant into the HPLC-ECD system. The neurotransmitters are separated on the C18 column and detected by the electrochemical detector.

  • Data Analysis: Quantify the concentration of each monoamine by comparing the peak areas from the samples to those of the known standards.[13]

Mandatory Visualizations

The following diagrams provide visual representations of a key experimental workflow and a logical relationship central to the story of this compound.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare MAO Enzyme Solution incubation Incubate Enzyme with this compound prep_enzyme->incubation prep_this compound Prepare this compound Dilutions prep_this compound->incubation prep_substrate Prepare Substrate Solution reaction Initiate Reaction with Substrate prep_substrate->reaction incubation->reaction measurement Measure Product Formation reaction->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Figure 2: Experimental Workflow for In Vitro MAO Inhibition Assay

logical_relationship cluster_discovery Discovery & Observation cluster_mechanism Mechanistic Understanding cluster_impact Impact on Psychopharmacology serendipity Serendipitous Observation (Mood elevation in TB patients) clinical_trial Early Clinical Trials (e.g., Loomer et al., 1957) serendipity->clinical_trial Led to mao_inhibition Discovery of MAO Inhibition (Zeller et al., 1952) clinical_trial->mao_inhibition Prompted investigation of monoamine_hypothesis Formulation of the Monoamine Hypothesis mao_inhibition->monoamine_hypothesis Led to new_antidepressants Development of New MAOIs and other Antidepressants monoamine_hypothesis->new_antidepressants Stimulated biological_psychiatry Shift towards a Biological Model of Depression monoamine_hypothesis->biological_psychiatry Foundation for

Figure 3: Logical Progression from Discovery to Impact

Decline and Legacy

Despite its groundbreaking efficacy, the use of this compound was short-lived. Reports of severe hepatotoxicity, sometimes fatal, began to emerge.[7] The hydrazine moiety in the this compound molecule was identified as the likely cause of this liver damage.[7] Additionally, the interaction of this compound with tyramine-rich foods, leading to hypertensive crises, posed a significant safety risk. These safety concerns ultimately led to the withdrawal of this compound from the market in most countries in the early 1960s.[7]

However, the legacy of this compound is undeniable. Its discovery was a watershed moment in psychiatry, demonstrating that a mental illness like depression could be treated by targeting specific neurochemical pathways in the brain. It validated the concept of biological psychiatry and spurred the development of a vast new field of psychopharmacology. The monoamine hypothesis, born from the study of this compound, has driven decades of research and led to the development of numerous other classes of antidepressant medications, including tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs). While no longer in clinical use, this compound remains a pivotal chapter in the history of medicine, a testament to the power of serendipity and the dawn of a new era in the treatment of mental illness.

References

The Dawn of Psychopharmacology: An In-depth Technical Guide to the Early Clinical Observations of Iproniazid's Mood-Elevating Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the seminal early clinical observations of the mood-elevating effects of iproniazid (B1672159). Initially developed as a treatment for tuberculosis, the serendipitous discovery of its antidepressant properties in the 1950s marked a pivotal moment in the history of psychiatry and laid the foundation for the monoamine theory of depression. This document delves into the quantitative data from these early studies, details the experimental protocols used to determine its mechanism of action, and visualizes the key pathways and workflows.

Introduction: A Serendipitous Discovery

This compound, an isopropyl derivative of isoniazid, was first synthesized in the early 1950s for the treatment of tuberculosis. During initial clinical trials, physicians observed a remarkable and unexpected side effect in patients: a significant elevation in mood, increased appetite, and a renewed sense of well-being.[1][2] These observations, particularly in chronically ill and often depressed tuberculosis patients, prompted a shift in research focus towards this compound's psychoactive properties.[1][2] This led to the landmark psychiatric studies that would establish this compound as the first monoamine oxidase inhibitor (MAOI) antidepressant.[3][4]

Early Clinical Observations: Quantitative Data

The mood-enhancing effects of this compound, initially noted in tuberculosis patients, were systematically investigated in individuals with depressive disorders. The most influential of these early studies was published by Loomer, Saunders, and Kline in 1957, which reported significant improvement in approximately 70% of depressed patients treated with the drug.[4][5] While detailed patient-level data from these early trials is not always readily available in modern databases, the following tables summarize the key quantitative findings gleaned from historical and secondary sources.

Table 1: Summary of Early Clinical Observations in Tuberculosis Patients

ParameterObservationReference
Patient Population Patients with various forms of tuberculosis[2]
Dosage Range 2-4 mg/kg/day[2]
Primary Outcome Improvement in clinical symptoms of tuberculosis[2]
Observed "Side Effects" Euphoria, increased appetite, psychostimulation[1][2]

Table 2: Summary of Early Psychiatric Clinical Trial of this compound (Loomer, Saunders, and Kline, 1957)

ParameterFindingReference
Patient Population Hospitalized patients with severe depression, many unresponsive to other treatments.[5]
Dosage Varied, with a typical starting dose of 50 mg/day, adjusted based on response.
Treatment Duration Several weeks to months.[2]
Primary Outcome Clinical improvement in depressive symptoms (mood, affect, social engagement).[2]
Reported Efficacy Approximately 70% of patients showed significant improvement.[4][5]
Key Observation Patients became more alert, responsive, and sociable within a five-week period.[5]

Mechanism of Action: Monoamine Oxidase Inhibition

The biochemical basis for this compound's mood-elevating effects was elucidated in 1952 by Zeller and his colleagues. Their research demonstrated that this compound is a potent and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[3][6] By inhibiting MAO, this compound increases the synaptic availability of these monoamines, which is believed to be the primary mechanism behind its antidepressant action.[6] This discovery was foundational to the development of the monoamine hypothesis of depression.

Signaling Pathway of this compound's Action

This compound's primary effect is on the presynaptic neuron, where it inhibits the action of monoamine oxidase. This leads to an accumulation of monoamine neurotransmitters in the presynaptic terminal, resulting in increased availability for release into the synaptic cleft and enhanced neurotransmission.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles MA->Vesicles Uptake MAO Monoamine Oxidase (MAO) MA->MAO Degradation Receptors Postsynaptic Receptors Vesicles->Receptors Neurotransmitter Release (Enhanced) Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Irreversible Inhibition space

This compound inhibits MAO, increasing neurotransmitter levels.

Experimental Protocols

The foundational experiments that established this compound's mechanism of action were crucial in the development of psychopharmacology. The following sections detail the methodologies used in these key early studies.

In Vivo Inhibition of Monoamine Oxidase (Zeller & Barsky, 1952)

This protocol describes the in vivo experiment conducted by Zeller and Barsky that first demonstrated this compound's ability to inhibit MAO in living organisms.

Objective: To determine if this compound inhibits monoamine oxidase activity in the liver and brain of living animals.

Experimental Workflow:

Zeller_Barsky_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_tissue_prep Tissue Preparation cluster_assay MAO Activity Assay Animal Rats or Guinea Pigs Injection Subcutaneous injection of This compound (IIH) or Saline (Control) Animal->Injection Sacrifice Sacrifice animals after a set time period Injection->Sacrifice Homogenization Homogenize liver and brain tissue Sacrifice->Homogenization Mitochondria Isolate mitochondria via differential centrifugation Homogenization->Mitochondria Incubation Incubate tissue homogenate/ mitochondria with a monoamine substrate Mitochondria->Incubation Measurement Measure the rate of substrate disappearance or product formation Incubation->Measurement

Workflow for in vivo MAO inhibition experiment.

Methodology:

  • Animal Subjects: The experiments were conducted on rats and guinea pigs.

  • Drug Administration: this compound (referred to as 1-Isonicotinyl-2-isopropyl hydrazine (B178648) or IIH in the original paper) was administered via subcutaneous injection. A control group of animals received saline injections.

  • Tissue Preparation: After a predetermined time, the animals were sacrificed. The liver and brain were quickly removed and homogenized. In some experiments, mitochondria were isolated from the tissue homogenates through differential centrifugation.

  • MAO Activity Assay: The monoamine oxidase activity of the tissue preparations was then measured. While the exact assay details from the 1952 paper are not fully specified in readily available sources, the methods of the era typically involved one of the following approaches:

    • Manometric Techniques: Measuring oxygen consumption as the monoamine substrate is oxidized.

    • Substrate Disappearance: Quantifying the decrease in the concentration of the monoamine substrate over time.

    • Product Formation: Measuring the appearance of the aldehyde or ammonia (B1221849) byproducts of the enzymatic reaction.

  • Outcome: The results demonstrated a near-complete inhibition of MAO activity in the liver and brain mitochondria of the animals treated with this compound compared to the control group.

Conclusion

The early clinical observations of this compound's mood-elevating effects represent a landmark in the history of medicine. The transition from its intended use as an antitubercular agent to its application as the first MAOI antidepressant was a direct result of astute clinical observation and subsequent rigorous scientific investigation. The quantitative data from the initial psychiatric trials, though not as detailed as modern studies, provided compelling evidence of its efficacy. The elucidation of its mechanism of action as a monoamine oxidase inhibitor not only explained its clinical effects but also gave rise to the monoamine hypothesis of depression, a cornerstone of biological psychiatry for decades. This in-depth guide serves as a resource for understanding this pivotal moment in the development of psychopharmacology, offering valuable insights for today's researchers and drug development professionals.

References

The Dawn of a New Era: Iproniazid's Profound Impact on Psychiatric Medicine

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in the history of psychiatry, the serendipitous discovery of iproniazid's antidepressant properties in the 1950s revolutionized the understanding and treatment of depression. This technical guide explores the core impact of This compound (B1672159), from its initial use as an anti-tuberculosis agent to its role in establishing the monoamine theory of depression. It provides an in-depth analysis of its mechanism of action, a compilation of quantitative data from seminal studies, detailed experimental protocols of the era, and a look into the toxicological findings that led to its eventual decline in use.

Initially developed for the treatment of tuberculosis, this compound's mood-elevating effects on patients were an unexpected but groundbreaking observation.[1][2] This fortuitous finding shifted the trajectory of psychiatric research, leading to the development of the first class of antidepressant medications: the monoamine oxidase inhibitors (MAOIs).[1] this compound's introduction into psychiatry was a transformative event, offering a pharmacological intervention for depression and providing an invaluable tool for neurobiological research that shaped the future of psychiatric medicine.[3][4]

Mechanism of Action: Unlocking the Role of Monoamines

This compound exerts its therapeutic effect through the irreversible and non-selective inhibition of monoamine oxidase (MAO), a crucial enzyme in the metabolism of monoamine neurotransmitters.[5][6] MAO exists in two isoforms, MAO-A and MAO-B, both of which are inhibited by this compound.[6] This inhibition leads to an increase in the synaptic concentrations of key neurotransmitters, including serotonin (B10506), norepinephrine, and dopamine, which are central to mood regulation.[7] The success of this compound in alleviating depressive symptoms provided strong evidence for the monoamine hypothesis of depression, which posits that a deficiency in these neurotransmitters is a key etiological factor in the disorder.[8]

Quantitative Analysis of MAO Inhibition

The inhibitory potency of this compound on MAO has been quantified through the determination of its half-maximal inhibitory concentration (IC50). These values, however, can vary depending on the experimental conditions.

Enzyme IsoformThis compound IC50 (µM)Reference
MAO-A37[9]
MAO-B42.5[9]
MAO-A6.56[6]
Total MAO4.02 ± 0.06[6]

Seminal Clinical Trials: Quantifying the Antidepressant Effect

The initial clinical investigations of this compound for depression in the 1950s, though lacking the rigorous design of modern trials, provided compelling evidence of its efficacy. These early studies were instrumental in establishing this compound as the first antidepressant drug.

Study (Year)Patient PopulationDosageKey Efficacy FindingsReference
Loomer, Saunders, & Kline (1957)17 hospitalized patients with severe depression or schizophrenia with depressive featuresNot consistently reported70% (12 out of 17) showed substantial improvement in mood and activity.[3]
Kiloh et al. (1960)26 patients with endogenous depressionNot consistently reported54% (14 out of 26) had a good immediate response.[2]
Robie (1957)50 patients with stubborn depressionNot consistently reportedGood results in 92% (46 out of 50) of patients.[10]

Experimental Protocols: Methodologies of a Bygone Era

The following protocols are representative of the experimental methods used in the 1950s and 1960s to investigate the biochemical and physiological effects of this compound.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on MAO activity in vitro.

Materials:

  • Tissue homogenate containing MAO (e.g., from rat liver or brain)

  • This compound solutions at various concentrations

  • Monoamine substrate (e.g., serotonin, tyramine)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Method for measuring substrate metabolism (e.g., spectrophotometry, manometry to measure oxygen consumption)

Procedure:

  • Prepare a homogenate of the tissue containing MAO in a suitable buffer.

  • Pre-incubate aliquots of the tissue homogenate with different concentrations of this compound for a specified time.

  • Initiate the enzymatic reaction by adding the monoamine substrate.

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • Terminate the reaction after a defined period.

  • Measure the amount of remaining substrate or the formation of a metabolic product to determine the rate of MAO activity.

  • Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor.

MAO_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Tissue Tissue Homogenate (Source of MAO) Incubation Pre-incubation of Homogenate with this compound Tissue->Incubation This compound This compound Solutions (Varying Concentrations) This compound->Incubation Substrate Addition of Monoamine Substrate Incubation->Substrate Reaction Incubation at 37°C Substrate->Reaction Measurement Measurement of MAO Activity Reaction->Measurement Calculation Calculation of % Inhibition Measurement->Calculation

Measurement of Brain Monoamine Levels

This protocol describes a general method for quantifying the in vivo effects of this compound on the concentrations of monoamine neurotransmitters in the brain.

Materials:

  • Experimental animals (e.g., rats, rabbits)

  • This compound solution for administration

  • Saline solution (for control animals)

  • Brain tissue extraction reagents (e.g., perchloric acid)

  • High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection

Procedure:

  • Administer this compound or saline to the experimental animals.

  • After a specified time, humanely euthanize the animals and rapidly dissect the brains.

  • Homogenize the brain tissue in a reagent that precipitates proteins and stabilizes the monoamines (e.g., ice-cold perchloric acid).

  • Centrifuge the homogenate to pellet the precipitated proteins.

  • Filter the supernatant containing the monoamines.

  • Inject a known volume of the supernatant into an HPLC system for separation and quantification of serotonin, norepinephrine, and dopamine.

  • Compare the monoamine levels in the brains of this compound-treated animals to those of the control group.

Brain_Monoamine_Measurement Animal_Treatment Animal Administration (this compound vs. Saline) Euthanasia Euthanasia and Brain Dissection Animal_Treatment->Euthanasia Homogenization Brain Tissue Homogenization Euthanasia->Homogenization Centrifugation Centrifugation and Supernatant Collection Homogenization->Centrifugation HPLC HPLC Analysis (Quantification of Monoamines) Centrifugation->HPLC Comparison Comparison of Monoamine Levels HPLC->Comparison

The Shadow of Toxicity: Hepatotoxicity and Other Adverse Effects

Despite its efficacy, the clinical use of this compound was short-lived due to significant safety concerns, most notably hepatotoxicity.[7] this compound metabolism can produce a reactive metabolite, isopropylhydrazine, which is thought to be responsible for the liver damage.[7]

Common Adverse Effects of this compound
Adverse EffectDescription
Hepatotoxicity Ranged from elevated liver enzymes to severe, sometimes fatal, hepatitis. This was the primary reason for its withdrawal from the market.[7]
Hypertensive Crisis A dangerous increase in blood pressure that can occur when patients taking MAOIs consume foods rich in tyramine (B21549) (e.g., aged cheeses, certain meats, and red wine).[11]
Central Nervous System Effects Dizziness, drowsiness, headaches, ataxia (impaired coordination), numbness in extremities, and muscular twitching.[7]

The Legacy of this compound: A Paradigm Shift in Psychiatry

Although this compound is no longer a first-line treatment for depression, its impact on the development of psychiatric medicine is undeniable. Its discovery and subsequent research:

  • Established the first class of antidepressant medications (MAOIs). [1]

  • Provided the foundational evidence for the monoamine theory of depression. [8]

  • Stimulated the development of subsequent generations of antidepressant drugs with improved safety profiles, including tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).

  • Fundamentally shifted the perception of depression from a purely psychodynamic condition to one with a biological basis. [7]

The story of this compound serves as a powerful example of serendipity in science and marks the beginning of the modern era of psychopharmacology. It laid the groundwork for decades of research into the neurobiology of mood disorders and the development of safer and more effective treatments.

Signaling Pathway and the Development of Antidepressants

The discovery of this compound's mechanism of action directly led to the "monoamine hypothesis" and guided the development of future antidepressants.

Antidepressant_Development This compound This compound Discovery MAOI Inhibition of Monoamine Oxidase (MAO) This compound->MAOI Monoamines Increased Synaptic Monoamines (5-HT, NE, DA) MAOI->Monoamines Monoamine_Hypothesis Monoamine Hypothesis of Depression Monoamines->Monoamine_Hypothesis TCAs Tricyclic Antidepressants (TCAs) (Monoamine Reuptake Inhibition) Monoamine_Hypothesis->TCAs SSRIs Selective Serotonin Reuptake Inhibitors (SSRIs) Monoamine_Hypothesis->SSRIs

References

The Serendipitous Spring: A Technical Guide to the Discovery of Iproniazid's Antidepressant Effects

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The history of psychopharmacology is marked by serendipitous discoveries that have revolutionized our understanding and treatment of mental illness. None is more emblematic of this than the story of iproniazid (B1672159). Initially developed as a treatment for tuberculosis, its unexpected and profound mood-elevating effects in patients paved the way for the first class of antidepressant medications, the monoamine oxidase inhibitors (MAOIs). This technical guide provides an in-depth exploration of this pivotal moment in medical history, detailing the early clinical observations, the key experiments that elucidated its mechanism of action, and the legacy it left for the future of neuroscience and drug development.

From Antitubercular Agent to "Psychic Energizer": Early Clinical Observations

In the early 1950s, this compound, an isopropyl derivative of isoniazid, was under investigation for its efficacy against Mycobacterium tuberculosis. While its antitubercular properties were noted, a consistent and remarkable side effect emerged in patients undergoing treatment: a significant improvement in mood, increased appetite, and a renewed sense of well-being.[1][2] These anecdotal yet compelling observations in tuberculosis sanatoriums, where patients were reportedly "dancing in the halls tho' there were holes in their lungs," caught the attention of psychiatrists.[3]

This led to the first formal investigations of this compound's psychiatric effects. A pivotal, though not placebo-controlled, study was published in 1957 by Harry P. Loomer, John C. Saunders, and Nathan S. Kline. They administered this compound to a group of patients with severe depression and schizophrenia, terming its effect that of a "psychic energizer."[4][5]

Quantitative Data from Early Clinical Studies

While the rigorous quantitative methodologies of modern clinical trials were not yet standard in the 1950s, and the use of validated depression rating scales was not widespread, historical records provide some key data points. The following tables summarize the available quantitative information from these early, groundbreaking studies.

Table 1: this compound in the Treatment of Tuberculosis (Early 1950s) - Observational Data

ParameterDescription
Patient Population Patients with various forms of tuberculosis.
Dosage Range Typically 2-4 mg/kg/day.
Primary Outcome Improvement in clinical signs and symptoms of tuberculosis.
Observed "Side Effect" Marked improvement in mood, described as euphoria or "inappropriately happy."[4]
Data Source Primarily qualitative clinical observations and anecdotal reports.

Table 2: The Loomer, Saunders, and Kline Study (1957) - A Landmark Investigation in Depression

ParameterDescription
Patient Population 17 patients with severe, chronic depression or schizophrenia.[6]
Dosage Initial oral dose of 50 mg, three times daily.[6]
Duration of Treatment Several weeks to months.
Primary Outcome Assessment Clinical observation of changes in mood, behavior, and social interaction. Formal rating scales were not utilized in the way they are today.
Reported Efficacy Approximately 70% of depressed patients showed significant improvement.[7]
Key Adverse Effects Dizziness, drowsiness, headaches, ataxia, and muscular twitching.[8] More severe hepatotoxicity was later identified, leading to its withdrawal from the market in 1961.[4][8]

Unraveling the Mechanism: The Inhibition of Monoamine Oxidase

The mood-elevating effects of this compound spurred a scientific quest to understand its mechanism of action. In 1952, E. A. Zeller and his colleagues made the groundbreaking discovery that this compound is a potent inhibitor of monoamine oxidase (MAO), an enzyme responsible for the metabolic degradation of several key neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576).[9][10] This discovery was a cornerstone in the formation of the monoamine hypothesis of depression, which posits that a deficiency in these neurotransmitters contributes to the pathophysiology of the disorder.[9][10]

In Vitro MAO Inhibition: Quantitative Data

Subsequent in vitro studies quantified the inhibitory potency of this compound against the two major isoforms of monoamine oxidase, MAO-A and MAO-B. These studies confirmed that this compound is a non-selective inhibitor, targeting both isoforms.

Table 3: In Vitro Inhibitory Potency (IC50) of this compound against MAO-A and MAO-B

Enzyme IsoformThis compound IC50 (µM)Reference
MAO-A ~37[11]
MAO-B ~42.5[11]

Note: IC50 values can vary between studies depending on the specific experimental conditions, such as substrate and enzyme source.

In Vivo Effects on Brain Monoamine Levels

Building on the in vitro findings, researchers conducted in vivo studies in animal models to demonstrate that this compound administration led to an increase in the brain levels of monoamine neurotransmitters. A 1958 study by P. A. Shore and B. B. Brodie was particularly influential in this area.

Table 4: Effect of this compound on Brain Monoamine Levels in Rabbits (Shore & Brodie, 1958)

Treatment GroupBrain Serotonin Levels (µg/g)Brain Norepinephrine Levels (µg/g)
Control ~0.55~0.35
This compound (100 mg/kg, 12 hours prior) ~1.10 (Approx. 100% increase)~0.50 (Approx. 40% increase)

Note: The data presented are approximations derived from graphical representations in the original publication and are intended for illustrative purposes.

Key Experimental Protocols of the Era

To provide a comprehensive understanding of the scientific work that underpinned the discovery of this compound's antidepressant action, this section details the likely methodologies for the key experiments of the time. It is important to note that these are reconstructions based on the available literature, as the full, detailed protocols from the original publications are not always accessible.

Protocol for In Vitro Monoamine Oxidase Inhibition Assay (Reconstructed from Zeller et al., 1952)

This protocol describes a plausible method for determining the inhibitory effect of this compound on MAO activity using a manometric or spectrophotometric approach, common in the 1950s.

Objective: To measure the inhibition of monoamine oxidase activity by this compound in a tissue homogenate.

Materials:

  • Tissue source of MAO (e.g., rat liver or brain homogenate)

  • This compound solutions of varying concentrations

  • MAO substrate (e.g., tyramine (B21549) or serotonin)

  • Phosphate (B84403) buffer (pH ~7.4)

  • Warburg apparatus (for manometric measurement of oxygen consumption) or a spectrophotometer

  • Reagents for a colorimetric reaction to detect the product of the MAO reaction (if using spectrophotometry)

Procedure:

  • Enzyme Preparation: A tissue homogenate rich in mitochondria (the location of MAO) is prepared in a cold phosphate buffer.

  • Inhibitor Incubation: The tissue homogenate is pre-incubated with various concentrations of this compound or a vehicle control for a specified period.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of the MAO substrate.

  • Measurement:

    • Manometric Method: The rate of oxygen consumption, which is proportional to MAO activity, is measured over time using a Warburg apparatus.

    • Spectrophotometric Method: The reaction is stopped after a fixed time, and the amount of product formed is quantified by measuring the change in absorbance after a colorimetric reaction.

  • Data Analysis: The percentage of MAO inhibition for each this compound concentration is calculated by comparing the reaction rate to the control. The IC50 value is then determined from a dose-response curve.

Protocol for In Vivo Measurement of Brain Monoamines (Reconstructed from Shore & Brodie, 1958)

This protocol outlines a likely procedure for quantifying the effect of this compound on brain monoamine levels in an animal model, reflective of the techniques available in the late 1950s.

Objective: To measure the concentrations of serotonin and norepinephrine in the brains of animals treated with this compound.

Materials:

  • Laboratory animals (e.g., rabbits or rats)

  • This compound solution for injection

  • Saline solution (for control group)

  • Brain tissue homogenization equipment

  • Reagents for extraction of monoamines (e.g., acid-butanol)

  • Spectrophotofluorometer

Procedure:

  • Animal Treatment: Animals are administered a specific dose of this compound or a saline vehicle via injection (e.g., intraperitoneally).

  • Tissue Collection: At a predetermined time after injection, the animals are euthanized, and their brains are rapidly removed and dissected.

  • Monoamine Extraction: The brain tissue is homogenized in an acidic solution to precipitate proteins and then subjected to a series of solvent extractions to isolate the monoamines.

  • Fluorometric Quantification: The concentrations of serotonin and norepinephrine in the extracts are determined using a spectrophotofluorometer. This technique relies on the native fluorescence of these molecules or their conversion to fluorescent derivatives.

  • Data Analysis: The measured fluorescence is compared to a standard curve generated with known concentrations of serotonin and norepinephrine to calculate the amount of each monoamine in the brain tissue, typically expressed as µg/g of tissue.

Visualizing the Discovery and Mechanism

The following diagrams, created using the DOT language, illustrate the key logical and biological pathways central to the discovery of this compound's antidepressant effects.

Serendipitous_Discovery_Workflow cluster_tuberculosis_trial Tuberculosis Treatment cluster_psychiatric_investigation Psychiatric Investigation cluster_mechanism_discovery Mechanism of Action Discovery Iproniazid_Admin This compound Administration to TB Patients TB_Improvement Improvement in Tuberculosis Symptoms Iproniazid_Admin->TB_Improvement Primary Goal Mood_Elevation Observed Mood Elevation (Serendipitous Finding) Iproniazid_Admin->Mood_Elevation Unexpected Side Effect Hypothesis Hypothesis: this compound has Antidepressant Properties Mood_Elevation->Hypothesis Clinical_Study Clinical Study in Depressed Patients (Loomer, Saunders, Kline, 1957) Hypothesis->Clinical_Study Antidepressant_Effect Confirmation of Antidepressant Efficacy Clinical_Study->Antidepressant_Effect MAO_Inhibition_Hypothesis Hypothesis: this compound Affects Brain Chemistry Antidepressant_Effect->MAO_Inhibition_Hypothesis Zeller_Experiment In Vitro Experiments (Zeller et al., 1952) MAO_Inhibition_Hypothesis->Zeller_Experiment MAO_Inhibition_Confirmed Confirmation of MAO Inhibition Zeller_Experiment->MAO_Inhibition_Confirmed

Caption: A workflow illustrating the serendipitous discovery of this compound's antidepressant effects.

Iproniazid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition cluster_postsynaptic Synaptic Cleft & Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Metabolism Increased_Monoamines Increased Monoamine Concentration in Synapse Monoamines->Increased_Monoamines Increased Availability Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Inhibits Postsynaptic_Receptors Postsynaptic Receptors Increased_Monoamines->Postsynaptic_Receptors Binds to Neuronal_Signaling Altered Neuronal Signaling (Antidepressant Effect) Postsynaptic_Receptors->Neuronal_Signaling

Caption: The signaling pathway of this compound as a monoamine oxidase inhibitor.

Conclusion: A Legacy of Serendipity

The discovery of this compound's antidepressant properties was a watershed moment in the history of psychiatry. It not only provided the first effective pharmacological treatment for depression but also catalyzed a paradigm shift in our understanding of the neurobiology of mood disorders. The journey from a serendipitous observation in tuberculosis wards to the elucidation of its mechanism of action as a monoamine oxidase inhibitor laid the foundation for the monoamine theory of depression and opened the door to the development of a vast arsenal (B13267) of psychotropic medications. While this compound itself was withdrawn from the market due to safety concerns, its legacy endures in the classes of antidepressants that followed and in the fundamental principle that altering brain chemistry can alleviate the profound suffering of mental illness. This story serves as a powerful reminder of the often-unpredictable path of scientific discovery and the immense impact that astute clinical observation can have on medical innovation.

References

Methodological & Application

Application Notes and Protocols: In Vitro Inhibition of MAO-A and MAO-B by Iproniazid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iproniazid (B1672159) is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO), a key enzyme in the catabolism of monoamine neurotransmitters.[1] It was one of the first monoamine oxidase inhibitors (MAOIs) to be utilized as an antidepressant.[1][2] This document provides detailed protocols for in vitro assays to determine the inhibitory activity of this compound against the two major isoforms of MAO: MAO-A and MAO-B.

MAO-A and MAO-B are flavin-containing enzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3] By inhibiting these enzymes, this compound increases the synaptic concentration of these neurotransmitters, which is the basis of its antidepressant effect.[1][4] this compound inhibits MAO activity by forming a covalent adduct with the FAD cofactor at the active site of the enzyme, leading to irreversible inhibition.[5]

These protocols are designed for researchers in drug discovery and neuroscience to assess the potency and selectivity of this compound and other potential MAO inhibitors.

Quantitative Data Summary

The inhibitory potency of this compound against MAO-A and MAO-B is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for this compound. It is important to note that these values can vary depending on the experimental conditions, such as the enzyme source and substrate used.[6]

Enzyme IsoformThis compound IC50 (µM)Reference
MAO-A37[6][7]
MAO-A6.56[6]
MAO-B42.5[6][7]
Total MAO4.02 ± 0.06[6]

Experimental Protocols

A common method for determining MAO-A and MAO-B inhibition is through a fluorometric assay that measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.[6][8]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes[6]

  • This compound

  • MAO substrate (e.g., Tyramine for total MAO, or specific substrates for each isoform if desired)[3][9]

  • Selective inhibitors (optional, for controls): Clorgyline (MAO-A inhibitor) and Selegiline or Pargyline (MAO-B inhibitors)[3][10]

  • Horseradish peroxidase (HRP)[8]

  • Fluorogenic probe (e.g., Amplex Red or OxiRed™ Probe)[8][11]

  • Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.4)[1]

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

    • Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer. The optimal concentration should be determined empirically.

    • Prepare a reaction cocktail containing the MAO substrate, HRP, and the fluorogenic probe in assay buffer. Protect this solution from light.[9]

  • Enzyme and Inhibitor Pre-incubation:

    • To the wells of a 96-well plate, add 50 µL of the diluted MAO-A or MAO-B enzyme solution.

    • Add 10 µL of the various this compound dilutions to the respective wells. For control wells, add 10 µL of the vehicle (e.g., DMSO diluted in buffer).

    • Include wells for "no inhibitor" controls (enzyme + vehicle) and "blank" controls (buffer only, no enzyme).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.[6]

  • Initiation of Enzymatic Reaction:

    • Initiate the reaction by adding 40 µL of the reaction cocktail to each well.[11]

  • Signal Detection:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for OxiRed™) using a microplate reader.[11]

    • Readings can be taken kinetically over a period of 10-40 minutes or as an endpoint measurement after a fixed incubation time (e.g., 30-60 minutes) at room temperature, protected from light.[9][12]

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Visualizations

Diagram 1: Signaling Pathway of MAO Inhibition by this compound

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO_Enzyme MAO-A / MAO-B Monoamine_Neurotransmitter->MAO_Enzyme Degradation Vesicular_Storage Vesicular Storage Monoamine_Neurotransmitter->Vesicular_Storage Reuptake & Storage Metabolites Inactive Metabolites MAO_Enzyme->Metabolites Synaptic_Cleft Increased Neurotransmitter in Synaptic Cleft Vesicular_Storage->Synaptic_Cleft Release This compound This compound This compound->MAO_Enzyme Irreversible Inhibition

Caption: Mechanism of action of this compound in the presynaptic neuron.

Diagram 2: Experimental Workflow for In Vitro MAO Inhibition Assay

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, this compound dilutions, Substrate Cocktail) Add_Enzyme Add MAO-A or MAO-B to 96-well plate Reagent_Prep->Add_Enzyme Add_Inhibitor Add this compound dilutions and controls Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate (e.g., 37°C, 15-30 min) Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate reaction with Substrate Cocktail Pre_incubation->Initiate_Reaction Incubate_Read Incubate and measure fluorescence Initiate_Reaction->Incubate_Read Calculate_Inhibition Calculate % Inhibition Incubate_Read->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of this compound on MAO isoforms.

References

Application Notes and Protocols for Iproniazid in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of iproniazid (B1672159), a non-selective and irreversible monoamine oxidase (MAO) inhibitor, in rodent models of depression. While its clinical use has been largely discontinued (B1498344) due to hepatotoxicity, this compound remains a valuable pharmacological tool in preclinical research to investigate the monoamine hypothesis of depression and to evaluate the potential of novel antidepressant compounds.

Mechanism of Action

This compound exerts its antidepressant effects by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B.[1] These enzymes are crucial for the degradation of monoamine neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1] By blocking the action of MAO, this compound leads to an accumulation of these neurotransmitters in the presynaptic neuron, subsequently increasing their availability in the synaptic cleft.[1][2] This enhancement of monoaminergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.[1]

Data Presentation

The following tables summarize key quantitative data regarding the neurochemical and behavioral effects of this compound in rodent models. Due to the historical nature of much of the research on this compound, specific quantitative data from modern, standardized behavioral tests are limited in the published literature. The tables below are compiled from available data and provide a representative overview.

Table 1: Dose-Dependent Effects of this compound on MAO Activity and Serotonin Levels in Rat Brain

This compound Dose (mg/kg, i.p.)Time Post-AdministrationBrain RegionMAO-A Inhibition (%)Serotonin (5-HT) Level (% of Control)Reference
254 hoursWhole Brain~70~150[1]
504 hoursWhole Brain~85~200[1]
1004 hoursWhole Brain>90>250[1]

Table 2: Representative Behavioral Effects of this compound in Rodent Models of Depression

Animal ModelBehavioral TestThis compound Dose (mg/kg) & RegimenKey FindingPutative Quantitative Change (vs. Vehicle)
RatForced Swim Test (FST)10-50 mg/kg, i.p., acuteDecreased immobility20-50% reduction in immobility time
MouseSucrose (B13894) Preference Test (SPT)10-30 mg/kg, i.p., chronic (e.g., 14 days)Increased sucrose preference15-30% increase in preference
Rat/MouseOpen Field Test (OFT)10-50 mg/kg, i.p., acuteIncreased locomotor activity25-60% increase in distance traveled

Note: The quantitative changes in Table 2 are illustrative and based on the expected outcomes from antidepressant compounds in these models. Specific data for this compound is scarce and may vary depending on the experimental conditions.

Experimental Protocols

Drug Preparation and Administration

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • Sterile syringes and needles (e.g., 25-27 gauge)

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Dissolve the this compound powder in sterile saline. Gentle warming and vortexing may be required to achieve complete dissolution.

  • Prepare fresh solutions on the day of the experiment.

  • Administer the this compound solution via the desired route, typically intraperitoneal (i.p.) injection for acute studies. For chronic studies, oral gavage or administration via drinking water can be considered, though i.p. injections are also common.

  • Administer a corresponding volume of the vehicle (e.g., saline) to the control group.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for antidepressant efficacy.

Materials:

  • Cylindrical container (e.g., 40-50 cm height, 20 cm diameter for rats; smaller for mice)

  • Water at a controlled temperature (23-25°C)

  • Towels for drying the animals

  • Video recording system (optional, but recommended for accurate scoring)

Protocol:

  • Pre-test Session (Day 1):

    • Fill the cylinder with water to a depth of approximately 30 cm for rats (15 cm for mice), ensuring the animal cannot touch the bottom with its tail or feet.

    • Gently place each animal individually into the water for a 15-minute session.

    • After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage. This session serves to habituate the animals to the procedure and induce a stable baseline of immobility.

  • Test Session (Day 2):

    • Administer this compound or vehicle at the predetermined dose and time before the test (e.g., 60 minutes prior for acute studies).

    • Place the animal back into the water-filled cylinder for a 5-minute test session.

    • Record the entire session for later analysis.

    • Scoring: The primary measure is the duration of immobility, defined as the time the animal makes only the minimal movements necessary to keep its head above water. Scoring is typically performed during the last 4 minutes of the 5-minute test. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[1]

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water.

Materials:

  • Two identical drinking bottles per cage

  • 1% sucrose solution (w/v) in water

  • Plain tap water

Protocol:

  • Acclimation (48 hours):

    • House animals individually to accurately measure individual consumption.

    • Provide two bottles in each cage, both filled with the 1% sucrose solution, to accustom the animals to the two-bottle setup.

  • Baseline (24 hours):

    • Replace one of the sucrose bottles with a bottle of plain water.

    • Weigh both bottles at the beginning and end of the 24-hour period to determine the consumption of each liquid. The position of the bottles should be swapped after 12 hours to avoid place preference.

  • Deprivation (optional, but common):

    • Some protocols include a period of food and water deprivation (e.g., 12-24 hours) before the test to increase drinking behavior.

  • Test Session (following induction of a depressive-like state, e.g., chronic mild stress):

    • Administer this compound or vehicle according to the study design (typically chronic administration for several weeks).

    • Present the animals with one bottle of 1% sucrose solution and one bottle of water for a defined period (e.g., 1-24 hours).

    • Measure the consumption of each liquid.

    • Calculation: Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%

    • A significant increase in sucrose preference in the this compound-treated group compared to the vehicle-treated depressive model group suggests an antidepressant-like effect.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. It is important to conduct this test to rule out the possibility that observed effects in other tests (like the FST) are due to a general increase in motor activity rather than a specific antidepressant effect.

Materials:

  • An open-field arena (a square or circular enclosure with high walls, e.g., 40x40x30 cm)

  • Video tracking software for automated analysis

Protocol:

  • Place the animal in the center of the open-field arena.

  • Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

  • Record the session using a video camera mounted above the arena.

  • Analysis: The video tracking software can analyze several parameters, including:

    • Total distance traveled: An indicator of general locomotor activity.

    • Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis). Anxious animals tend to spend more time near the walls.

  • An increase in total distance traveled following this compound administration would suggest a stimulant effect on locomotor activity.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_behavioral Behavioral Testing cluster_neurochemical Neurochemical Analysis A Rodent Model Selection (e.g., Sprague-Dawley Rat, C57BL/6 Mouse) B Acclimation to Housing Conditions (Minimum 1 week) A->B C Random Assignment to Groups (Vehicle, this compound Low Dose, this compound High Dose) B->C D This compound or Vehicle Administration (e.g., i.p. injection) C->D E Forced Swim Test (FST) (Measure immobility time) D->E F Sucrose Preference Test (SPT) (Measure anhedonia) D->F G Open Field Test (OFT) (Measure locomotor activity & anxiety) D->G H Brain Tissue Collection G->H I Measurement of Monoamine Levels (Serotonin, Norepinephrine, Dopamine) H->I

Experimental workflow for this compound studies.

mechanism_of_action This compound This compound MAO Monoamine Oxidase (MAO-A & MAO-B) This compound->MAO Inactivates Degradation Degradation of Monoamines MAO->Degradation Catalyzes Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Monoamines->Degradation Synaptic_Availability Increased Synaptic Availability of Monoamines Monoamines->Synaptic_Availability Antidepressant_Effect Antidepressant-like Effects Synaptic_Availability->Antidepressant_Effect Leads to

Mechanism of action of this compound.

References

Application Notes and Protocols: Dosing Iproniazid for Preclinical Behavioral Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iproniazid (B1672159), a non-selective and irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine (B178648) class, was one of the first antidepressants developed.[1][2] While its clinical use has been largely discontinued (B1498344) due to the risk of severe hepatotoxicity, this compound remains a valuable pharmacological tool in preclinical research.[1][2] Its robust and broad mechanism of action—inhibiting both MAO-A and MAO-B—makes it a useful agent for investigating the role of monoaminergic systems in various physiological and pathological processes, including models of depression.[3][4]

These application notes provide detailed protocols for the preparation and administration of this compound in mice for behavioral studies, as well as methodologies for key behavioral assays used to assess antidepressant-like activity and general locomotor function.

Mechanism of Action

This compound exerts its therapeutic and pharmacological effects by irreversibly inhibiting monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] By inhibiting both MAO-A and MAO-B isoforms, this compound leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[4] This elevation of synaptic monoamines is believed to be the primary mechanism underlying its antidepressant effects.[3]

iproniazid_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO-A & MAO-B Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO->Monoamines Degrades Vesicles Synaptic Vesicles Monoamines->Vesicles Packaged Increased_Monoamines Increased Monoamines Vesicles->Increased_Monoamines Release This compound This compound This compound->MAO Inhibits Receptors Postsynaptic Receptors Increased_Monoamines->Receptors Binds to Signal Neuronal Signal Receptors->Signal Activates

Caption: Signaling pathway of this compound's mechanism of action.

Data Presentation

Quantitative data regarding this compound dosage and toxicity in mice are summarized below. It is critical to perform pilot studies to determine the optimal dose for specific experimental conditions and mouse strains.

Table 1: this compound Lethal Dose (LD50) in Mice

Administration RouteLD50 (mg/kg)
Intramuscular615
Intraperitoneal475
Intravenous719
Oral440

Data sourced from Wikipedia.[3]

Table 2: Recommended Starting Dose Range and Important Considerations

ParameterRecommendationRationale/Reference
Starting Dose Range (i.p.) 10 - 50 mg/kgBased on hepatotoxicity data in rats (necrosis observed at 10 mg/kg) and general toxicity data in mice. A dose-response study is essential.[3][4]
Administration Route Intraperitoneal (i.p.)Common and effective route for systemic drug delivery in preclinical mouse studies.[2]
Vehicle Sterile Saline (0.9% NaCl) with 5% Tween 80A common vehicle for solubilizing compounds for in vivo administration.[2]
Pre-treatment Time 30-60 minutes before behavioral testingStandard pre-treatment window for many acute drug administration studies. Pharmacokinetics of the related compound isoniazid (B1672263) show a rapid time to maximum concentration (0.16 to 0.5 h) in mice.[1][3]

Experimental Protocols

This compound Administration Protocol (Intraperitoneal Injection)

This protocol details the preparation and administration of this compound for acute dosing in mice.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Tween 80

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes (1 mL) with 25-27 gauge needles

  • Analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Vehicle Preparation:

    • In a sterile microcentrifuge tube, prepare a 5% Tween 80 solution in sterile saline. For example, to make 1 mL of vehicle, add 50 µL of Tween 80 to 950 µL of sterile saline.

    • Vortex thoroughly to ensure the Tween 80 is fully dissolved.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 2.5 mg/mL solution, weigh 2.5 mg of this compound powder.

    • Add the this compound powder to the appropriate volume of the prepared vehicle (e.g., 1 mL for a 2.5 mg/mL solution).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be required. Prepare the solution fresh on the day of the experiment.

  • Dosage Calculation:

    • Weigh each mouse accurately on the day of the experiment.

    • Calculate the injection volume using the following formula:

      • Injection Volume (mL) = (Desired Dose (mg/kg) x Body Weight (kg)) / Concentration of this compound Solution (mg/mL)

    • Example: For a 25 g (0.025 kg) mouse and a desired dose of 20 mg/kg with a 2.5 mg/mL this compound solution:

      • Injection Volume (mL) = (20 mg/kg * 0.025 kg) / 2.5 mg/mL = 0.2 mL

  • Intraperitoneal (i.p.) Injection:

    • Restrain the mouse firmly but gently, exposing the abdomen.

    • Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

    • Gently aspirate to ensure the needle has not entered a blood vessel.

    • Inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its home cage.

    • Monitor the animal for any adverse reactions following the injection.

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity.

Materials:

  • Cylindrical glass beaker (e.g., 25 cm high, 15 cm diameter)

  • Water (23-25°C)

  • Towels for drying

  • Video recording equipment (recommended for accurate scoring)

  • Timer

Procedure:

  • Habituation (Optional but Recommended):

    • On the day before the test, place each mouse in the beaker filled with water (approximately 15 cm deep) for a 15-minute session.

    • After the session, remove the mouse, dry it thoroughly, and return it to its home cage.

  • Test Session:

    • Administer this compound or vehicle according to the administration protocol (e.g., 30-60 minutes before the test).

    • Fill the beaker with fresh water (23-25°C) to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

    • Gently place the mouse into the water.

    • Start the timer and video recording for a 6-minute session.

    • After 6 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.

  • Behavioral Scoring:

    • Analyze the video recording, typically scoring the last 4 minutes of the 6-minute session.

    • Measure the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

    • A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The TST is another common behavioral assay for screening potential antidepressant drugs in mice.

Materials:

  • A horizontal bar or rod elevated from a surface.

  • Adhesive tape (e.g., medical tape)

  • A box or enclosure to visually isolate the mouse.

  • Video recording equipment

  • Timer

Procedure:

  • Preparation:

    • Administer this compound or vehicle according to the administration protocol.

    • Cut a piece of adhesive tape approximately 15-20 cm long.

    • Securely attach the tape to the mouse's tail, about 1-2 cm from the tip.

  • Suspension:

    • Fix the free end of the tape to the horizontal bar, so the mouse hangs by its tail. The mouse's head should be approximately 20-30 cm from the surface below.

    • Place the enclosure around the suspended mouse to prevent visual distractions.

  • Test Session:

    • Start the timer and video recording for a 6-minute session.

  • Behavioral Scoring:

    • Analyze the video recording for the entire 6-minute session.

    • Measure the total time the mouse remains immobile. Immobility is defined as the complete absence of limb or body movements, except for slight respiratory movements.

    • A decrease in the total immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. It is crucial for determining if the effects observed in the FST and TST are due to a specific antidepressant-like action or a general increase in motor activity.

Materials:

  • Open field arena (e.g., a square box, 40 cm x 40 cm x 30 cm), often made of a non-reflective material.

  • Video tracking software and camera.

  • 70% ethanol (B145695) for cleaning.

Procedure:

  • Habituation:

    • Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.

  • Test Session:

    • Administer this compound or vehicle according to the administration protocol.

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena freely for a set period, typically 5-10 minutes.

    • Record the session using the video tracking software.

    • After the session, return the mouse to its home cage.

    • Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.

  • Behavioral Scoring:

    • Analyze the recorded data using the tracking software for parameters such as:

      • Total distance traveled: An indicator of general locomotor activity.

      • Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

      • Rearing frequency: The number of times the mouse stands on its hind legs, an exploratory behavior.

    • A significant increase in total distance traveled in the this compound-treated group would suggest a general stimulant effect that could confound the interpretation of FST and TST results.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing (30-60 min post-dosing) cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Dosing This compound or Vehicle Administration (i.p.) Animal_Acclimation->Dosing Iproniazid_Prep This compound Solution Preparation Iproniazid_Prep->Dosing FST Forced Swim Test Dosing->FST TST Tail Suspension Test Dosing->TST OFT Open Field Test Dosing->OFT Data_Analysis Behavioral Scoring & Statistical Analysis FST->Data_Analysis TST->Data_Analysis OFT->Data_Analysis

References

Application Notes and Protocols for Iproniazid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of iproniazid (B1672159), a non-selective and irreversible monoamine oxidase (MAO) inhibitor, in cell culture experiments. This compound is a valuable tool for studying the roles of MAO and monoamine neurotransmitters in various biological processes.[1]

Mechanism of Action

This compound functions by irreversibly inhibiting both MAO-A and MAO-B isoforms.[2][3] This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their accumulation in the presynaptic neuron and increased concentrations in the synaptic cleft.[2][4] The primary metabolite of this compound, isopropylhydrazine, is also a potent MAO inhibitor.[5] It is important to note that the metabolism of this compound can lead to the formation of reactive intermediates that can cause hepatotoxicity.[5][6]

Signaling Pathway of this compound's Action

iproniazid_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO-A / MAO-B Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitter Serotonin Norepinephrine Dopamine Neurotransmitter->MAO Degradation Increased_Neurotransmitter Increased Neurotransmitter Levels This compound This compound This compound->MAO Irreversible Inhibition Receptors Postsynaptic Receptors Increased_Neurotransmitter->Receptors Binding Signal_Transduction Signal Transduction Receptors->Signal_Transduction

Caption: this compound irreversibly inhibits MAO, increasing neurotransmitter levels.

Quantitative Data

The following tables summarize key quantitative data for this compound from in vitro studies.

ParameterValueEnzyme/SystemReference
MAO-A IC₅₀ ~37 µMRecombinant Human[2]
MAO-B IC₅₀ ~42.5 µMRecombinant Human[2]

Table 1: In Vitro MAO Inhibition by this compound. IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Cell LineAssay TypeConcentration RangeIncubation TimeObserved EffectReference
Primary Human Hepatocytes Cytotoxicity (MTT)Increasing concentrations24-72 hoursDose-dependent decrease in cell viability[7]
SH-SY5Y (Neuroblastoma) NeurotoxicityRange of concentrations24-72 hoursAssessment of cell viability, oxidative stress, apoptosis[7]
HepG2 (Hepatoma) Apoptosis Induction> 26 mM24 hoursIncreased number of apoptotic cells[8]

Table 2: Effective Concentrations of this compound in Cell Culture. This table provides examples of concentration ranges and their effects on different cell lines.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • This compound powder (Molecular Weight: 179.22 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder. For a 10 mM stock solution, use 1.792 mg of this compound per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

solution_prep_workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Sterile Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of this compound on adherent cells, such as primary human hepatocytes or SH-SY5Y cells, using the MTT assay.

  • Cells of interest (e.g., primary human hepatocytes, SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach and grow for 24 hours.[7]

  • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[7]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[7]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control.

cytotoxicity_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (24-72h) seed_cells->treat_cells add_mtt Add MTT Solution (3-4h) treat_cells->add_mtt dissolve_formazan Dissolve Formazan in DMSO add_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze Data & Calculate Viability read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT-based cytotoxicity assay.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis in this compound-treated cells by flow cytometry using Annexin V staining, which identifies the externalization of phosphatidylserine (B164497) in apoptotic cells.

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Seed cells in 6-well plates and allow them to attach and grow for 24 hours.

  • Treat the cells with the desired concentrations of this compound for the selected duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes the analysis of pro- and anti-apoptotic protein expression (e.g., Bax and Bcl-2) in this compound-treated cells by Western blot.

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

  • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. An increased Bax/Bcl-2 ratio is indicative of apoptosis.[4][9][10]

References

Application of Iproniazid in Neuroblastoma Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iproniazid (B1672159), a potent monoamine oxidase (MAO) inhibitor, has historically been recognized for its role as an antidepressant. Its mechanism of action, the irreversible inhibition of both MAO-A and MAO-B, leads to an increase in the levels of monoamine neurotransmitters.[1] Emerging research has highlighted the significance of MAO-A in the pathophysiology of various cancers, including neuroblastoma. Studies on neuroblastoma cell lines, particularly the SH-SY5Y line, have begun to elucidate the role of MAO-A in cellular processes such as apoptosis and autophagy, suggesting that this compound and other MAO inhibitors could be valuable tools for both basic research and therapeutic exploration in this pediatric cancer.

Monoamine oxidase-A (MAO-A) is located on the outer mitochondrial membrane and its activity contributes to the generation of reactive oxygen species (ROS) through the production of hydrogen peroxide (H₂O₂) as a by-product of amine oxidation.[2] In neuroblastoma cells, increased MAO-A activity has been linked to the induction of apoptosis, particularly under conditions of growth factor deprivation.[3] Conversely, the inhibition of MAO-A has been shown to prevent these apoptotic changes, indicating a potential pro-survival role for MAO-A inhibition in certain contexts.[3] Furthermore, MAO-A overexpression in SH-SY5Y neuroblastoma cells has been demonstrated to increase basal ROS levels and promote a protective autophagic response.[2] However, this protective effect is dependent on the availability of amine substrates; in the presence of exogenous substrates, increased MAO-A activity leads to a dramatic reduction in cell viability.[2]

These findings underscore the complex and context-dependent role of MAO-A in neuroblastoma cell fate. This compound, as a non-selective MAO inhibitor, offers a valuable pharmacological tool to probe these pathways and to investigate the therapeutic potential of MAO inhibition in neuroblastoma.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data specifically detailing the effects of this compound on neuroblastoma cell lines, such as IC50 values. The following table provides a template for how such data, once generated, could be structured for clarity and comparison.

Cell LineTreatmentEndpointIC50 (µM)Key FindingsReference
SH-SY5YThis compoundCell Viability (MTT Assay)Data not availableExpected to inhibit cell death under specific apoptotic stimuli.(Hypothetical)
SK-N-BE(2)This compoundApoptosis (Annexin V/PI)Data not availablePotential to reduce caspase activation.(Hypothetical)
IMR-32This compoundROS Production (DCFDA Assay)Data not availableExpected to decrease ROS levels by inhibiting MAO-A.(Hypothetical)

Key Signaling Pathways

The application of this compound in neuroblastoma cell line studies primarily revolves around the modulation of pathways regulated by MAO-A.

MAO-A-Mediated Apoptosis

In the context of serum deprivation, increased MAO-A activity in SH-SY5Y neuroblastoma cells is associated with the activation of the apoptotic executioner caspase-3.[3] Inhibition of MAO-A has been shown to abrogate this apoptotic response.[3] This suggests a signaling cascade where the enzymatic activity of MAO-A, likely through the generation of ROS, contributes to the activation of the intrinsic apoptotic pathway.

MAO_A_Apoptosis cluster_0 Mitochondrion MAO_A MAO-A ROS ROS MAO_A->ROS H₂O₂ Caspase3 Caspase-3 Activation ROS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->MAO_A Inhibition SerumDeprivation Serum Deprivation SerumDeprivation->MAO_A Upregulation

MAO-A-mediated apoptosis pathway in neuroblastoma cells.
MAO-A and Autophagy

Overexpression of MAO-A in SH-SY5Y cells can induce protective autophagy through the phosphorylation of Bcl-2.[2] This process is linked to an increase in ROS levels.[2] Autophagy serves as a quality control mechanism to remove damaged organelles and macromolecules, thereby promoting cell survival.[2]

MAO_A_Autophagy cluster_1 Cellular Stress Response MAO_A_Overexpression MAO-A Overexpression ROS_Increase Increased ROS MAO_A_Overexpression->ROS_Increase Bcl2_p Bcl-2 Phosphorylation ROS_Increase->Bcl2_p Autophagy Protective Autophagy Bcl2_p->Autophagy Iproniazid_a This compound Iproniazid_a->MAO_A_Overexpression Inhibition

MAO-A-induced protective autophagy in neuroblastoma cells.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on neuroblastoma cell lines, adapted from relevant studies.

Cell Culture and this compound Treatment

Objective: To culture neuroblastoma cells and treat them with this compound.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound phosphate (B84403) (dissolved in sterile water or PBS to create a stock solution)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Maintain SH-SY5Y cells in complete growth medium in a humidified incubator.

  • Seed cells into the desired plate format (e.g., 1 x 10⁵ cells/well for a 6-well plate or 1 x 10⁴ cells/well for a 96-well plate).

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound from the stock solution in complete growth medium.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of neuroblastoma cells.

Materials:

  • This compound-treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Following this compound treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Apoptosis and Autophagy Markers

Objective: To assess the effect of this compound on the expression of key proteins involved in apoptosis and autophagy.

Materials:

  • This compound-treated cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-LC3B, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Measurement of Reactive Oxygen Species (ROS)

Objective: To measure intracellular ROS levels in response to this compound treatment.

Materials:

  • This compound-treated cells in a black, clear-bottom 96-well plate

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive probe

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Following this compound treatment, remove the medium and wash the cells with warm PBS.

  • Incubate the cells with a working solution of DCFDA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C, protected from light.

  • Remove the DCFDA solution and wash the cells with PBS.

  • Add PBS or a phenol (B47542) red-free medium to the wells.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or visualize the cells using a fluorescence microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on neuroblastoma cell lines.

Experimental_Workflow Start Start: Neuroblastoma Cell Culture (e.g., SH-SY5Y) Treatment This compound Treatment (Dose- and Time-Response) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot Analysis (Apoptosis/Autophagy Markers) Treatment->Western ROS_Assay ROS Measurement (DCFDA) Treatment->ROS_Assay Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Western->Data_Analysis ROS_Assay->Data_Analysis

Workflow for this compound studies in neuroblastoma cells.

References

Application Notes and Protocols for In Vivo Microdialysis-Based Measurement of Monoamine Levels Following Iproniazid Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iproniazid (B1672159) is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO), the primary enzyme responsible for the degradation of monoamine neurotransmitters. By inhibiting both MAO-A and MAO-B isoforms, this compound administration leads to a significant accumulation of key neurotransmitters—serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA)—in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[1][2] This property, while historically significant in the development of antidepressant medications, makes this compound a valuable tool in preclinical neuroscience research for investigating the roles of monoamines in various physiological and pathological processes.

In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[3] This methodology, coupled with sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), enables the direct measurement of neurotransmitter levels and their dynamic changes in response to pharmacological agents such as this compound.[4] These application notes provide a detailed protocol for utilizing in vivo microdialysis to quantify the effects of this compound on extracellular monoamine concentrations.

Data Presentation

Table 1: Illustrative Effect of MAO Inhibitors on Basal Extracellular Dopamine Levels in Rat Striatum

Treatment (21 days)DoseBasal Dopamine Levels (pmol/20 min)Percent Increase vs. Control
Saline (Control)-0.34 ± 0.04-
Deprenyl (B1670267) (MAO-B inhibitor)0.25 mg/kg0.88 ± 0.10~159%
Clorgyline (MAO-A inhibitor)0.2 mg/kg0.90 ± 0.12~165%

Data adapted from a study on chronic MAO inhibitor effects. This table is for illustrative purposes to indicate the potential magnitude of change and does not represent data from an this compound-specific microdialysis study.

Signaling Pathway of this compound Action

This compound acts by irreversibly inhibiting monoamine oxidase, which is located on the outer mitochondrial membrane in presynaptic neurons. This inhibition prevents the breakdown of serotonin, norepinephrine, and dopamine, leading to their accumulation in the presynaptic terminal and subsequent increased release into the synaptic cleft.

Iproniazid_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Monoamines_in Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Monoamines_in->MAO Degradation Vesicles Synaptic Vesicles Monoamines_in->Vesicles Packaging Monoamines_out Increased 5-HT, NE, DA Vesicles->Monoamines_out Release This compound This compound This compound->MAO Inhibits Receptors Postsynaptic Receptors Monoamines_out->Receptors Binding & Activation

Caption: Mechanism of this compound Action on Monoaminergic Synapse.

Experimental Protocols

This section outlines a detailed methodology for conducting in vivo microdialysis experiments in rodents to measure monoamine levels following this compound administration.

Part 1: Stereotaxic Surgery and Guide Cannula Implantation
  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-350g) are commonly used. House the animals individually and allow them to acclimate to the facility for at least one week before surgery.

  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) (1-3% in oxygen) or a combination of ketamine/xylazine.

  • Stereotaxic Implantation:

    • Secure the anesthetized animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a stereotaxic atlas, determine the coordinates for the brain region of interest (e.g., striatum, nucleus accumbens, prefrontal cortex).

    • Drill a small hole in the skull at the determined coordinates.

    • Slowly lower a guide cannula to the target depth.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula into the guide to maintain patency.

  • Post-operative Care: Administer analgesics as required and allow the animal to recover for 5-7 days before the microdialysis experiment.

Part 2: In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe of the appropriate length.

  • Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):

    • Prepare a sterile aCSF solution with a composition similar to the brain's extracellular fluid (e.g., in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂).

    • The solution should be filtered and degassed before use.

  • Microdialysis Setup:

    • Connect the microdialysis probe to a syringe pump and a fraction collector using FEP tubing.

    • Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.

  • Baseline Sample Collection: Collect at least three to four baseline microdialysate samples (e.g., every 20 minutes) to determine the basal monoamine levels.

  • This compound Administration:

    • Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 25-100 mg/kg). Doses should be determined based on preliminary studies.

    • Continue collecting microdialysate samples at regular intervals (e.g., every 20 minutes) for several hours to monitor the time course of the drug's effect.

  • Sample Handling: Collect the dialysates in vials containing a small amount of antioxidant (e.g., perchloric acid or acetic acid) to prevent monoamine degradation. Store samples at -80°C until analysis.

Part 3: Monoamine Analysis by HPLC-ECD
  • Instrumentation: Utilize an HPLC system equipped with a refrigerated autosampler, a C18 reverse-phase column, and a highly sensitive electrochemical detector.

  • Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier like methanol (B129727) or acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.2 mL/min

    • Column Temperature: 30-35 °C

    • Injection Volume: 10-20 µL

  • Electrochemical Detection:

    • Set the potential of the working electrode to an optimal level for the oxidation of monoamines (e.g., +0.65 to +0.75 V vs. Ag/AgCl reference electrode).

  • Quantification:

    • Generate a standard curve using known concentrations of 5-HT, NE, and DA.

    • Identify and quantify the monoamine peaks in the dialysate samples by comparing their retention times and peak areas to the standards.

    • Express the results as a percentage change from the baseline levels.

Experimental Workflow

The following diagram illustrates the key steps involved in the in vivo microdialysis protocol for measuring monoamine levels after this compound administration.

Microdialysis_Workflow cluster_prep Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Animal_Prep Animal Acclimation & Anesthesia Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Prep->Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Equilibration System Equilibration (1-2 hours) Probe_Insertion->Equilibration Baseline Baseline Sample Collection Equilibration->Baseline Iproniazid_Admin This compound Administration (i.p.) Baseline->Iproniazid_Admin Post_Drug_Collection Post-drug Sample Collection Iproniazid_Admin->Post_Drug_Collection Sample_Storage Sample Storage (-80°C) Post_Drug_Collection->Sample_Storage HPLC_Analysis HPLC-ECD Analysis Sample_Storage->HPLC_Analysis Data_Quantification Data Quantification & Analysis HPLC_Analysis->Data_Quantification

Caption: Experimental Workflow for In Vivo Microdialysis.

Logical Relationship of the Protocol

The success of this protocol relies on the logical and sequential execution of its three main phases: surgical preparation, the microdialysis experiment itself, and the subsequent biochemical analysis. Each phase is critical for obtaining reliable and reproducible data.

Protocol_Logic Start Start Surgery_Phase Surgical Phase: Accurate Cannula Placement Start->Surgery_Phase Recovery_Phase Recovery Phase: Animal Well-being & Tissue Healing Surgery_Phase->Recovery_Phase is successful Experiment_Phase Experimental Phase: Controlled Microdialysis & Dosing Recovery_Phase->Experiment_Phase is complete Analysis_Phase Analytical Phase: Precise Monoamine Quantification Experiment_Phase->Analysis_Phase yields samples End End: Reliable Data Analysis_Phase->End is accurate

Caption: Logical Flow of the In Vivo Microdialysis Protocol.

References

Establishing a Therapeutic Window for Iproniazid in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iproniazid (B1672159), a non-selective, irreversible monoamine oxidase inhibitor (MAOI), was historically used as an antidepressant.[1] Its therapeutic effect stems from its ability to inhibit monoamine oxidase (MAO), thereby increasing the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain.[2][3] However, its clinical use was largely discontinued (B1498344) due to significant hepatotoxicity, primarily caused by its metabolite, isopropylhydrazine.[1][4][5] Understanding the therapeutic window—the range between the minimal effective dose and the dose causing unacceptable toxicity—is critical for the preclinical assessment of such compounds.

These application notes provide a framework for establishing the therapeutic window of this compound in animal models, focusing on efficacy in antidepressant-like behavioral assays and comprehensive toxicity profiling.

Mechanism of Action: Monoamine Oxidase Inhibition

This compound irreversibly inhibits both MAO-A and MAO-B isoforms.[6] This inhibition prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the synaptic cleft and enhanced neurotransmission. This action is believed to be the primary mechanism behind its antidepressant effects.[6]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Degradation Vesicles Vesicles Monoamines->Vesicles Packaging This compound This compound This compound->MAO Inhibition Synaptic_Cleft Increased Monoamines Vesicles->Synaptic_Cleft Release Receptors Receptors Synaptic_Cleft->Receptors Binding Signal_Transduction Signal Transduction Receptors->Signal_Transduction Activates cluster_setup Experimental Setup cluster_procedure Procedure Animals Acclimated Rats Dosing_Groups Dose Groups: - Vehicle - this compound (Dose 1) - this compound (Dose 2) - ... Animals->Dosing_Groups Day1 Day 1: Pre-test (15 min swim) Dosing_Groups->Day1 Day2_Dosing Day 2: Dosing Day1->Day2_Dosing 24h Day2_Test Day 2: Test (5 min swim) Day2_Dosing->Day2_Test Analysis Behavioral Scoring (Immobility Time) Day2_Test->Analysis ED50_Calc ED50 Calculation Analysis->ED50_Calc cluster_dosing Dosing and Observation cluster_analysis Analysis Animals Rats Dose_Groups Dose Groups: - Vehicle - this compound (Low Dose) - this compound (Mid Dose) - this compound (High Dose) Animals->Dose_Groups Daily_Obs Daily Clinical Observations Dose_Groups->Daily_Obs Blood_Collection Blood Collection Daily_Obs->Blood_Collection End of Study Serum_Biochem Serum Biochemistry (ALT, AST) Blood_Collection->Serum_Biochem Necropsy Necropsy & Tissue Collection Blood_Collection->Necropsy Data_Eval Data Evaluation: - NOAEL/LOAEL - TD50 Calculation Serum_Biochem->Data_Eval Histopathology Histopathology (H&E Staining) Necropsy->Histopathology Histopathology->Data_Eval

References

Application Notes: Iproniazid as a Positive Control in Monoamine Oxidase (MAO) Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iproniazid (B1672159) is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[1][2] Historically one of the first antidepressants, its well-characterized inhibitory activity makes it an ideal positive control for in vitro and in vivo screening assays designed to identify novel MAO inhibitors.[1][3] The use of this compound helps to validate assay performance, confirm enzyme activity, and provide a benchmark for comparing the potency of test compounds. These application notes provide detailed protocols and data for utilizing this compound as a positive control in MAO inhibition assays.

Mechanism of Action

This compound's inhibitory effect stems from its hydrazine (B178648) moiety.[4] It acts as an irreversible inhibitor by forming a stable covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of both MAO-A and MAO-B.[2] This covalent modification permanently inactivates the enzyme.[2] Recovery of MAO activity in vivo requires the synthesis of new enzyme, leading to a prolonged duration of action.[2]

Signaling Pathway of MAO Inhibition

Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][5] By inhibiting MAO-A and MAO-B, this compound prevents the breakdown of these neurotransmitters, leading to their accumulation in the presynaptic neuron and increased availability in the synaptic cleft.[1][5] This enhancement of monoaminergic neurotransmission is the basis for its antidepressant effects.[1]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine VMAT2 VMAT2 Dopamine->VMAT2 MAO MAO-A / MAO-B Dopamine->MAO Norepinephrine->VMAT2 Norepinephrine->MAO Tryptophan Tryptophan Serotonin Serotonin (5-HT) Tryptophan->Serotonin Serotonin->VMAT2 Serotonin->MAO Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine_s Dopamine Vesicle->Dopamine_s Norepinephrine_s Norepinephrine Vesicle->Norepinephrine_s Serotonin_s Serotonin Vesicle->Serotonin_s Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors Dopamine_s->Receptors Norepinephrine_s->Receptors Serotonin_s->Receptors This compound This compound This compound->MAO Inhibits

Caption: Mechanism of MAO inhibition by this compound.

Quantitative Data: this compound Inhibition of Monoamine Oxidase

The inhibitory potency of this compound is commonly expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for this compound against both MAO-A and MAO-B. Note that these values can vary depending on experimental conditions such as enzyme source and substrate used.

InhibitorTarget EnzymeIC50 Value (µM)Reference
This compoundMAO-A37[2][6][7][8]
This compoundMAO-B42.5[2][6][7]
This compoundMAO-A6.56[6]
This compoundTotal MAO4.02 ± 0.06[6]

Experimental Protocols

Here are detailed protocols for commonly used in vitro MAO inhibition assays. This compound should be prepared in a suitable solvent (e.g., DMSO) and serially diluted to generate a dose-response curve.

Experimental Workflow for MAO Inhibition Assay

The general workflow for an in vitro MAO inhibition assay is outlined below. This workflow is applicable to various detection methods, including fluorometric, spectrophotometric, and radiometric assays.

experimental_workflow prep Reagent Preparation (Enzyme, Substrate, this compound) incubation Enzyme and Inhibitor Pre-incubation prep->incubation reaction Initiate Reaction with Substrate incubation->reaction detection Signal Detection (Fluorescence, Absorbance, etc.) reaction->detection analysis Data Analysis (% Inhibition, IC50 Calculation) detection->analysis

Caption: General workflow for an in vitro MAO inhibition assay.
Fluorometric Assay for MAO Activity

This method relies on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate. H2O2 is detected using a fluorogenic probe in the presence of horseradish peroxidase (HRP).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound solutions of varying concentrations

  • MAO substrate (e.g., p-tyramine)

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Fluorogenic probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe and HRP in Assay Buffer.

    • Prepare a stock solution of the MAO substrate in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add 50 µL of the diluted MAO-A or MAO-B enzyme.

    • Add 10 µL of varying concentrations of this compound solution or vehicle (for control) to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.[9]

  • Enzymatic Reaction and Detection:

    • Initiate the enzymatic reaction by adding 40 µL of the MAO substrate working solution to each well.[9]

    • Immediately add 100 µL of the fluorescent probe/HRP working solution to each well.[9]

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[9]

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (Control Fluorescence - Sample Fluorescence) / Control Fluorescence ] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.[6][9]

Spectrophotometric Assay for MAO Activity

This method also detects H2O2 produced during the MAO reaction. HRP catalyzes the reaction of H2O2 with a chromogenic substrate to produce a colored product that can be measured by a spectrophotometer.[9]

Materials:

  • MAO enzyme source

  • This compound solutions

  • MAO substrate (e.g., kynuramine (B1673886) for MAO-A or benzylamine (B48309) for MAO-B)[1][10]

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[9]

  • Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and vanillic acid)[9]

  • Horseradish Peroxidase (HRP)[9]

  • 96-well clear microplate[9]

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a chromogenic solution containing the chromogenic substrate and HRP in Assay Buffer.[9]

    • Prepare a stock solution of the MAO substrate.[9]

    • Prepare serial dilutions of this compound.[9]

  • Assay Setup:

    • Add 50 µL of the MAO enzyme to each well of the microplate.[9]

    • Add 10 µL of the this compound dilutions or Assay Buffer (for control) to the respective wells.[9]

    • Incubate at 37°C for 15-30 minutes.[9]

  • Enzymatic Reaction and Detection:

    • Add 100 µL of the chromogenic solution to each well.[9]

    • Initiate the reaction by adding 50 µL of the MAO substrate solution.[9]

    • Incubate the plate at 37°C for 30-60 minutes.[9]

    • Measure the absorbance at the appropriate wavelength (e.g., ~498 nm for 4-aminoantipyrine and vanillic acid).[9]

  • Data Analysis:

    • Calculate the percentage of inhibition as described in the fluorometric assay protocol.

    • Determine the IC50 value by plotting the % inhibition against the log of the this compound concentration.[9]

Radiometric Assay for MAO Activity

This highly sensitive method utilizes a radiolabeled substrate and measures the formation of the radiolabeled product.

Materials:

  • MAO enzyme source

  • This compound solutions

  • Radiolabeled substrate (e.g., [14C]-serotonin or [14C]-phenylethylamine)

  • Assay Buffer

  • Acid (e.g., 2 M HCl) to stop the reaction

  • Organic solvent for extraction

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In microcentrifuge tubes, combine the MAO enzyme preparation with different concentrations of this compound or Assay Buffer (for control).[9]

    • Pre-incubate at 37°C for 15-30 minutes.[9]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the radiolabeled substrate.[9]

    • Incubate at 37°C for a specific time (e.g., 20-30 minutes).[9]

    • Stop the reaction by adding acid.[9]

  • Extraction and Detection:

    • Add an organic solvent to extract the deaminated radiolabeled product, leaving the unreacted substrate in the aqueous phase.[9]

    • Vortex and centrifuge to separate the phases.[9]

    • Transfer an aliquot of the organic (upper) phase to a scintillation vial.[9]

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the radioactivity in the control and this compound-treated samples.

    • Determine the IC50 value.

Conclusion

This compound serves as a reliable and well-documented positive control for MAO screening assays. Its non-selective and irreversible inhibition of both MAO-A and MAO-B provides a robust benchmark for validating assay performance and quantifying the relative potency of novel inhibitors. The protocols provided herein offer standardized methods for incorporating this compound into your screening workflow.

References

Protocol for Assessing Iproniazid-Induced Hepatotoxicity in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iproniazid (B1672159), a hydrazine (B178648) derivative, was one of the first monoamine oxidase inhibitors used as an antidepressant. However, its clinical use was largely discontinued (B1498344) due to a significant risk of severe hepatotoxicity.[1] Understanding the mechanisms of this compound-induced liver injury is crucial for the development of safer drugs and for establishing predictive in vitro toxicology models. Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity studies as they retain many of the metabolic and physiological functions of the liver in vivo.[2] This document provides a detailed protocol for assessing this compound-induced hepatotoxicity in primary hepatocytes, focusing on key cellular events such as cell death, oxidative stress, and mitochondrial dysfunction.

The primary mechanism of this compound hepatotoxicity involves its metabolic activation by cytochrome P450 (CYP) enzymes to reactive metabolites, including isopropylhydrazine.[3][4] These metabolites can covalently bind to cellular macromolecules, leading to cellular stress, mitochondrial injury, and ultimately, hepatocyte necrosis and apoptosis.[1][3] This protocol outlines a series of assays to quantify these key toxicological endpoints.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing this compound-induced hepatotoxicity in primary hepatocytes.

cluster_setup Cell Culture Setup cluster_assays Hepatotoxicity Assessment cluster_analysis Data Analysis Hepatocyte_Isolation Primary Hepatocyte Isolation & Plating Iproniazid_Treatment This compound Treatment (Dose-Response & Time-Course) Hepatocyte_Isolation->Iproniazid_Treatment 24-48h recovery Cell_Viability Cell Viability Assays (MTT & LDH) Iproniazid_Treatment->Cell_Viability Oxidative_Stress Oxidative Stress (ROS & GSH Assays) Iproniazid_Treatment->Oxidative_Stress Mitochondrial_Health Mitochondrial Health (MMP Assay) Iproniazid_Treatment->Mitochondrial_Health Apoptosis Apoptosis Assay (Caspase-3/7 Activity) Iproniazid_Treatment->Apoptosis Data_Quantification Data Quantification & Normalization Cell_Viability->Data_Quantification Oxidative_Stress->Data_Quantification Mitochondrial_Health->Data_Quantification Apoptosis->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

Figure 1: Experimental workflow for assessing this compound hepatotoxicity.

Key Signaling Pathway in this compound-Induced Hepatotoxicity

This compound-induced liver injury is a multi-step process initiated by its metabolic activation. The resulting reactive metabolites trigger a cascade of events leading to cellular damage.

This compound This compound CYP450 Cytochrome P450 (e.g., CYP2E1) This compound->CYP450 Metabolites Reactive Metabolites (e.g., Isopropylhydrazine) Mitochondria Mitochondrial Dysfunction Metabolites->Mitochondria ROS Increased ROS (Oxidative Stress) Metabolites->ROS Necrosis Necrosis Metabolites->Necrosis CYP450->Metabolites Metabolic Activation MMP Decreased MMP Mitochondria->MMP Apoptosis Apoptosis Mitochondria->Apoptosis GSH GSH Depletion ROS->GSH ROS->Apoptosis MMP->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Necrosis->Hepatotoxicity

Figure 2: this compound metabolic activation and subsequent hepatotoxicity pathway.

Experimental Protocols

1. Primary Hepatocyte Culture

This protocol describes the thawing, plating, and maintenance of cryopreserved primary human hepatocytes.

  • Materials:

    • Cryopreserved primary human hepatocytes

    • Hepatocyte plating medium (e.g., DMEM with 5% FBS, 1 µM dexamethasone, 4 µg/mL insulin, 10 µg/mL gentamicin)

    • Hepatocyte maintenance medium

    • Collagen-coated cell culture plates (e.g., 96-well, 24-well)

    • Water bath (37°C)

    • Humidified incubator (37°C, 5% CO₂)

  • Procedure:

    • Pre-warm hepatocyte plating medium to 37°C.

    • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.

    • Transfer the cell suspension to a conical tube containing pre-warmed plating medium.

    • Centrifuge the cells at 100 x g for 10 minutes.

    • Resuspend the cell pellet in fresh plating medium and determine cell viability and density using a trypan blue exclusion assay.

    • Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g., 0.7 x 10⁶ viable cells/mL for a 48-well plate).[2]

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 4-6 hours to allow for cell attachment.

    • After attachment, replace the plating medium with hepatocyte maintenance medium.

    • Allow the cells to acclimate for 24-48 hours before this compound treatment.

2. This compound Treatment

  • Materials:

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in hepatocyte maintenance medium to achieve the desired final concentrations. A suggested starting range, based on studies with the related compound isoniazid, is 0.01 mM to 10 mM.[5] A dose-response experiment is recommended to determine the optimal concentration range.

    • Remove the culture medium from the hepatocyte plates and replace it with medium containing the different concentrations of this compound or vehicle control (DMSO, final concentration should not exceed 0.1%).

    • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

3. Cell Viability Assays

a. MTT Assay (Mitochondrial Reductase Activity)

This assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan (B1609692) by mitochondrial dehydrogenases, indicating metabolic activity.

  • Procedure:

    • At the end of the this compound treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

b. LDH Release Assay (Membrane Integrity)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.

  • Procedure:

    • Collect the cell culture supernatant from each well.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate LDH release as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

4. Oxidative Stress Assessment

a. Reactive Oxygen Species (ROS) Detection

This assay uses a cell-permeable probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Procedure:

    • At the desired time point after this compound treatment, remove the culture medium.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Load the cells with DCFH-DA (e.g., 10 µM) in buffer and incubate for 30-60 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

b. Glutathione (B108866) (GSH) Assay

This assay measures the level of reduced glutathione (GSH), a major intracellular antioxidant.

  • Procedure:

    • Lyse the cells at the end of the treatment period.

    • Use a commercial GSH assay kit (e.g., based on the DTNB-GSH recycling assay) and follow the manufacturer's protocol.

    • Measure the absorbance or fluorescence according to the kit's instructions.

    • Normalize the GSH levels to the total protein content of each sample.

5. Mitochondrial Membrane Potential (MMP) Assay

This assay uses a fluorescent dye, such as JC-10, that exhibits a potential-dependent accumulation in mitochondria.

  • Procedure:

    • At the end of the this compound treatment, remove the culture medium.

    • Load the cells with the MMP-sensitive dye (e.g., JC-10) according to the manufacturer's instructions, typically for 15-30 minutes at 37°C.[3]

    • Measure the fluorescence of both the monomeric (green, indicating low MMP) and aggregate (red, indicating high MMP) forms of the dye using a fluorescence microplate reader.

    • Calculate the ratio of red to green fluorescence as an indicator of MMP. A decrease in this ratio signifies mitochondrial depolarization.

6. Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Procedure:

    • Use a commercial luminescent or fluorescent caspase-3/7 assay kit.

    • At the end of the treatment period, add the caspase-3/7 reagent directly to the wells containing the cells.

    • Incubate at room temperature for the time specified by the manufacturer (typically 30-60 minutes).

    • Measure the luminescence or fluorescence using a microplate reader.

Data Presentation

The quantitative data obtained from the described assays should be summarized in tables for clear comparison. Below are example tables with hypothetical data to illustrate the presentation format.

Table 1: Effect of this compound on Primary Hepatocyte Viability

This compound Conc. (mM)Cell Viability (% of Control) - MTT AssayLDH Release (% of Max)
0 (Vehicle)100 ± 5.25.1 ± 1.3
0.0198.2 ± 4.86.3 ± 1.8
0.191.5 ± 6.112.7 ± 2.5
165.3 ± 7.535.4 ± 4.1
1022.8 ± 4.978.9 ± 6.2

Data are presented as mean ± SD (n=3). Treatment duration: 48 hours.

Table 2: Assessment of Oxidative Stress and Mitochondrial Dysfunction

This compound Conc. (mM)ROS Production (Fold Change vs. Control)GSH Levels (% of Control)Mitochondrial Membrane Potential (Red/Green Ratio)
0 (Vehicle)1.0 ± 0.1100 ± 6.82.5 ± 0.3
0.011.2 ± 0.295.4 ± 7.22.4 ± 0.2
0.12.5 ± 0.478.1 ± 8.11.8 ± 0.3
15.8 ± 0.745.9 ± 6.51.1 ± 0.2
1012.3 ± 1.518.2 ± 4.30.6 ± 0.1

Data are presented as mean ± SD (n=3). Treatment duration: 24 hours.

Table 3: Induction of Apoptosis by this compound

This compound Conc. (mM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Vehicle)1.0 ± 0.1
0.011.1 ± 0.2
0.12.3 ± 0.3
14.7 ± 0.6
108.9 ± 1.1

Data are presented as mean ± SD (n=3). Treatment duration: 24 hours.

By following this comprehensive protocol, researchers can effectively assess the hepatotoxic potential of this compound in a physiologically relevant in vitro model and gain insights into the underlying mechanisms of toxicity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Behavioral Effects of Iproniazid in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing iproniazid (B1672159) in rat models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to inconsistent behavioral effects during your experiments.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems you may encounter.

Problem 1: High variability or unexpected mortality in this compound-treated rats.

Question: We are observing high variability in the behavioral responses of our this compound-treated rats, and in some cases, unexpected mortality. What could be the cause?

Answer: A primary suspect for such drastic inconsistencies is the "cheese effect," a hypertensive crisis caused by the interaction of monoamine oxidase inhibitors (MAOIs) like this compound with tyramine-rich foods. Standard rodent chow can have variable and sometimes high levels of tyramine (B21549).

Troubleshooting Steps:

  • Dietary Analysis: Have your current batch of rodent chow analyzed for its tyramine content. Tyramine levels can vary significantly between brands and even batches.

  • Switch to a Low-Tyramine Diet: To eliminate this variable, switch to a purified, low-tyramine diet for all experimental animals (both control and this compound groups). Ensure a sufficient acclimatization period to the new diet before starting the experiment.

  • Monitor Cardiovascular Health: In a pilot study, consider monitoring blood pressure and heart rate in a subset of animals to directly assess the cardiovascular impact of this compound in your specific experimental conditions.

Problem 2: Inconsistent results in behavioral tests between different cohorts of rats.

Question: Our results from behavioral tests, such as the Forced Swim Test, are not consistent across different cohorts of rats, even though we use the same strain. Why might this be happening?

Answer: Several factors related to the animals themselves and the experimental environment can contribute to this variability. These include the choice of rat strain, and subtle differences in housing and handling.

Troubleshooting Steps:

  • Rat Strain and Supplier: Be aware that different rat strains (e.g., Sprague-Dawley, Wistar) have different baseline levels of activity and stress reactivity, which can influence their response to antidepressants. Even within the same strain, genetic drift can occur between different suppliers. For consistency, always source your animals from the same reputable vendor.

  • Housing Conditions: House animals under standardized conditions (e.g., temperature, humidity, light-dark cycle). Avoid sudden changes in their environment.

  • Handling and Acclimation: Handle the rats consistently and gently to minimize stress. Ensure all animals have an adequate acclimation period to the facility and the specific testing rooms.

Problem 3: this compound does not produce the expected antidepressant-like effect in our behavioral assay.

Question: We are not observing a significant decrease in immobility time in the Forced Swim Test after this compound administration. Are we doing something wrong?

Answer: This could be due to a variety of factors, including the dose of this compound, the timing of administration, or the specifics of your behavioral protocol.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound for your specific rat strain and behavioral paradigm. The effective dose can vary.

  • Timing of Administration: this compound is an irreversible MAO inhibitor, and its effects on neurotransmitter levels take time to develop. Experiment with different pre-treatment times before conducting the behavioral test.

  • Behavioral Protocol Standardization: Ensure your behavioral testing protocol is rigorously standardized. For the Forced Swim Test, this includes water temperature, cylinder dimensions, and the duration of the pre-test and test sessions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-selective and irreversible monoamine oxidase inhibitor (MAOI).[1] It blocks the action of both MAO-A and MAO-B enzymes, which are responsible for breaking down monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2][3] This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which is believed to be the basis of its antidepressant effects.[2][4]

Q2: Why was this compound discontinued (B1498344) for clinical use?

A2: this compound was largely withdrawn from the market due to its potential to cause severe liver damage (hepatotoxicity).[1] Its primary metabolite, isopropylhydrazine, is a potent hepatotoxin in rats.[5]

Q3: What are the most common behavioral tests used to assess the antidepressant-like effects of this compound in rats?

A3: The most common tests include the Forced Swim Test (FST), the Open Field Test (OFT), and the Sucrose Preference Test. The FST assesses "behavioral despair," the OFT measures locomotor activity and anxiety-like behavior, and the Sucrose Preference Test evaluates anhedonia (the loss of pleasure).

Q4: Are there alternatives to this compound for preclinical MAO inhibition studies?

A4: Yes, researchers can use reversible inhibitors of MAO-A (RIMAs) like moclobemide (B1677376), or selective inhibitors of MAO-B such as selegiline, to avoid the "cheese effect."

Data Summary Tables

Table 1: Factors Influencing Variability in this compound Behavioral Studies

FactorDescription of InfluenceRecommendations for Minimizing Variability
Diet Standard rodent chow contains variable levels of tyramine, which can interact with this compound to cause a hypertensive crisis (the "cheese effect"), leading to physiological stress and behavioral changes.Use a purified, low-tyramine diet for all experimental animals. Analyze chow for tyramine content if a purified diet is not feasible.
Rat Strain Different strains (e.g., Sprague-Dawley, Wistar) exhibit baseline differences in emotionality, activity levels, and neurochemistry, leading to varied responses to this compound.Use a consistent strain from a single, reputable supplier for all experiments. Be aware of the known behavioral characteristics of your chosen strain.
Housing and Handling Stress from inconsistent handling, social isolation, or changes in the housing environment can significantly impact behavioral outcomes.Standardize housing conditions and handling procedures. Allow for adequate acclimation periods.
Experimental Protocol Minor variations in behavioral testing procedures (e.g., water temperature in the FST, lighting in the OFT) can lead to significant differences in results.Follow a detailed, standardized protocol for all behavioral assays. Ensure all experimenters are trained and follow the protocol consistently.
Gut Microbiome The composition of the gut microbiome can influence brain chemistry and behavior, and may be altered by diet and other environmental factors.[6][7]While challenging to control, being aware of this variable is important. Standardizing diet and housing can help in maintaining a more consistent gut microbiome across animals.

Table 2: this compound Dose-Response on MAO-A Inhibition in Rat Brain

This compound Dose (mg/kg, i.p.)Approximate MAO-A Inhibition (%)Reference
10~25%Fictional Data for Illustrative Purposes
25~50%Fictional Data for Illustrative Purposes
50~75%Fictional Data for Illustrative Purposes
100>90%Fictional Data for Illustrative Purposes

Note: This table provides a hypothetical representation of a dose-response relationship. Actual values may vary depending on the rat strain and brain region analyzed. Researchers should determine the optimal dose for their specific experimental conditions.

Detailed Experimental Protocols

Protocol 1: Assessing Antidepressant-Like Effects of this compound using the Forced Swim Test (FST) in Rats

Objective: To evaluate the effect of this compound on depressive-like behavior, measured as immobility time in the FST.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Forced swim cylinders (transparent, 40-50 cm high, 20 cm diameter)

  • Water (23-25°C)

  • Towels

  • Video recording equipment and analysis software

Procedure:

  • Animal Acclimation: Acclimate male rats (e.g., Sprague-Dawley, 250-300g) to the housing facility for at least one week before the experiment. Handle the rats daily for several days prior to testing to reduce stress.

  • Drug Administration:

    • Divide rats into at least two groups: Vehicle control and this compound-treated.

    • Administer this compound (e.g., 25-100 mg/kg, i.p.) or vehicle. The pre-treatment time should be determined based on pilot studies (e.g., 2-4 hours before the test session).

  • Pre-Test Session (Day 1):

    • Fill the swim cylinders with water to a depth of 30 cm.

    • Gently place each rat into a cylinder for a 15-minute swim session.

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

  • Test Session (Day 2):

    • 24 hours after the pre-test session, administer this compound or vehicle according to the assigned groups and pre-treatment time.

    • Place the rats back into the swim cylinders for a 5-minute test session.

    • Record the entire session using a video camera.

  • Behavioral Scoring:

    • An observer blinded to the treatment groups should score the videos.

    • Measure the total duration of immobility during the 5-minute test. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.

  • Data Analysis:

    • Compare the mean immobility time between the vehicle and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

    • A significant decrease in immobility time in the this compound group is indicative of an antidepressant-like effect.

Visualizations

Iproniazid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Irreversibly Inhibits Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO->Monoamines Degrades Vesicles Synaptic Vesicles Monoamines->Vesicles Packaged into Release Increased Neurotransmitter Release Vesicles->Release Leads to ReleasedMonoamines Increased Monoamines in Synaptic Cleft Release->ReleasedMonoamines Receptors Postsynaptic Receptors ReleasedMonoamines->Receptors Binds to Signal Enhanced Postsynaptic Signaling Receptors->Signal Activates

This compound's Mechanism of Action

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimation Animal Acclimation (1 week) diet Low-Tyramine Diet (if applicable) acclimation->diet handling Daily Handling (3-5 days) diet->handling grouping Randomly Assign to Groups (Vehicle, this compound) handling->grouping drug_admin This compound/Vehicle Administration (i.p. injection) grouping->drug_admin pre_test Behavioral Pre-Test (e.g., FST Day 1) test Behavioral Test (e.g., FST Day 2) pre_test->test scoring Video Scoring (Blinded Observer) test->scoring stats Statistical Analysis (e.g., t-test, ANOVA) scoring->stats interpretation Interpretation of Results stats->interpretation

Experimental Workflow for Behavioral Testing

Troubleshooting_Tree start Inconsistent Behavioral Results? q1 High variability or mortality? start->q1 a1_yes Suspect 'Cheese Effect' q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No solution1 Switch to low-tyramine diet a1_yes->solution1 q2 Using different rat strains/suppliers? a1_no->q2 a2_yes Standardize rat strain and supplier q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No solution2 Review and standardize protocols a2_yes->solution2 q3 Inconsistent experimental protocol? a2_no->q3 a3_yes Strictly standardize all procedures (handling, timing, environment) q3->a3_yes Yes a3_no Consider dose-response or timing q3->a3_no No a3_yes->solution2 solution3 Conduct dose-response study a3_no->solution3

Troubleshooting Decision Tree

References

Technical Support Center: Optimizing Iproniazid Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for researchers utilizing iproniazid (B1672159), a non-selective and irreversible monoamine oxidase (MAO) inhibitor. The following information, presented in a question-and-answer format, addresses specific issues related to dosage optimization to mitigate off-target effects, particularly hepatotoxicity. This guide includes detailed experimental protocols, comparative data, and visual aids to facilitate experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its major off-target effect?

A1: this compound's primary therapeutic action is the non-selective and irreversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] These enzymes are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is the basis for its antidepressant effects.[1]

The most significant off-target effect of this compound is severe hepatotoxicity (liver damage).[1][2] This toxicity is not a direct result of MAO inhibition but is caused by the metabolic activation of this compound into a reactive metabolite.[2][3]

Q2: What is the metabolic pathway leading to this compound-induced hepatotoxicity?

A2: this compound-induced liver damage is a multi-step process primarily occurring in the liver:

  • Hydrolysis: this compound is first hydrolyzed by amidases to form isopropylhydrazine and isonicotinic acid.[3]

  • Oxidation: Isopropylhydrazine is then oxidized by cytochrome P450 (CYP450) enzymes, generating a highly reactive isopropyl radical.[3][4]

  • Covalent Binding: This reactive radical can covalently bind to liver macromolecules, such as proteins, leading to cellular stress, damage, and ultimately, hepatic necrosis.[2][3]

This compound This compound Isopropylhydrazine Isopropylhydrazine This compound->Isopropylhydrazine Amidase (Hydrolysis) ReactiveMetabolite Isopropyl Radical (Reactive Metabolite) Isopropylhydrazine->ReactiveMetabolite CYP450 Enzymes (Oxidation) LiverMacromolecules Liver Macromolecules ReactiveMetabolite->LiverMacromolecules Covalent Binding Hepatotoxicity Hepatotoxicity (Cellular Necrosis) LiverMacromolecules->Hepatotoxicity

Fig. 1: Metabolic Activation of this compound Leading to Hepatotoxicity.
Q3: How can I select a starting dose to balance on-target MAO inhibition with off-target hepatotoxicity?

A3: Selecting an appropriate starting dose requires careful consideration of the therapeutic window. Based on available preclinical data, there is a narrow margin between the doses required for MAO inhibition and those that cause liver damage.

  • In Vivo (Rodent Models): Hepatic necrosis has been observed in rats at doses as low as 10 mg/kg.[1][2] To establish a therapeutic window in your specific model, a dose-ranging study is highly recommended.[1] Start with a lower dose and gradually escalate, while closely monitoring for signs of toxicity.[1]

  • In Vitro (Cell-based Assays): For cell culture experiments, it is crucial to determine the cytotoxic concentration (IC50) in your specific cell line (e.g., primary hepatocytes or HepG2 cells) and work with concentrations below this threshold.

Data Presentation: On-Target vs. Off-Target Effects of this compound

ParameterIn Vitro (IC50)In Vivo (Effective Dose/Toxic Dose - Rat)
On-Target Effect
MAO-A Inhibition~37 µM[5]ED50 for antidepressant-like effects not well-defined
MAO-B Inhibition~42.5 µM[5]ED50 for antidepressant-like effects not well-defined
Off-Target Effect
HepatotoxicityIC50 for cytotoxicity is cell-line dependentHepatic necrosis observed at ≥ 10 mg/kg[1][2]
Acute Toxicity (LD50)Not applicablePredicted oral LD50: ~2.66 mol/kg[2]
Q4: What are the other potential off-target effects of this compound I should be aware of?

A4: Besides hepatotoxicity, researchers should be mindful of:

  • Neurological Effects: Common neurological side effects include dizziness, drowsiness, ataxia (impaired coordination), and muscular twitching.[2] The exact mechanisms are not fully elucidated but are thought to be related to the widespread increase in monoamines in the central nervous system.

  • Tyramine-Induced Hypertensive Crisis ("Cheese Reaction"): this compound's inhibition of MAO-A in the gut and liver prevents the breakdown of tyramine (B21549), a substance found in aged cheeses, cured meats, and other fermented foods.[6] This can lead to a rapid and dangerous increase in blood pressure.[6] For in vivo studies, it is critical to maintain animals on a low-tyramine diet to avoid this confounding factor.[6]

Troubleshooting Guides

Issue 1: High variability or unexpected mortality in in vivo experiments.
  • Possible Cause:

    • Dose is too high: The intended therapeutic dose may be too close to the toxic threshold for the specific animal strain being used.[1]

    • Genetic Variability: The acetylator phenotype, which is genetically determined, can influence the rate of this compound metabolism and, consequently, its toxicity.[1]

    • Dietary Factors: Uncontrolled tyramine in the diet can lead to hypertensive crises.[6]

  • Troubleshooting Steps:

    • Conduct a Dose-Ranging Study: Start with a low dose (e.g., below 10 mg/kg in rats) and escalate gradually to establish a clear therapeutic window in your specific animal model.[1]

    • Use Inbred Strains: To minimize genetic variability, consider using inbred rodent strains.

    • Standardize Diet: Ensure all animals are on a low-tyramine diet throughout the acclimation and experimental periods.[6]

    • Monitor Animal Health: Conduct daily clinical observations for signs of toxicity such as weight loss, lethargy, and changes in coat.[1]

Issue 2: High levels of cytotoxicity in in vitro experiments with hepatocytes.
  • Possible Cause:

    • Metabolic activation of this compound to its hepatotoxic metabolite, the isopropyl radical, by CYP450 enzymes in the hepatocytes.[3][4]

  • Troubleshooting Steps:

    • Confirm Cytotoxicity: Perform a dose-response experiment using a quantitative cytotoxicity assay, such as the MTT assay, to determine the IC50 of this compound in your hepatocyte model.

    • Inhibit Metabolic Activation:

      • CYP450 Inhibition: Co-incubate the hepatocytes with a known CYP450 inhibitor (e.g., piperonyl butoxide) to reduce the formation of the toxic radical.[6]

      • Amidase Inhibition: To prevent the initial hydrolysis of this compound, consider co-incubation with an amidase inhibitor like bis-para-nitrophenyl phosphate (B84403) (BNPP).[6]

    • Perform a Dose-Response with Inhibitors: Conduct a dose-response experiment with the chosen inhibitor to find the optimal concentration that reduces cytotoxicity without affecting the baseline health of the cells.

cluster_invivo In Vivo Troubleshooting cluster_invitro In Vitro Troubleshooting HighVariability High Variability/ Mortality DoseTooHigh Dose Too High HighVariability->DoseTooHigh GeneticFactors Genetic Factors HighVariability->GeneticFactors DietaryTyramine Dietary Tyramine HighVariability->DietaryTyramine DoseRangeStudy Conduct Dose-Ranging Study DoseTooHigh->DoseRangeStudy InbredStrains Use Inbred Strains GeneticFactors->InbredStrains LowTyramineDiet Standardize on Low- Tyramine Diet DietaryTyramine->LowTyramineDiet HighCytotoxicity High Hepatocyte Cytotoxicity MetabolicActivation Metabolic Activation (CYP450s) HighCytotoxicity->MetabolicActivation ConfirmCytotoxicity Confirm with MTT Assay MetabolicActivation->ConfirmCytotoxicity InhibitMetabolism Inhibit Metabolic Activation (e.g., PBO) MetabolicActivation->InhibitMetabolism

Fig. 2: Troubleshooting Logic for this compound Experiments.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Rodents
  • Objective: To evaluate the potential of a given dose of this compound to cause liver damage in a rodent model.

  • Methodology:

    • Animal Model: Use a well-characterized rodent strain (e.g., Sprague-Dawley rats).

    • Dosing: Establish at least three dose groups (low, medium, high) and a vehicle control group. Administer this compound or vehicle daily for a predetermined period (e.g., 14 or 28 days) via the intended experimental route (e.g., oral gavage).[1]

    • Monitoring:

      • Conduct daily clinical observations for signs of toxicity (e.g., weight loss, lethargy).[1]

      • Collect blood samples at baseline and regular intervals for serum biochemistry analysis (ALT, AST).[1]

    • Terminal Procedures: At the end of the study, euthanize the animals and perform a gross necropsy, paying close attention to the liver. Collect liver tissue for histopathological analysis.[1]

Protocol 2: In Vitro this compound Cytotoxicity Assessment using MTT Assay
  • Objective: To determine the concentration-dependent cytotoxicity of this compound in a liver cell line.

  • Methodology:

    • Cell Plating: Seed primary hepatocytes or a suitable liver cell line (e.g., HepG2) in 96-well plates and allow them to attach for 24 hours.

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the culture medium.

    • Treatment: Treat the cells with increasing concentrations of this compound for 24-72 hours. Include a vehicle control.

    • MTT Assay:

      • After the treatment period, add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.

      • Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Start Start PlateCells Plate Hepatocytes in 96-well Plate Start->PlateCells TreatCells Treat with this compound (Dose-Response) PlateCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT Incubate Incubate (3-4h, 37°C) AddMTT->Incubate AddDMSO Add DMSO to Dissolve Formazan Incubate->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance AnalyzeData Analyze Data: Calculate IC50 ReadAbsorbance->AnalyzeData

Fig. 3: Experimental Workflow for MTT Cytotoxicity Assay.
Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To determine the in vitro potency of this compound in inhibiting MAO-A and MAO-B.

  • Methodology:

    • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

    • Assay Setup (96-well plate):

      • Add the MAO enzyme solution to each well.

      • Add serial dilutions of this compound or vehicle control.

      • Pre-incubate for a defined period to allow for inhibitor binding.

    • Initiate Reaction: Add a suitable substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B).

    • Detection: Measure the product formation over time using a spectrophotometer or fluorometer.

    • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 values for MAO-A and MAO-B.[5]

References

Technical Support Center: Iproniazid Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with iproniazid (B1672159) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and its phosphate (B84403) salt?

This compound is considered to have low to moderate aqueous solubility. The free base has a predicted water solubility of approximately 0.674 mg/mL and a reported solubility of 35 mg/mL.[1][2] To enhance its solubility, this compound is often formulated as a phosphate salt, which exhibits significantly higher aqueous solubility.[3][4]

Q2: How do pH and temperature affect the solubility of this compound in aqueous buffers?

The solubility of this compound is influenced by both the pH and temperature of the aqueous buffer. As a weak base, this compound's solubility is pH-dependent. Generally, its solubility is expected to be higher in acidic conditions where it can be protonated. Temperature also plays a role, with solubility typically increasing at higher temperatures. However, it is crucial to consider the stability of this compound, as it is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[3][5]

Q3: What are the common signs of this compound degradation in an aqueous solution?

Degradation of this compound in solution can be indicated by a color change, often to a yellow or brown hue.[5] The primary degradation pathway in aqueous solutions is hydrolysis of the amide bond, which yields isopropylhydrazine and isonicotinic acid.[6][7] It is recommended to discard any discolored solutions and prepare fresh to ensure the accuracy of experimental results.[5]

Q4: My this compound stock solution in DMSO precipitates when diluted into my aqueous buffer. What can I do to prevent this?

This is a common issue when diluting a concentrated stock solution from an organic solvent into an aqueous medium where the compound has lower solubility.[5] To prevent precipitation, consider the following strategies:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of the aqueous buffer. Instead, perform a series of intermediate dilutions with the aqueous buffer.

  • Lower Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (ideally below 0.5%) to minimize its effect on the experiment and reduce the risk of precipitation.

  • Gentle Mixing: Add the this compound stock solution to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform dispersion.[5]

  • Use of Co-solvents: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent can help maintain solubility.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Buffer

This guide provides a systematic approach to resolving precipitation issues with this compound in aqueous buffers.

Troubleshooting Workflow:

Troubleshooting_Precipitation start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration check_ph Is the buffer pH appropriate? check_concentration->check_ph No solution_a Reduce final concentration check_concentration->solution_a Yes check_solvent Is the organic solvent concentration too high? check_ph->check_solvent Yes solution_b Adjust buffer pH to a more acidic range check_ph->solution_b No check_temp Was the solution prepared at an appropriate temperature? check_solvent->check_temp No solution_c Decrease final organic solvent concentration check_solvent->solution_c Yes solution_d Prepare solution at room temperature or slightly warm (37°C) check_temp->solution_d No solution_e Consider solubility enhancement techniques (e.g., cyclodextrins, solid dispersion) check_temp->solution_e Yes Cyclodextrin_Workflow start Start prep_cd Prepare HP-β-CD solution in buffer start->prep_cd add_drug Add excess this compound powder prep_cd->add_drug equilibrate Equilibrate on shaker (24-48h) add_drug->equilibrate filter Filter through 0.22 µm filter equilibrate->filter analyze Analyze this compound concentration in filtrate filter->analyze end End analyze->end Solid_Dispersion_Workflow start Start dissolve Dissolve this compound and PVP K30 in ethanol start->dissolve evaporate Evaporate solvent using rotary evaporator dissolve->evaporate dry Dry solid film in vacuum oven evaporate->dry pulverize Pulverize and sieve the solid dispersion dry->pulverize characterize Characterize the final product pulverize->characterize end End characterize->end Iproniazid_Metabolism This compound This compound hydrolysis Hydrolysis (Aqueous Buffer) This compound->hydrolysis isopropylhydrazine Isopropylhydrazine hydrolysis->isopropylhydrazine isonicotinic_acid Isonicotinic Acid hydrolysis->isonicotinic_acid cyp450 CYP450 Enzymes (in vivo) isopropyl_radical Isopropyl Radical (Reactive Metabolite) cyp450->isopropyl_radical isopropylhydrazine->cyp450 hepatotoxicity Hepatotoxicity isopropyl_radical->hepatotoxicity

References

Technical Support Center: Managing Iproniazid-Induced Neurotoxicity in Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating iproniazid-induced neurotoxicity in neuronal cell cultures.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with This compound (B1672159).

Problem Possible Cause(s) Troubleshooting Steps
High variability in cell viability assays (e.g., MTT, LDH) 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Compound precipitation: this compound precipitating out of solution at high concentrations. 4. Inconsistent incubation times: Variation in treatment duration between plates or experiments.1. Ensure a single-cell suspension before plating. Visually inspect plates post-seeding for even distribution. 2. Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Visually inspect your stock and working solutions for any precipitate. Consider preparing fresh solutions and ensuring the final solvent concentration is low (typically <0.5% for DMSO). 4. Use a timer and standardize the incubation period for all plates.
Neuroprotective agent (e.g., N-acetylcysteine) shows no effect 1. Suboptimal concentration: The concentration of the protective agent may be too low or too high (causing its own toxicity). 2. Inappropriate timing of co-treatment: The agent may be added too late to counteract the initial toxic insult. 3. Incorrect mechanism of action: The chosen agent may not target the primary neurotoxic pathway of this compound.1. Perform a dose-response curve for the neuroprotective agent alone to determine its non-toxic range. Then, test a range of concentrations in your co-treatment experiment. 2. Consider pre-treating the cells with the neuroprotective agent for a period (e.g., 1-2 hours) before adding this compound. 3. This compound-induced neurotoxicity is linked to oxidative stress. Ensure your chosen agent has antioxidant properties.
Inconsistent ROS (Reactive Oxygen Species) measurements 1. Probe instability: Fluorescent ROS probes can be light-sensitive and may auto-oxidize. 2. Phenol (B47542) red interference: Phenol red in the culture medium can interfere with the fluorescence reading. 3. Variation in cell density: ROS production can be cell density-dependent.1. Protect all probe solutions from light. Prepare fresh working solutions for each experiment. 2. Use phenol red-free medium during the ROS assay. 3. Ensure consistent cell seeding density across all wells.
No or weak signal in caspase activity assays 1. Insufficient apoptosis induction: The concentration or duration of this compound treatment may not be sufficient to activate caspases. 2. Suboptimal assay buffer conditions: Incorrect pH or lack of essential components like DTT can inactivate caspases. 3. Timing of measurement: Caspase activation is a transient event. The measurement might be performed too early or too late.1. Confirm cell death using a viability assay. Consider increasing the this compound concentration or extending the treatment time. 2. Ensure the assay buffer pH is neutral (7.2-7.5) and contains a reducing agent like DTT. 3. Perform a time-course experiment to identify the peak of caspase activation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced neurotoxicity?

A1: this compound is metabolized to reactive intermediates, including hydrazine (B178648), which can induce significant oxidative stress.[1] This leads to an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and can ultimately trigger apoptotic cell death in neurons.[1]

Q2: Which neuronal cell lines are suitable for studying this compound neurotoxicity?

A2: Human neuroblastoma cell lines, such as SH-SY5Y, are a common model. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for neurotoxicity studies.[2] Other models, like the mouse neuroblastoma x DRG neuron hybrid cell line N18D3, have also been used.[3]

Q3: What are the expected toxic concentrations of this compound and its metabolites in neuronal cultures?

A3: While this compound itself may show moderate toxicity, its metabolite hydrazine is significantly more potent. For instance, in N18D3 hybrid neurons, the LC50 of hydrazine after 7 days of exposure is approximately 0.3 mM.[3] The toxic concentration of this compound will vary depending on the cell line and the metabolic capacity of the cells. It is recommended to perform a dose-response study to determine the IC50 in your specific experimental model.

Q4: How can I mitigate this compound-induced neurotoxicity in my cell cultures?

A4: Co-treatment with antioxidants is a common strategy. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, can be effective.[4][5] Additionally, since this compound's toxicity is linked to its metabolism, inhibiting cytochrome P450 enzymes may reduce the formation of toxic metabolites.[2]

Q5: What is the role of apoptosis in this compound-induced neurotoxicity?

A5: this compound-induced oxidative stress can trigger the intrinsic pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[6][7][8] This change in balance promotes the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases, such as caspase-3, leading to programmed cell death.[9][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its metabolite's neurotoxicity.

Table 1: Cytotoxicity of this compound Metabolite (Hydrazine)

Cell LineCompoundExposure TimeLC50Reference
N18D3 hybrid neuronsHydrazine7 days0.3 mM[3]
DRG neuronsHydrazine7 days2.7 mM[3]

Table 2: Neuroprotective Agent Concentration

Neuroprotective AgentCell LineProtective AgainstEffective Concentration RangeReference
N-acetylcysteine (NAC)Mouse cortical neuronsOxidative stress-induced death1-10 mM (Note: Can be toxic at higher concentrations)[4][5]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

Objective: To determine the effect of this compound on the viability of neuronal cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO or appropriate solvent)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only controls (medium with the same concentration of solvent used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the levels of intracellular ROS in neuronal cells following this compound treatment.

Materials:

  • Neuronal cells

  • 24-well or 96-well black-walled plates

  • This compound solution

  • Phenol red-free culture medium

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)

  • Positive control (e.g., H2O2)

  • Fluorescence microplate reader or fluorescence microscope

Methodology:

  • Cell Seeding: Seed cells in a black-walled plate and allow them to grow to the desired confluency.

  • Compound Treatment: Treat the cells with different concentrations of this compound in phenol red-free medium for the desired time. Include vehicle controls and a positive control.

  • Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add fresh phenol red-free medium containing DCFH-DA (typically 5-10 µM) to each well.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells twice with warm PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.

Protocol 3: Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3 in neuronal cells after this compound exposure.

Materials:

  • Neuronal cells

  • This compound solution

  • Cell lysis buffer

  • Assay buffer (containing DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Microplate reader (spectrophotometer or fluorometer)

Methodology:

  • Cell Treatment: Treat cells with this compound as described in the previous protocols. Include untreated controls.

  • Cell Lysis: After treatment, collect the cells (by scraping for adherent cells or centrifugation for suspension cells). Wash with ice-cold PBS and resuspend in chilled cell lysis buffer. Incubate on ice for 10-15 minutes.

  • Lysate Collection: Centrifuge the cell lysate at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the assay buffer followed by the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the signal using a microplate reader (absorbance at 405 nm for pNA, or fluorescence with excitation at 380 nm and emission at 460 nm for AMC).

  • Data Analysis: Calculate the fold increase in caspase-3 activity compared to the untreated control.

Visualizations

Iproniazid_Neurotoxicity_Pathway This compound This compound Metabolism Metabolism This compound->Metabolism CYP450 Hydrazine Hydrazine Metabolism->Hydrazine ROS ROS Hydrazine->ROS Induces Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction Causes Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Mitochondrial_Dysfunction->Bax_Bcl2_Ratio Cytochrome_c Cytochrome c Release Bax_Bcl2_Ratio->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treat cells with This compound (dose-response) Cell_Culture->Treatment Iproniazid_Prep Prepare this compound and Controls Iproniazid_Prep->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Oxidative_Stress Oxidative Stress (ROS Assay) Treatment->Oxidative_Stress Apoptosis_Assay Apoptosis (Caspase-3 Assay) Treatment->Apoptosis_Assay Data_Analysis Analyze Data and Determine IC50 Viability->Data_Analysis Oxidative_Stress->Data_Analysis Apoptosis_Assay->Data_Analysis Troubleshooting_Tree Start High Variability in Viability Assay? Uneven_Seeding Is cell distribution uneven? Start->Uneven_Seeding Yes Check_Seeding Check Cell Seeding and Distribution Solution1 Optimize seeding protocol Check_Seeding->Solution1 Edge_Effects Address Edge Effects (e.g., use perimeter wells for PBS) Solution2 Avoid outer wells Edge_Effects->Solution2 Compound_Precipitation Check for Compound Precipitation Solution3 Prepare fresh dilutions, check solvent concentration Compound_Precipitation->Solution3 Uneven_Seeding->Check_Seeding Yes Using_Outer_Wells Are outer wells used for data points? Uneven_Seeding->Using_Outer_Wells No Using_Outer_Wells->Edge_Effects Yes High_Concentration Is this compound concentration high? Using_Outer_Wells->High_Concentration No High_Concentration->Compound_Precipitation Yes

References

Technical Support Center: Overcoming High Background in Iproniazid Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with high background in iproniazid (B1672159) enzyme inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background in an this compound enzyme inhibition assay?

High background in enzyme inhibition assays can originate from several sources, broadly categorized as:

  • Compound Interference: The test compound, this compound, or other small molecules in the assay may possess inherent fluorescent properties (autofluorescence) at the excitation and emission wavelengths used.

  • Reagent-Related Issues: The assay buffer, solvents (like DMSO), or the fluorescent/luminescent probe itself can contribute to the background signal.[1] Contamination of reagents or use of impure water can also be a factor.

  • Assay Plate Autofluorescence: The microplate material, especially standard polystyrene plates, can exhibit autofluorescence.

  • Non-Enzymatic Reaction: The substrate may be unstable and spontaneously convert to the product, or the probe itself may be unstable and generate a signal in the absence of enzymatic activity.

  • Instrument Settings: An excessively high gain setting on the plate reader can amplify a low-level background signal, making it problematic.

Q2: Can this compound itself cause high background fluorescence?

This compound has a UV absorbance maximum around 265 nm.[2] While its fluorescence emission spectrum is not widely reported, molecules with similar structures can exhibit fluorescence. Therefore, it is crucial to test for this compound's intrinsic fluorescence at the specific excitation and emission wavelengths of your assay.

Q3: How can I determine the source of the high background in my assay?

A systematic approach using a series of control experiments is the most effective way to pinpoint the source of high background. These controls help to isolate and measure the signal contribution of each component of the assay.

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter.

Issue 1: High Background in All Wells (Including No-Enzyme Controls)

This suggests a problem with one of the assay components or the instrumentation.

Potential Cause Troubleshooting Steps & Recommendations
Reagent or Buffer Contamination/Autofluorescence Prepare fresh assay buffer using high-purity water.[1] Test the fluorescence of the buffer alone. If the buffer is the source, consider using a different buffer system or filtering it.
Probe Instability or Degradation Prepare the fluorescent/luminescent probe solution fresh before each experiment and protect it from light. Run a "probe only" control to check for spontaneous signal generation.
Assay Plate Autofluorescence Use black, opaque microplates for fluorescence assays to minimize background and well-to-well crosstalk.[3] If using clear-bottom plates, ensure they are designed for fluorescence applications.
High Instrument Gain Optimize the gain setting on your plate reader. Use a positive control well to set a gain that provides a robust signal without saturating the detector, which can amplify background noise.
Issue 2: High Background Only in Wells Containing this compound

This strongly indicates that this compound is interfering with the assay.

Potential Cause Troubleshooting Steps & Recommendations
This compound Autofluorescence To determine if this compound is autofluorescent, prepare a control plate with wells containing only the assay buffer and this compound at the same concentrations used in the experiment (no enzyme or substrate).[1] Measure the fluorescence at the assay's wavelengths. If a signal is detected, this background value should be subtracted from the corresponding experimental wells.
This compound Interference with Detection Chemistry This compound might directly interact with the detection reagents. For example, in assays measuring hydrogen peroxide (H₂O₂), this compound could act as a scavenger. To test for this, add this compound to a system where H₂O₂ is provided directly, bypassing the enzyme, and observe any change in signal.
This compound Precipitation Poor solubility of this compound at higher concentrations can lead to precipitation, which can scatter light and cause artificially high readings. Visually inspect the wells for any precipitate. If observed, consider lowering the this compound concentration or using a different solvent, ensuring the final solvent concentration is low (e.g., <1-2%).

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

Objective: To measure the intrinsic fluorescence of this compound at the assay's specific wavelengths.

Materials:

  • Black, opaque 96-well microplate

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • This compound stock solution

  • Fluorescence microplate reader

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer to cover the range of concentrations used in your inhibition assay.

  • In the microplate, add the different concentrations of this compound to triplicate wells.

  • Include wells with assay buffer only as a blank control.

  • Measure the fluorescence at the excitation and emission wavelengths used in your primary enzyme assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the readings for each this compound concentration. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.

Protocol 2: General MAO-A/B Inhibition Assay (Fluorometric)

Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • MAO substrate (e.g., p-tyramine)

  • This compound solutions of varying concentrations

  • Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Methodology:

  • Reagent Preparation: Prepare working solutions of the fluorescent probe and HRP in the assay buffer. Prepare a stock solution of the MAO substrate. Prepare serial dilutions of this compound.

  • Assay Setup: To the wells of the microplate, add:

    • 50 µL of MAO-A or MAO-B enzyme solution.

    • 10 µL of this compound dilutions or assay buffer (for control).

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding 40 µL of the MAO substrate working solution.

  • Detection: Immediately add 100 µL of the fluorescent probe/HRP working solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., Excitation ~530-570 nm, Emission ~585-600 nm for Amplex Red).

  • Data Analysis: Subtract the fluorescence of the "no enzyme" blank from all readings. Calculate the percentage of inhibition for each this compound concentration relative to the control (enzyme + substrate, no this compound).

Visualizations

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicles Synaptic Vesicles MA->Vesicles Packaging MAO Monoamine Oxidase (MAO-A/B) MA->MAO Degradation Released_MA Released Monoamines Vesicles->Released_MA Release Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors Released_MA->Receptors Binding Signal Signal Transduction Receptors->Signal This compound This compound This compound->MAO Inhibition Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) start->prep_reagents setup_plate Set Up 96-Well Plate (Enzyme, this compound/Control) prep_reagents->setup_plate pre_incubate Pre-incubate (e.g., 37°C for 15-30 min) setup_plate->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate add_detection Add Detection Reagents (e.g., Amplex Red/HRP) add_substrate->add_detection incubate_detect Incubate for Detection (e.g., 37°C for 30-60 min) add_detection->incubate_detect read_plate Read Plate (Fluorescence/Luminescence) incubate_detect->read_plate analyze_data Analyze Data (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end Troubleshooting_Workflow cluster_reagents Reagent/Plate Issue cluster_compound This compound Interference start High Background Signal Observed check_controls Are 'No Enzyme' and 'Buffer Only' Controls High? start->check_controls test_buffer Test Buffer Autofluorescence check_controls->test_buffer Yes test_autofluor Test this compound Autofluorescence ('this compound Only' Control) check_controls->test_autofluor No test_probe Check Probe Stability ('Probe Only' Control) test_buffer->test_probe change_plate Use Black, Opaque Plate test_probe->change_plate optimize_gain Optimize Reader Gain change_plate->optimize_gain subtract_bg Subtract this compound Background test_autofluor->subtract_bg check_precipitate Check for Precipitation test_autofluor->check_precipitate

References

Strategies to reduce variability in iproniazid preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to reduce variability in iproniazid (B1672159) preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound experiments.

Issue 1: High Variability in Behavioral Responses

  • Question: We are observing significant variability in the behavioral responses of our animals to a fixed dose of this compound. How can we reduce this?

  • Answer: Variability in behavioral outcomes is a common challenge. Several factors can contribute to this. Consider the following troubleshooting steps:

    • Standardize Acclimation and Habituation: Ensure all animals have a consistent acclimation period to the facility and habituation to the experimental room and apparatus before dosing and testing. Insufficient habituation can lead to novelty-induced stress, confounding the behavioral effects of this compound.

    • Control Environmental Conditions: Rodent behavior is highly sensitive to environmental stimuli. Maintain consistent lighting (lux levels), temperature, humidity, and background white noise in the experimental rooms. Conduct behavioral testing at the same time of day to minimize the influence of circadian rhythms.

    • Refine Dosing Procedure: Inconsistent administration technique can lead to variability in drug exposure. Ensure all personnel are thoroughly trained on the chosen route of administration (e.g., intraperitoneal, oral gavage) to guarantee consistent and accurate dosing. For oral administration, consider using a vehicle that improves solubility and stability.

    • Animal Strain and Genetics: Different rodent strains can exhibit varied behavioral responses to pharmacological agents due to genetic differences.[1] Use a consistent supplier and substrain for your animals throughout the study. Consider using inbred strains to minimize genetic variability.

Issue 2: Inconsistent Hepatotoxicity Markers

  • Question: We are seeing inconsistent elevations in serum ALT and AST levels, or no significant elevation despite histopathological evidence of liver damage. What could be the cause?

  • Answer: Discrepancies in liver injury markers can be frustrating. Here are some potential causes and solutions:

    • Timing of Blood Collection: The peak of liver enzyme elevation can be transient. If blood is collected too early or too late after this compound administration, the peak levels may be missed. Conduct a time-course study to determine the optimal time point for blood collection to detect peak ALT and AST levels in your specific model.

    • Metabolic Variability: this compound is metabolized to a hepatotoxic intermediate, isopropylhydrazine, by cytochrome P-450 enzymes.[2][3] The activity of these enzymes can vary between individual animals. To standardize metabolic activation, consider pre-treating animals with a CYP450 inducer like phenobarbital.[2][4]

    • Underlying Health Status: Subclinical infections or other inflammatory conditions can affect baseline liver enzyme levels. Closely monitor animal health and exclude any animals showing signs of illness from the study.

    • Assay Interference: The drug or its metabolites might interfere with the biochemical assay for ALT/AST. Run appropriate controls to check for any assay interference.

Issue 3: High Mortality Rate in this compound-Treated Group

  • Question: We are experiencing an unexpectedly high mortality rate in our this compound-treated animals. What should we do?

  • Answer: High mortality indicates that the dose may be too high or the animals are particularly sensitive.

    • Conduct a Dose-Ranging Study: Before commencing the main study, perform a pilot study with a range of this compound doses to determine the maximum tolerated dose (MTD) and a dose that induces the desired effect without excessive toxicity. Doses as low as 10 mg/kg have been shown to cause hepatic necrosis in rats.[4]

    • Route and Rate of Administration: Rapid bolus injections can lead to acute toxicity. Consider a slower infusion rate or a different route of administration that allows for slower absorption.

    • Animal Health and Diet: Ensure the animals are healthy and free from underlying conditions that could increase their susceptibility to this compound's toxicity. Also, ensure the animal diet is free of high levels of tyramine (B21549), which can induce a hypertensive crisis in combination with a monoamine oxidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound preclinical studies?

A1: The primary sources of variability can be categorized as follows:

  • Biological Factors:

    • Animal Species and Strain: Different species and strains of rodents metabolize drugs differently and have varying baseline behaviors.[1]

    • Genetic Background: The acetylator phenotype, which is genetically determined, can influence the metabolism and toxicity of this compound.[5]

    • Sex: Hormonal differences between males and females can influence drug metabolism and behavioral responses.

    • Age and Weight: These factors can affect drug distribution, metabolism, and clearance.

    • Health Status: Underlying diseases or stress can alter physiological responses to this compound.

  • Environmental Factors:

    • Housing Conditions: Cage density, enrichment, and bedding can impact animal stress levels and behavior.

    • Diet and Water: The composition of the diet, particularly tyramine content, is crucial.

    • Light/Dark Cycle: Disruption of the circadian rhythm can affect a wide range of physiological processes.

    • Noise and Odors: Uncontrolled sensory stimuli can be a source of stress.

  • Experimental Procedure Factors:

    • Drug Formulation: The vehicle, concentration, and stability of the this compound solution can affect bioavailability.

    • Route and Volume of Administration: Different routes have different absorption kinetics.

    • Handling and Restraint: The level of stress induced by handling can influence outcomes.

    • Timing of Procedures: The time of day for dosing and testing should be consistent.

    • Data Collection and Analysis: Observer bias and inappropriate statistical methods can introduce variability.

Q2: How can I standardize my experimental protocol to minimize variability?

A2: Standardization is key to reducing variability. Here are some recommendations:

  • Develop a Detailed Standard Operating Procedure (SOP): Document every step of the experiment, including animal sourcing, housing, diet, handling, drug preparation, administration, and data collection methods.

  • Use Inbred Strains: For initial studies, using inbred strains of animals can minimize genetic variability.

  • Randomize and Blind: Randomize animals to treatment groups and blind the investigators to the treatment allocation during the experiment and data analysis to reduce bias.

  • Consistent Personnel: Whenever possible, have the same trained personnel perform the procedures throughout the study.

  • Control for Environmental Factors: Maintain a stable and consistent environment for the animals as detailed in the troubleshooting section.

Q3: What are the key parameters to monitor for this compound-induced hepatotoxicity?

A3: Regular monitoring for hepatotoxicity is crucial. Key parameters include:

  • Biochemical Markers: The primary markers are serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage.[4]

  • Histopathology: At the end of the study, a histopathological examination of liver tissue can provide definitive evidence of hepatotoxicity, such as hepatic necrosis.[4]

  • Clinical Signs: Monitor animals for clinical signs of distress, such as weight loss, lethargy, and changes in appetite.

Data Presentation

Table 1: this compound Dose-Response for Hepatotoxicity in Rats

Dose (mg/kg)Route of AdministrationObservationReference
10Not SpecifiedHepatic necrosis observed[4]

Note: This table summarizes available data. A comprehensive dose-ranging study is highly recommended for each specific experimental model.

Table 2: Key Experimental Parameters to Control for Reducing Variability

ParameterRecommendationRationale
Animal Model Use a single, well-characterized inbred strain from a reputable vendor.Minimizes genetic variability in drug metabolism and behavioral responses.
Housing Standardize cage density, enrichment, and bedding.Reduces stress and variability in baseline physiology and behavior.
Diet Use a standardized diet with known and controlled tyramine levels.Prevents hypertensive crises and ensures consistent nutritional status.
Drug Formulation Prepare fresh solutions daily using a consistent, well-defined vehicle.Ensures consistent drug potency and bioavailability.
Administration Use a precise and consistent technique for the chosen route of administration.Minimizes variability in drug exposure.
Environment Maintain constant temperature, humidity, and light/dark cycle. Use a white noise generator.Reduces stress and the influence of external stimuli on behavior.
Testing Time Conduct all procedures at the same time of day.Controls for circadian variations in physiology and behavior.
Personnel Have the same trained individuals perform all procedures.Reduces inter-operator variability.
Blinding Blind the experimenter to the treatment groups during the study and data analysis.Minimizes observer bias.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Rodent Studies

  • Objective: To provide a standardized method for preparing and administering this compound to rodents.

  • Materials:

    • This compound powder

    • Vehicle (e.g., sterile saline, or a mixture of DMSO, PEG300, Tween 80, and saline)[6]

    • Sterile tubes and syringes

    • Vortex mixer and/or sonicator

  • Procedure:

    • Vehicle Preparation: If using a mixed vehicle, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[6]

    • This compound Solution Preparation:

      • Weigh the required amount of this compound powder.

      • Dissolve the powder in a small amount of the vehicle (e.g., DMSO first, then add other components).[6]

      • Vortex or sonicate until the solution is clear.

      • Add the remaining vehicle to reach the final desired concentration and mix well.

      • Prepare fresh on the day of the experiment.

    • Dosage Calculation: Calculate the injection volume based on the animal's most recent body weight and the desired dose (mg/kg).

    • Administration:

      • Intraperitoneal (IP) Injection: Restrain the animal appropriately. Insert the needle into the lower quadrant of the abdomen, avoiding the midline. Aspirate to ensure no entry into a blood vessel or organ before injecting the solution.[6]

      • Oral Gavage: Use a proper-sized gavage needle. Ensure the animal is properly restrained to avoid injury.

Protocol 2: Monitoring this compound-Induced Hepatotoxicity

  • Objective: To outline a procedure for monitoring liver injury in animals treated with this compound.

  • Materials:

    • Blood collection tubes (e.g., serum separator tubes)

    • Centrifuge

    • ALT/AST assay kits

    • Formalin for tissue fixation

    • Microscope and histology supplies

  • Procedure:

    • Blood Collection:

      • At predetermined time points, collect blood from the animals (e.g., via tail vein, saphenous vein, or terminal cardiac puncture).

      • Allow the blood to clot and then centrifuge to separate the serum.

    • Biochemical Analysis:

      • Measure serum ALT and AST levels using a commercially available assay kit according to the manufacturer's instructions.

    • Histopathology (Terminal Procedure):

      • Euthanize the animal at the end of the study.

      • Perfuse the animal with saline followed by 10% neutral buffered formalin.

      • Dissect the liver and fix it in 10% neutral buffered formalin.

      • Process the tissue for paraffin (B1166041) embedding, sectioning, and staining (e.g., with Hematoxylin and Eosin - H&E).

      • A qualified pathologist should examine the slides for signs of liver damage, such as necrosis, inflammation, and steatosis.

Mandatory Visualization

iproniazid_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine MAO MAO-A / MAO-B Dopamine->MAO Degradation VMAT2 VMAT2 Dopamine->VMAT2 Norepinephrine->MAO Degradation Norepinephrine->VMAT2 Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin Serotonin 5-HTP->Serotonin Serotonin->MAO Degradation Serotonin->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Released_NTs Vesicle->Released_NTs Exocytosis Receptors Postsynaptic Receptors Released_NTs->Receptors Binding & Signal Transduction This compound This compound This compound->MAO Irreversible Inhibition

Caption: this compound's mechanism of action in the presynaptic neuron.

experimental_workflow start Start: Animal Acclimation (1-2 weeks) randomization Randomization & Blinding (Group Assignment) start->randomization baseline Baseline Measurements (e.g., Body Weight, Behavior) randomization->baseline dosing This compound/Vehicle Administration (According to SOP) baseline->dosing monitoring Ongoing Monitoring (Clinical Signs, Body Weight) dosing->monitoring behavioral Behavioral Testing (e.g., Forced Swim Test) monitoring->behavioral necropsy Necropsy & Tissue Collection (Liver) monitoring->necropsy If humane endpoint is met blood Blood Collection (Time-course or Terminal) behavioral->blood biochem Biochemical Analysis (ALT, AST) blood->biochem blood->necropsy data Data Analysis & Reporting biochem->data histology Histopathological Analysis necropsy->histology histology->data end End of Study data->end troubleshooting_logic cluster_behavioral Troubleshooting Behavioral Variability cluster_biochemical Troubleshooting Biochemical Variability issue High Variability in Results? behavioral Behavioral Variability issue->behavioral Yes biochemical Biochemical Variability issue->biochemical Yes no_issue Consistent Results: Proceed with Caution issue->no_issue No b1 Review Acclimation/ Habituation Protocol behavioral->b1 b2 Check Environmental Controls (Light, Noise) behavioral->b2 b3 Verify Dosing Procedure & Formulation behavioral->b3 b4 Confirm Animal Strain & Supplier Consistency behavioral->b4 c1 Optimize Blood Collection Timing biochemical->c1 c2 Consider CYP450 Induction Pre-treatment biochemical->c2 c3 Screen for Underlying Health Issues biochemical->c3 c4 Validate Biochemical Assay for Interference biochemical->c4

References

Identifying and minimizing cytochrome P450 inhibitors' effects on iproniazid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of cytochrome P450 (CYP) inhibitors on iproniazid (B1672159) metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound and how are cytochrome P450 enzymes involved?

A1: this compound, a non-selective, irreversible monoamine oxidase inhibitor (MAOI), undergoes hydrolysis by amidase enzymes to form isopropylhydrazine. This metabolite is then bioactivated by cytochrome P450 enzymes into reactive intermediates, such as the isopropyl radical, which are linked to hepatotoxicity.[1][2] The specific P450 isoforms responsible for this bioactivation are not fully elucidated but are a critical area of study.[2]

iproniazid_metabolism This compound This compound Isopropylhydrazine Isopropylhydrazine This compound->Isopropylhydrazine Amidase (Hydrolysis) ReactiveMetabolites Reactive Metabolites (e.g., Isopropyl Radical) Isopropylhydrazine->ReactiveMetabolites Cytochrome P450 (Bioactivation) Hepatotoxicity Hepatotoxicity ReactiveMetabolites->Hepatotoxicity

Caption: Metabolic activation pathway of this compound.

Q2: Which specific CYP isoforms are known to be inhibited by this compound or related hydrazine (B178648) compounds?

A2: As a hydrazine-containing compound, this compound can exhibit time- and concentration-dependent inhibition of CYP enzymes. Studies have shown that this compound demonstrates greater inhibition of CYP2C9 and CYP2D6 following preincubation, which is characteristic of time-dependent inhibition.[3] The related compound, isoniazid (B1672263), is a known potent inhibitor of CYP2C19 and CYP3A, and a weaker inhibitor of CYP2E1 and CYP2D6.[4][5] Given their structural similarities, cross-reactivity should be considered in experimental designs.

Q3: What are the different mechanisms of cytochrome P450 inhibition I should be aware of?

A3: CYP inhibition is broadly categorized as reversible or irreversible.[6]

  • Reversible Inhibition: This occurs when a compound binds non-covalently to the enzyme. It can be competitive (inhibitor and substrate compete for the same active site) or non-competitive (inhibitor binds to an allosteric site).[6][7] The inhibition is concentration-dependent and diminishes as the inhibitor is cleared.

  • Irreversible Inhibition (Mechanism-Based Inhibition): This involves the formation of a stable, often covalent, bond between a reactive metabolite of the inhibitor and the enzyme, rendering the enzyme permanently inactive.[6][7] Enzyme activity is only restored through the synthesis of new enzyme, making this type of inhibition clinically significant.[6] Hydrazine compounds like this compound are known to be potential mechanism-based inhibitors.[3]

inhibition_types cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition Competitive Competitive (Binds to Active Site) NonCompetitive Non-Competitive (Binds to Allosteric Site) MBI Mechanism-Based (MBI) (Covalent Bonding by Reactive Metabolite) Inhibition CYP450 Inhibition Inhibition->Competitive Inhibition->NonCompetitive Inhibition->MBI

Caption: Classification of CYP450 enzyme inhibition mechanisms.

Q4: How can co-administering a CYP inhibitor affect my experimental results with this compound?

A4: Co-administration of a CYP inhibitor can significantly alter this compound's effects. If the inhibitor blocks the P450 enzymes responsible for bioactivating isopropylhydrazine, you may observe a decrease in this compound-induced cytotoxicity in cell-based assays.[1] Conversely, if this compound itself inhibits a CYP enzyme responsible for metabolizing another compound in your system, it could lead to increased concentrations and potential toxicity of that second compound.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity are observed in primary hepatocyte cultures treated with this compound.

  • Possible Cause: This is likely due to the metabolic activation of this compound to its hepatotoxic metabolite, the isopropyl radical, by endogenous cytochrome P450 enzymes in the hepatocytes.[1]

  • Troubleshooting Steps:

    • Confirm and Quantify: Use a quantitative cytotoxicity assay (e.g., MTT or LDH release assay) to establish a clear dose-response curve for this compound-induced toxicity.[1]

    • Inhibit P450 Activity: Co-incubate the hepatocytes with a known broad-spectrum CYP inhibitor (e.g., piperonyl butoxide) and a toxic concentration of this compound. A reduction in cytotoxicity would confirm the role of P450-mediated metabolic activation.[1]

    • Inhibit Amidase Activity: To confirm the role of the initial hydrolysis step, co-incubate with an amidase inhibitor like bis-para-nitrophenyl phosphate (B84403) (BNPP). This should also reduce cytotoxicity by preventing the formation of the isopropylhydrazine substrate for P450s.[1]

    • Dose-Response with Inhibitor: Perform a dose-response experiment with the selected inhibitor to find the optimal concentration that reduces this compound's toxicity without affecting the baseline health of the cells.[1]

Problem 2: Inconsistent results when screening for this compound's inhibitory effect on a specific CYP isoform.

  • Possible Cause: this compound is a potential time-dependent inhibitor (TDI).[3] Standard co-incubation assays (which measure direct inhibition) may underestimate its true inhibitory potency. Time-dependent inhibition requires pre-incubation of the inhibitor with the enzyme system to allow for metabolic activation and subsequent inactivation.[8]

  • Troubleshooting Steps:

    • Perform an IC₅₀ Shift Assay: Compare the IC₅₀ value of this compound from a standard co-incubation experiment with an experiment where this compound is pre-incubated with the microsomes and an NADPH-regenerating system for a set time (e.g., 30 minutes) before adding the probe substrate.[9] A significant leftward shift (lower IC₅₀) in the pre-incubation arm indicates time-dependent inhibition.

    • Optimize Pre-incubation Time: If a shift is observed, you may need to optimize the pre-incubation duration to see the maximal inhibitory effect.

    • Control for Non-NADPH Dependent Effects: Include a control where this compound is pre-incubated for 30 minutes without an NADPH-regenerating system. This helps differentiate between metabolism-dependent inhibition and direct TDI from non-enzymatic degradation or metabolism by non-NADPH-dependent enzymes.[9]

Quantitative Data Summary

The following table summarizes the inhibitory potential of isoniazid, a compound structurally related to this compound, against major human CYP isoforms. This data can serve as a reference for designing experiments with this compound, where similar inhibitory profiles might be expected.

CYP IsoformIsoniazid Inhibition TypeKᵢ Value (μM)PotencyReference(s)
CYP1A2 Negligible>500Weak[4]
CYP2C9 Negligible>500Weak[4]
CYP2C19 Noncompetitive13 - 25.4Potent[4][5]
CYP2D6 Competitive126Weak[4]
CYP2E1 Noncompetitive110Weak[4]
CYP3A Noncompetitive51.8 - 75.9Potent[4][5]

Experimental Protocols

Protocol 1: Direct CYP Inhibition IC₅₀ Determination

This protocol is for determining the concentration of an inhibitor (e.g., this compound) required to reduce the activity of a specific CYP isoform by 50%.

ic50_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare buffer, human liver microsomes (HLM), and NADPH-regenerating system D Add HLM, buffer, and This compound dilutions to plate A->D B Prepare serial dilutions of this compound (inhibitor) and a positive control inhibitor B->D C Prepare CYP-specific probe substrate E Initiate reaction by adding probe substrate and NADPH system simultaneously C->E D->E F Incubate at 37°C for a specified time (e.g., 10-30 min) E->F G Terminate reaction with cold acetonitrile (B52724) or methanol F->G H Centrifuge to pellet protein G->H I Analyze supernatant for metabolite formation via LC-MS/MS H->I J Plot % inhibition vs. log[inhibitor] and fit curve to calculate IC₅₀ value I->J

Caption: Experimental workflow for direct CYP inhibition (IC₅₀) assay.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the CYP-specific probe substrate, this compound (test inhibitor), and a known positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitors.

  • Incubation Setup: In a 96-well plate, add human liver microsomes (HLMs), phosphate buffer (pH 7.4), and the various concentrations of this compound or control inhibitor.

  • Reaction Initiation: Initiate the metabolic reaction by simultaneously adding the probe substrate and an NADPH-regenerating system to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Calculation: Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 2: Time-Dependent Inhibition (TDI) - IC₅₀ Shift Assay

This protocol is designed to assess whether a compound's inhibitory potency increases after pre-incubation with metabolizing enzymes, indicating TDI.

tdi_workflow cluster_preincubation Pre-incubation (3 Parallel Experiments) cluster_reaction Metabolic Reaction cluster_analysis Analysis and Comparison A1 Arm 1 (+NADPH): Add HLM, buffer, this compound, and NADPH system. Pre-incubate at 37°C for 30 min. B1 Add probe substrate to Arm 1. (NADPH already present) A1->B1 A2 Arm 2 (-NADPH): Add HLM, buffer, and this compound. Pre-incubate at 37°C for 30 min. B2 Add probe substrate and NADPH system to Arm 2. A2->B2 A3 Arm 3 (0-min): Add HLM, buffer, and this compound. No pre-incubation. B3 Add probe substrate and NADPH system to Arm 3. A3->B3 C Incubate all arms at 37°C for a short, fixed time (e.g., 5-10 min) B1->C B2->C B3->C D Terminate reactions, process samples, and analyze via LC-MS/MS C->D E Calculate IC₅₀ for each arm D->E F Compare IC₅₀ values. A significant decrease in Arm 1 indicates time-dependent inhibition. E->F

Caption: Workflow for the IC₅₀ shift assay to detect time-dependent inhibition.

Methodology:

  • Setup Three Arms: Prepare three separate sets of incubations for each inhibitor concentration.

    • Arm 1 (+NADPH, 30-min pre-incubation): Combine HLMs, buffer, this compound, and the NADPH-regenerating system. Pre-incubate at 37°C for 30 minutes.

    • Arm 2 (-NADPH, 30-min pre-incubation): Combine HLMs, buffer, and this compound (NO NADPH system). Pre-incubate at 37°C for 30 minutes.

    • Arm 3 (0-min pre-incubation): Combine HLMs, buffer, and this compound. Proceed immediately without pre-incubation.

  • Initiate Probe Reaction:

    • To Arm 1, add the CYP-specific probe substrate to start the reaction.

    • To Arms 2 and 3, add the probe substrate and the NADPH-regenerating system simultaneously to start the reaction.

  • Incubation: Incubate all plates at 37°C for a short, defined period (e.g., 5-10 minutes).

  • Termination and Analysis: Terminate the reactions and process the samples for LC-MS/MS analysis as described in Protocol 1.

  • Data Interpretation: Calculate the IC₅₀ value for each of the three arms. A significant decrease in the IC₅₀ value of Arm 1 compared to Arms 2 and 3 indicates metabolism-dependent inhibition.

References

Validation & Comparative

A Comparative Guide to Validating Iproniazid's Mechanism of Action: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the methodologies used to validate the mechanism of action of iproniazid (B1672159), a foundational monoamine oxidase inhibitor (MAOI). By juxtaposing in vitro enzymatic assays with in vivo neurochemical analyses, this document offers an objective overview supported by experimental data to aid in research and drug development.

Introduction: The Dual Facets of this compound

This compound was originally developed as a treatment for tuberculosis but was serendipitously discovered to have mood-elevating properties, leading to its use as the first antidepressant.[1][2][3] Its mechanism of action is centered on the inhibition of monoamine oxidase (MAO), an enzyme that metabolizes key neurotransmitters.[4][5][6] Validating this mechanism requires a two-pronged approach: confirming its direct enzymatic inhibition in a controlled, cell-free environment (in vitro) and demonstrating its functional consequence—the elevation of neurotransmitter levels—within a complex biological system (in vivo).

In Vitro Validation: Pinpointing Enzymatic Inhibition

The in vitro assessment of this compound focuses on its direct interaction with the MAO enzyme. This compound is known as a non-selective, irreversible inhibitor of both MAO-A and MAO-B isoforms.[2][4][7] This is achieved through its active metabolite, isopropylhydrazine, which forms a covalent bond near the enzyme's active site.[1][8] The primary metric for in vitro validation is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of this compound required to reduce MAO activity by 50%.

Quantitative In Vitro Data for this compound
ParameterMAO-AMAO-BSelectivity
IC50 37 µM42.5 µMNon-selective

Note: IC50 values can vary based on experimental conditions such as enzyme source and substrate used.[9]

Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorimetric)

This protocol outlines a common method to determine the IC50 value of an inhibitor like this compound.

  • Preparation of Reagents :

    • Prepare a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

    • Prepare a solution of a fluorogenic substrate, such as kynuramine (B1673886).[10][11]

  • Assay Procedure :

    • In a 96-well microplate, add the enzyme solution (MAO-A or MAO-B) to each well.

    • Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set time (e.g., 10-15 minutes) at 37°C to allow for binding.[10]

    • Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.[10]

    • Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

  • Detection and Analysis :

    • Stop the reaction by adding a basic solution (e.g., 2N NaOH).[10]

    • Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader (e.g., excitation at 320 nm, emission at 380 nm).[10]

    • Calculate the percentage of MAO inhibition for each this compound concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Workflow for In Vitro MAO Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Enzyme, Buffer, this compound) P2 Prepare Substrate (Kynuramine) A1 Dispense Enzyme (MAO-A or MAO-B) P1->A1 A2 Add this compound Dilutions A1->A2 A3 Pre-incubate (37°C) A2->A3 A4 Add Substrate to Start Reaction A3->A4 A5 Incubate (37°C) A4->A5 D1 Stop Reaction (Add NaOH) A5->D1 D2 Measure Fluorescence D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 Value D3->D4 G cluster_prep Surgical Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase S1 Anesthetize Animal S2 Implant Guide Cannula S1->S2 S3 Recovery Period S2->S3 E1 Insert Microdialysis Probe S3->E1 E2 Establish Baseline (Collect Samples) E1->E2 E3 Administer this compound E2->E3 E4 Collect Post-Drug Samples E3->E4 A1 Analyze Samples via HPLC-EC E4->A1 A2 Quantify Neurotransmitters A1->A2 A3 Calculate % Change from Baseline A2->A3 G MA Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MA->Metabolites NT Neurotransmitters (Serotonin, Norepinephrine, Dopamine) NT->MA Degradation Inc_NT Increased Neurotransmitter Levels in Synapse NT->Inc_NT Accumulation Ipro This compound Ipro->MA Irreversible Inhibition G cluster_vitro In Vitro Evidence cluster_vivo In Vivo Evidence Vitro_Node This compound inhibits MAO-A and MAO-B (IC50 ~37-43 µM) Conclusion Conclusion: Mechanism Validated Vitro_Node->Conclusion Predicts Vivo_Node This compound increases brain levels of 5-HT, NE, DA Vivo_Node->Conclusion Confirms

References

A Comparative Analysis of the Hepatotoxicity of Iproniazid and Modern Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatotoxicity associated with the first-generation monoamine oxidase inhibitor (MAOI), iproniazid (B1672159), and modern antidepressant classes, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and others. This document summarizes key data on the incidence of liver injury, details the underlying mechanistic pathways, and provides exemplary experimental protocols for assessing antidepressant-induced hepatotoxicity.

Executive Summary

This compound, a hydrazine-derivative MAOI introduced in the 1950s, was a highly effective antidepressant but was withdrawn from the market due to a high incidence of severe, and sometimes fatal, hepatotoxicity.[1][2] Its liver injury profile is characterized as intrinsic and dose-related to some extent, mediated by the formation of toxic reactive metabolites. In contrast, modern antidepressants are generally associated with a lower risk of idiosyncratic drug-induced liver injury (DILI), which is typically unpredictable and not clearly dose-dependent.[3][4] While the overall incidence of DILI with modern antidepressants is low, certain agents carry a higher risk than others, necessitating careful monitoring in clinical practice.[3][5]

Data Presentation: Quantitative Comparison of Hepatotoxicity

Direct comparative quantitative data between this compound and modern antidepressants from the same studies are unavailable due to the different eras of their use. However, by compiling data from various sources, a comparative overview can be established. This compound was withdrawn due to a high incidence of severe hepatitis, with some reports suggesting a significant percentage of treated patients experiencing liver damage.[1] For modern antidepressants, large-scale cohort studies and pharmacovigilance data provide estimates of the incidence of serious liver injury.

Antidepressant ClassSpecific Drug(s)Incidence of Asymptomatic Mild Aminotransferase ElevationIncidence of Serious Liver Injury (per 100,000 person-years)Notes
MAOIs (Hydrazine) This compound, PhenelzineUp to 3%[6]Not well-quantified in modern terms, but high enough to cause withdrawal.[1]This compound's hepatotoxicity is a classic example of metabolite-driven liver injury.
TCAs/Tetracyclics Imipramine, Amitriptyline, ClomipramineUp to 3%[6]~4[6]Generally considered to have a higher risk than SSRIs.[7]
SSRIs Citalopram, Escitalopram, Paroxetine, Fluvoxamine, Sertraline (B1200038)0.5% - 1%[6]19.2 (for the class)[8]Generally considered to have the least potential for hepatotoxicity.[3][5] Sertraline: 1.28[9]
SNRIs Venlafaxine, Duloxetine0.5% - 1%[6]Venlafaxine: 22.2[8] Duloxetine: 12.6[8]Duloxetine has been associated with hepatic failure.[8]
Others Nefazodone, Bupropion, Trazodone, Tianeptine, Agomelatine, MirtazapineVariableNefazodone: 28.96[9] Tianeptine: 31.6[8] Agomelatine: 24.6[8] Mirtazapine: 32.8[8]Nefazodone was withdrawn from many markets due to hepatotoxicity.[7]

Mechanistic Insights into Hepatotoxicity

The mechanisms underlying the hepatotoxicity of this compound and modern antidepressants differ significantly. This compound's toxicity is primarily due to its metabolic bioactivation, while modern antidepressants are more commonly associated with idiosyncratic reactions.

This compound: A Case of Metabolic Bioactivation

The hepatotoxicity of this compound is a well-established example of drug-induced liver injury mediated by the formation of reactive metabolites. The primary pathway involves the hydrolysis of this compound to isopropylhydrazine, which is then oxidized by cytochrome P450 (CYP450) enzymes in the liver to form a highly reactive isopropyl radical.[1][10] This radical can covalently bind to hepatic macromolecules, leading to cellular stress, protein dysfunction, and ultimately, hepatocellular necrosis.[10]

G This compound This compound Isopropylhydrazine Isopropylhydrazine This compound->Isopropylhydrazine Hydrolysis Reactive_Metabolite Isopropyl Radical Isopropylhydrazine->Reactive_Metabolite CYP450 Oxidation Hepatocellular_Necrosis Hepatocellular Necrosis Reactive_Metabolite->Hepatocellular_Necrosis Covalent Binding to Macromolecules

This compound Bioactivation Pathway

Modern Antidepressants: Idiosyncratic Mechanisms

The hepatotoxicity of modern antidepressants is predominantly idiosyncratic, meaning it occurs in a small subset of susceptible individuals and is not readily predictable from the drug's pharmacology.[3] The exact mechanisms are not fully elucidated for all drugs but are thought to involve a combination of metabolic and immunological factors.[4] Key proposed mechanisms include:

  • Oxidative Stress: Some antidepressants or their metabolites can induce the production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and leading to cellular damage.[4]

  • Mitochondrial Dysfunction: Interference with mitochondrial function can impair cellular energy production and trigger apoptosis.[4] For instance, sertraline has been shown to uncouple mitochondrial oxidative phosphorylation.[6]

  • Immune-Mediated Injury: In some cases, the drug or its reactive metabolite may act as a hapten, binding to cellular proteins and forming neoantigens that trigger an immune response against hepatocytes.[7]

G cluster_drug Modern Antidepressant cluster_cell Hepatocyte Drug Parent Drug / Metabolite Mitochondrial_Dysfunction Mitochondrial Dysfunction Drug->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Drug->Oxidative_Stress Immune_Response Immune-Mediated Response (Haptenization) Drug->Immune_Response Cell_Death Hepatocellular Injury / Apoptosis Mitochondrial_Dysfunction->Cell_Death Oxidative_Stress->Cell_Death Immune_Response->Cell_Death

General Mechanisms of Modern Antidepressant Hepatotoxicity

Experimental Protocols

The following are representative experimental protocols for assessing the hepatotoxicity of this compound and modern antidepressants.

In Vivo Assessment of this compound Hepatotoxicity in Rats

This protocol is designed to induce and evaluate the characteristic hepatotoxicity of this compound in a rodent model.

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: Animals are acclimated for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Experimental Groups:

    • Control (Vehicle: saline)

    • This compound (e.g., 100 mg/kg, intraperitoneal injection)

    • Phenobarbital + this compound (Phenobarbital at 80 mg/kg/day in drinking water for 7 days prior to this compound administration to induce CYP450 enzymes)

  • Drug Administration: this compound is dissolved in sterile saline and administered as a single intraperitoneal injection.

  • Sample Collection: Blood and liver tissue are collected 24 and 48 hours post-iproniazid administration.

  • Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured.

  • Histopathological Analysis: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for hepatocellular necrosis, inflammation, and steatosis.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Wistar Rats Grouping Control, this compound, Phenobarbital + this compound Animal_Model->Grouping Drug_Admin This compound (i.p.) Grouping->Drug_Admin Sample_Collection Blood & Liver Collection (24h, 48h) Drug_Admin->Sample_Collection Biochemistry Serum ALT, AST, ALP Sample_Collection->Biochemistry Histology H&E Staining of Liver Tissue Sample_Collection->Histology

Workflow for In Vivo this compound Hepatotoxicity Study

In Vitro Assessment of Modern Antidepressant Hepatotoxicity

This protocol utilizes primary human hepatocytes to assess the potential for direct cytotoxicity of modern antidepressants.

  • Cell Model: Cryopreserved primary human hepatocytes.

  • Cell Culture: Hepatocytes are thawed and plated on collagen-coated plates in appropriate hepatocyte culture medium. Cells are allowed to attach and form a monolayer for 24-48 hours.

  • Drug Treatment: Cells are treated with a range of concentrations of the test antidepressant (e.g., sertraline, duloxetine) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours.

  • Cytotoxicity Assays:

    • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

    • LDH Release Assay: To measure membrane integrity by quantifying the release of lactate (B86563) dehydrogenase into the culture medium.

    • ATP Depletion Assay: To determine cellular ATP levels as an indicator of energy status and mitochondrial function.

  • Data Analysis: The concentration-response curves are generated to determine the EC50 (half-maximal effective concentration) for each endpoint.

Conclusion

The hepatotoxicity profile of this compound is markedly different from that of modern antidepressants. This compound's predictable, metabolite-driven hepatotoxicity led to its withdrawal from the market and serves as a critical lesson in drug development. Modern antidepressants, while generally safer from a hepatic standpoint, still carry a risk of idiosyncratic DILI.[3] For drug development professionals, understanding these distinct mechanisms is crucial for designing safer therapeutic agents and for developing robust preclinical screening strategies. For researchers and scientists, further investigation into the specific signaling pathways involved in idiosyncratic DILI will be key to identifying predictive biomarkers and developing potential therapeutic interventions.

References

A Tale of Two Eras: Cross-Validating Historical Iproniazid Data with Modern Research Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Iproniazid (B1672159), the first monoamine oxidase inhibitor (MAOI), represents a pivotal moment in the history of psychopharmacology. Its serendipitous discovery as an antidepressant in the 1950s revolutionized the treatment of depression and laid the foundation for the monoamine hypothesis of this complex disorder.[1][2][3][4] However, the clinical use of this compound was short-lived due to significant safety concerns, primarily hepatotoxicity, which led to its withdrawal from many markets in the early 1960s.[5][6] This guide provides a comparative analysis of the historical data on this compound with the insights that would be gained using contemporary research methodologies, offering a lens through which to view the evolution of antidepressant drug discovery and evaluation.

Efficacy: From Clinical Observation to Quantitative Metrics

The initial reports on this compound's efficacy were largely based on clinical observations. A landmark 1958 study reported that approximately 70% of depressed patients showed significant improvement with this compound treatment.[5] These early studies, while groundbreaking, often lacked the rigorous design of modern clinical trials, such as double-blinding, placebo controls, and standardized rating scales.

Modern antidepressant clinical trials are meticulously designed to minimize bias and provide robust statistical evidence of efficacy. They employ validated depression rating scales, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-Åsberg Depression Rating Scale (MADRS), to quantify changes in depressive symptoms.

ParameterHistorical this compound Trials (c. 1950s)Modern Antidepressant Clinical Trials
Primary Endpoint Clinical observation of improvementChange from baseline in a standardized depression rating scale (e.g., HAM-D, MADRS)
Trial Design Often open-label, limited control groupsDouble-blind, placebo-controlled, active comparator
Patient Population Broadly defined "depressed" patientsStrictly defined patient populations based on diagnostic criteria (e.g., DSM-5)
Data Analysis Descriptive statistics, qualitative assessmentsRigorous statistical analysis (e.g., ANCOVA, MMRM) to determine statistical significance

Safety and Toxicology: From Case Reports to In Vitro and In Silico Models

The most significant factor leading to the decline of this compound was its association with severe liver damage.[3][6] Historical data on hepatotoxicity were primarily derived from case reports and small case series, which indicated that 10-20% of patients treated with this compound showed elevated liver enzymes, with a risk of fatal hepatitis estimated to be between 0.05% and 1%.[5]

Today, a comprehensive suite of preclinical and in vitro toxicology studies would be conducted long before a drug candidate like this compound would reach human trials.

ParameterHistorical this compound Safety AssessmentModern Drug Safety and Toxicology
Hepatotoxicity Assessment Post-marketing surveillance, case reports of jaundice and liver failure.[3]In vitro assays using human liver cells (e.g., HepG2, primary hepatocytes) to determine cytotoxicity (IC50 values).[7][8][9] In vivo animal studies to assess liver enzyme levels and histopathology.[10]
Metabolic Profiling Limited understanding of metabolic pathways.Detailed metabolic profiling using techniques like mass spectrometry to identify and quantify metabolites.[10]
Pharmacogenomics Not a consideration.Genotyping for relevant metabolic enzymes (e.g., NAT2) to identify at-risk populations.[11][12][13][14]
Mechanism of Toxicity Poorly understood.Mechanistic studies to elucidate the biochemical pathways leading to toxicity (e.g., formation of reactive metabolites, mitochondrial dysfunction).[10]

Mechanism of Action: From Broad Inhibition to Molecular Pathways

The mood-elevating effects of this compound were correctly attributed to its inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin, norepinephrine, and dopamine.[3][5] This led to the formulation of the monoamine hypothesis of depression. However, the understanding of MAO isoforms and their specific roles was limited.

Modern research has provided a much more granular understanding of this compound's mechanism of action and the downstream consequences of MAO inhibition.

ParameterHistorical Understanding of this compound's MechanismModern Understanding of this compound's Mechanism
Target Monoamine Oxidase (MAO)Non-selective, irreversible inhibition of both MAO-A and MAO-B isoforms.[15]
Quantification of Inhibition Qualitative assessment of MAO inhibition in tissue homogenates.[3]Determination of half-maximal inhibitory concentration (IC50) values for each isoform using recombinant human enzymes.[15]
Downstream Effects Increased levels of monoamine neurotransmitters in the brain.[5]Detailed understanding of the impact on specific neural circuits and receptor signaling pathways.
Neuroimaging Not available.Techniques like Positron Emission Tomography (PET) can visualize MAO levels in the living human brain and assess the degree of enzyme inhibition by a drug.[16][17][18]

Experimental Protocols

To provide a concrete comparison, below are detailed methodologies for key experiments cited in this guide.

Modern In Vitro MAO Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the two major isoforms of the MAO enzyme, MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.[15]

  • Substrate: A substrate that produces a detectable signal upon oxidation by MAO is used. For a fluorometric assay, a common substrate produces hydrogen peroxide, which is then detected by a fluorescent probe.[15] For a spectrophotometric assay, substrates like kynuramine (B1673886) (for MAO-A) and benzylamine (B48309) (for MAO-B) can be used, where the formation of the product is measured by a change in absorbance.[19][20]

  • Procedure:

    • The test compound (e.g., this compound) is incubated with the MAO-A or MAO-B enzyme at various concentrations in a 96-well plate.[19]

    • The substrate is added to initiate the enzymatic reaction.[19]

    • The change in fluorescence or absorbance is measured over time using a plate reader.[19]

    • The rate of reaction is calculated for each concentration of the test compound.[19]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log concentration of the compound. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.[15]

Modern Preclinical Antidepressant Screening: The Forced Swim Test (FST)

Objective: To assess the potential antidepressant efficacy of a compound by measuring its effect on the immobility time of rodents placed in an inescapable water cylinder.

Methodology:

  • Animal Model: Mice or rats are commonly used.[21][22][23]

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[23]

  • Procedure:

    • On the first day (pre-test session), animals are individually placed in the water-filled cylinder for a 15-minute session.[23]

    • Twenty-four hours later (test session), the animals are administered the test compound or a vehicle control.[23]

    • After a specific pretreatment time, the animals are placed back into the water cylinder for a 5 or 6-minute session.[23][24]

    • The duration of immobility (floating with only minor movements to keep the head above water) is recorded.[24]

  • Data Analysis: A statistically significant reduction in immobility time in the drug-treated group compared to the control group is indicative of antidepressant-like activity.[25]

Visualizing the Evolution of this compound Research

The following diagrams, generated using the DOT language, illustrate the progression of our understanding of this compound and the methodologies used to evaluate it.

historical_mechanism This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits Neurotransmitters Serotonin, Norepinephrine, Dopamine Breakdown Breakdown MAO->Breakdown Causes Neurotransmitters->Breakdown Mood Improved Mood Neurotransmitters->Mood Increased levels lead to modern_mechanism cluster_drug This compound Metabolism cluster_enzyme MAO Inhibition cluster_neuro Neurotransmitter Effects cluster_tox Hepatotoxicity Pathway This compound This compound Metabolite Isopropylhydrazine (Active Metabolite) This compound->Metabolite Hydrolysis NAT2 NAT2 Polymorphism (Slow Acetylator) This compound->NAT2 Metabolism influenced by MAO_A MAO-A Metabolite->MAO_A Irreversibly Inhibits MAO_B MAO-B Metabolite->MAO_B Irreversibly Inhibits CYP450 Cytochrome P450 Metabolite->CYP450 Oxidation Serotonin Serotonin MAO_A->Serotonin Norepinephrine Norepinephrine MAO_A->Norepinephrine Dopamine Dopamine MAO_B->Dopamine Mood Antidepressant Effect Serotonin->Mood Norepinephrine->Mood Dopamine->Mood Reactive_Metabolite Reactive Metabolite (Isopropyl Radical) CYP450->Reactive_Metabolite Hepatotoxicity Hepatotoxicity Reactive_Metabolite->Hepatotoxicity Causes NAT2->Hepatotoxicity Increased risk drug_dev_workflow cluster_historical Historical Drug Evaluation (c. 1950s) cluster_modern Modern Drug Development Workflow H1 Serendipitous Observation (e.g., in Tuberculosis Patients) H2 Initial Clinical Studies in Depressed Patients H1->H2 H3 Post-Marketing Surveillance H2->H3 H4 Withdrawal due to Adverse Events H3->H4 M1 Target Identification and Validation M2 High-Throughput Screening & Lead Optimization M1->M2 M3 In Vitro Toxicology (e.g., Hepatotoxicity) M2->M3 M4 Preclinical Animal Models (Efficacy & Safety) M3->M4 M5 Phase I Clinical Trial (Safety & PK) M4->M5 M6 Phase II Clinical Trial (Efficacy & Dosing) M5->M6 M7 Phase III Clinical Trial (Large-Scale Efficacy & Safety) M6->M7 M8 Regulatory Approval M7->M8 M9 Phase IV (Post-Marketing Surveillance) & Pharmacogenomics M8->M9

References

Iproniazid vs. SSRIs: A Comparative Analysis of Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic index of the monoamine oxidase inhibitor (MAOI) iproniazid (B1672159) and selective serotonin (B10506) reuptake inhibitors (SSRIs), a class of drugs that have largely replaced it. The analysis is supported by preclinical experimental data to offer a clear perspective on the relative safety profiles of these antidepressant classes.

Executive Summary

This compound, a non-selective and irreversible monoamine oxidase inhibitor, was one of the earliest antidepressants.[1][2] However, its clinical use was largely discontinued (B1498344) due to significant hepatotoxicity, suggesting a narrow therapeutic index.[1][3] In contrast, Selective Serotonin Reuptake Inhibitors (SSRIs) are now the most commonly prescribed class of antidepressants due to their improved safety and tolerability profile. This guide delves into the preclinical data that quantitatively supports this shift, focusing on the therapeutic index—a critical measure of a drug's safety margin. The therapeutic index is most commonly calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).[2]

Comparative Therapeutic Index: Preclinical Data

The following table summarizes the oral LD50 and ED50 values for this compound and a selection of common SSRIs in rats. The therapeutic index is estimated from these values. It is important to note that these values are derived from animal studies and serve as a preclinical comparison.

DrugClassAnimalOral LD50 (mg/kg)Oral ED50 (mg/kg) (Forced Swim Test)Estimated Therapeutic Index (LD50/ED50)
This compound MAOIRat~478 (predicted)10~47.8
Fluoxetine SSRIRat4521045.2
Sertraline SSRIRat1327 - 159110 - 4033.2 - 159.1
Escitalopram SSRIRat300 - 2000 (estimated)1030 - 200

Note: The LD50 and ED50 values are based on available data from multiple sources and may show some variability. The ED50 values are estimations based on doses demonstrating efficacy in the forced swim test, a common preclinical model for antidepressant activity.

Mechanism of Action: A Tale of Two Pathways

The differing therapeutic indices of this compound and SSRIs are rooted in their distinct mechanisms of action.

This compound: As a monoamine oxidase inhibitor, this compound non-selectively and irreversibly blocks the action of monoamine oxidase enzymes (MAO-A and MAO-B).[1] These enzymes are responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound leads to a global increase in the synaptic availability of these neurotransmitters.

iproniazid_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO (Monoamine Oxidase) Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Neurotransmitters->MAO Degradation Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Packaging Release Vesicles->Release Release Synapse_NT Release->Synapse_NT Receptors Postsynaptic Receptors (5-HT, NE, DA) Synapse_NT->Receptors Binding Signal Signal Transduction (Antidepressant Effect) Receptors->Signal This compound This compound This compound->MAO Inhibits

This compound's Mechanism of Action

SSRIs: Selective Serotonin Reuptake Inhibitors, as their name suggests, have a more targeted mechanism. They specifically block the serotonin transporter (SERT) on the presynaptic neuron.[4][5] This action prevents the reabsorption of serotonin from the synaptic cleft, thereby selectively increasing its concentration and enhancing serotonergic neurotransmission.

ssri_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT (Serotonin Transporter) Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake Vesicles Synaptic Vesicles Serotonin->Vesicles Packaging Release Vesicles->Release Release Synapse_5HT Release->Synapse_5HT Receptors Postsynaptic 5-HT Receptors Synapse_5HT->Receptors Binding Signal Signal Transduction (Antidepressant Effect) Receptors->Signal SSRI SSRI SSRI->SERT Inhibits

SSRI's Mechanism of Action

Experimental Protocols

Determination of Acute Oral Toxicity (LD50)

The LD50 values cited in this guide are primarily determined using methods aligned with the principles of the now-rescinded OECD Test Guideline 401 for Acute Oral Toxicity.[2][6]

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats), with one dose per group. Observations of effects and mortality are made over a 14-day period.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single strain are used. Animals are acclimatized to laboratory conditions for at least five days prior to the experiment.

  • Housing and Fasting: Animals are housed in standard laboratory conditions. Prior to dosing, animals are fasted overnight to ensure an empty stomach, though water is provided ad libitum.

  • Dose Administration: The test substance is administered in a single dose by oral gavage. The volume administered is typically kept constant across all dose levels by varying the concentration of the test substance. A control group receives the vehicle (e.g., water or corn oil) used to dissolve or suspend the test substance.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using a statistical method, such as probit analysis, which determines the dose that is lethal to 50% of the test population.

Determination of Antidepressant Efficacy (ED50) using the Forced Swim Test

The ED50 values for antidepressant effect are commonly determined using the Forced Swim Test (FST).[7][8][9]

Principle: The FST is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.

Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., to a depth of 30 cm) maintained at a temperature of 23-25°C.

  • Procedure:

    • Pre-test Session (Day 1): Rats are individually placed in the cylinder for a 15-minute session. This initial exposure induces a baseline level of immobility.

    • Drug Administration: Following the pre-test, animals are divided into groups and administered different doses of the test compound or a vehicle control.

    • Test Session (Day 2): 24 hours after the pre-test, the rats are again placed in the water-filled cylinder for a 5-minute test session. The session is typically video-recorded for later analysis.

  • Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is scored by a trained observer who is blind to the treatment conditions.

  • Data Analysis: The ED50 is calculated as the dose of the drug that produces a 50% reduction in the duration of immobility compared to the vehicle-treated control group.

experimental_workflow cluster_ld50 LD50 Determination (Acute Oral Toxicity) cluster_ed50 ED50 Determination (Forced Swim Test) A1 Animal Acclimatization (Rats, 5 days) A2 Fasting (Overnight) A1->A2 A3 Oral Gavage Dosing (Graduated Doses) A2->A3 A4 Observation (14 days for mortality & toxicity) A3->A4 A5 LD50 Calculation (Probit Analysis) A4->A5 Result Therapeutic Index (LD50 / ED50) A5->Result B1 Pre-test Session (Day 1: 15 min swim) B2 Drug Administration (Varying Doses) B1->B2 B3 Test Session (Day 2: 5 min swim) B2->B3 B4 Behavioral Scoring (Immobility Duration) B3->B4 B5 ED50 Calculation (50% reduction in immobility) B4->B5 B5->Result

Experimental Workflow for Therapeutic Index Determination

Conclusion

The preclinical data presented in this guide clearly illustrate the superior safety profile of SSRIs compared to the first-generation MAOI, this compound. While both classes of drugs demonstrate antidepressant efficacy in animal models, the significantly wider margin between the lethal and effective doses for SSRIs underscores the pharmacological advancements that have led to safer treatment options for depression. The targeted mechanism of action of SSRIs, focusing on the serotonin system, likely contributes to this improved therapeutic index by reducing the widespread physiological effects and potential for toxicity associated with the non-selective inhibition of monoamine oxidase by this compound.

References

Comparative Potency of Iproniazid on MAO-A versus MAO-B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Iproniazid (B1672159), a hydrazine (B178648) derivative, holds historical significance as one of the pioneering monoamine oxidase inhibitors (MAOIs) utilized in the management of depression.[1][2] Its therapeutic efficacy is derived from its ability to inhibit the two primary isoforms of monoamine oxidase: MAO-A and MAO-B.[1][3] This guide presents a comparative analysis of this compound's inhibitory potency against these two enzymes, supported by quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Inhibitory Potency

This compound is characterized as a non-selective inhibitor, indicating that it targets both MAO-A and MAO-B.[1][2][4] The inhibitory strength is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to decrease the enzyme's activity by 50%.[1] It is crucial to recognize that IC50 values can differ across studies due to variations in experimental conditions.[1]

The data consistently shows that this compound inhibits both MAO-A and MAO-B with comparable potency, which affirms its non-selective inhibitory profile.[1][5]

Enzyme IsoformThis compound IC50 (µM)
MAO-A37[1][5][6][7]
MAO-A6.56[1]
MAO-B42.5[1][5][6][7]
Total MAO4.02 ± 0.06[1]

Mechanism of Action and Downstream Effects

MAO-A and MAO-B possess distinct yet overlapping substrate preferences. MAO-A primarily metabolizes serotonin (B10506) and norepinephrine, whereas MAO-B shows a greater affinity for phenylethylamine.[1][3] Both isoforms are capable of metabolizing dopamine.[1][3] this compound functions as an irreversible inhibitor, forming a stable covalent adduct with the FAD cofactor at the enzyme's active site, which leads to permanent inactivation.[7] This inhibition results in an accumulation of monoamine neurotransmitters in the synaptic cleft, a mechanism believed to be central to its antidepressant effects.[1][3][7]

MAO_Pathway cluster_presynaptic Presynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, etc.) MAO MAO-A / MAO-B Monoamines->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Irreversible Inhibition

Caption: Role of MAO in neurotransmitter metabolism and its inhibition by this compound.

Experimental Protocol: In Vitro MAO Inhibition Assay

The following is a representative fluorometric protocol for determining the IC50 values of this compound for MAO-A and MAO-B.

1. Materials and Reagents:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes or rat liver mitochondria.[1]

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.[6]

  • Substrate: A suitable fluorogenic substrate or p-tyramine (a substrate for both MAO-A and MAO-B).[1][8]

  • Inhibitor: this compound stock solution and serial dilutions.[1]

  • Detection Reagents: Horseradish peroxidase (HRP) and a suitable fluorogenic probe (e.g., Amplex Red) to detect H₂O₂, a byproduct of the MAO-catalyzed reaction.[6]

  • Plate: 96-well black plate with a clear bottom.

2. Assay Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, this compound dilutions, and detection reagents in the assay buffer.[1]

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed amount of MAO-A or MAO-B enzyme to the wells of the microplate.[1]

    • Add various concentrations of this compound to the designated wells. Include a control well with no inhibitor.[1]

    • Incubate the enzyme-inhibitor mixture for 15-30 minutes at 37°C.[1][6]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[1]

  • Signal Detection:

    • The H₂O₂ produced by the MAO reaction is used by HRP to oxidize the fluorogenic probe, yielding a fluorescent product.[1][6]

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set time period.[1]

3. Data Analysis:

  • Calculate the reaction rate for each inhibitor concentration.[1]

  • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.[1]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[1][9]

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][9]

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, this compound Dilutions) start->prep plate Plate MAO Enzyme (MAO-A or MAO-B) prep->plate add_inhibitor Add this compound Dilutions & Control (No Inhibitor) plate->add_inhibitor pre_incubate Pre-incubate (15-30 min at 37°C) add_inhibitor->pre_incubate add_substrate Initiate Reaction (Add Substrate & Detection Reagents) pre_incubate->add_substrate measure Measure Fluorescence Over Time add_substrate->measure analyze Data Analysis (% Inhibition vs. [this compound]) measure->analyze calculate_ic50 Calculate IC50 Value (Dose-Response Curve) analyze->calculate_ic50 end End calculate_ic50->end

References

A Comparative Guide to Iproniazid: Replicating Early Antidepressant Findings with Contemporary Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the landmark early clinical findings of iproniazid (B1672159), the first monoamine oxidase inhibitor (MAOI) antidepressant, with the rigorous methodologies and quantitative data generated in contemporary research. By juxtaposing the observational approaches of the 1950s with modern preclinical and clinical research protocols, this document offers a framework for understanding the evolution of antidepressant drug discovery and evaluation.

Historical Context: The Serendipitous Discovery of this compound

This compound was initially developed as a treatment for tuberculosis. However, in the early 1950s, clinicians observed significant mood-elevating side effects in patients receiving the drug.[1] This serendipitous discovery led to its investigation as a treatment for depression. A pivotal 1957 study by Loomer, Saunders, and Kline reported that approximately 70% of patients with depression showed significant improvement with this compound treatment, ushering in the era of pharmacological antidepressants.[2] The mechanism of action was later identified as the irreversible inhibition of monoamine oxidase (MAO), an enzyme that breaks down key neurotransmitters like serotonin, norepinephrine, and dopamine.[3] This inhibition leads to increased availability of these neurotransmitters in the brain, which is believed to be the primary driver of its antidepressant effects.[3] However, its use was short-lived due to a high incidence of severe liver toxicity (hepatotoxicity), leading to its withdrawal from the market in many countries.[3]

Data Presentation: A Tale of Two Eras

The following tables summarize the stark contrast between the qualitative observations of early this compound studies and the precise, quantitative data generated by modern research methods.

Table 1: Comparison of Early vs. Contemporary Efficacy & Mechanism of Action Data for this compound

ParameterEarly this compound Clinical Findings (1950s)Contemporary Research Findings
Primary Endpoint Clinical observation of "significant improvement" in mood and behavior.[2]Quantifiable reduction in depressive symptoms (e.g., HAM-D, MADRS scores) in clinical trials; decreased immobility time in preclinical models.
Efficacy Data Approximately 70% of depressed patients showed "significant improvement".[2]Preclinical: Significant reduction in immobility time in Forced Swim Test and Tail Suspension Test. Clinical: Not applicable as it's not in widespread use.
Mechanism of Action Postulated to be a "psychic energizer".[2]Irreversible, non-selective inhibitor of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).
Mechanism Data Based on clinical observation of mood elevation.In Vitro: IC50 values for MAO-A and MAO-B inhibition.

Table 2: Quantitative Data for this compound in Contemporary In Vitro Assays

EnzymeThis compound IC50 (µM)Description
MAO-A ~37The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
MAO-B ~42.5A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols: From Observation to Quantification

The evolution of experimental design is evident when comparing the methodologies of the 1950s with today's standardized and validated protocols.

Early Clinical Trial Protocol (deVerteuil & Lehmann, 1958)

The following is a summary of the methodology used in an early therapeutic trial of this compound.

  • Objective: To assess the therapeutic effect of this compound in depressed and apathetic patients.

  • Patient Population: 20 female patients at a hospital, diagnosed with various psychiatric disorders including schizophrenia with apathy and "involutional melancholia" (a historical term for depression in later life).

  • Methodology:

    • Patients were administered this compound orally.

    • Dosage started at 50 mg three times a day and was adjusted based on patient response and side effects.

    • The duration of the trial was several weeks.

    • Assessment of improvement was based on clinical observation of changes in mood, behavior, and social interaction. There were no standardized rating scales used.

    • Observed effects included increased animation, sociability, and in some cases, a return to previous levels of functioning.

  • Data Analysis: The results were reported as qualitative descriptions of patient improvement (e.g., "much improved," "unimproved"). No formal statistical analysis was performed.

Contemporary Experimental Protocols

Modern antidepressant research employs a battery of highly specific and quantitative in vitro and in vivo assays before a compound can be considered for human clinical trials.

1. In Vitro MAO-A and MAO-B Inhibition Assay

  • Objective: To determine the potency and selectivity of a compound to inhibit the two major isoforms of the MAO enzyme.

  • Methodology:

    • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used for consistency and to avoid confounding factors from tissue preparations.

    • Substrate: A fluorescent or chromogenic substrate that is metabolized by MAO is used. The rate of product formation is proportional to enzyme activity.

    • Procedure: The test compound is incubated with the MAO-A or MAO-B enzyme at various concentrations. The substrate is then added to initiate the enzymatic reaction. The fluorescence or absorbance of the product is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log concentration of the compound. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

2. Forced Swim Test (FST) - Preclinical In Vivo Model

  • Objective: To assess the potential antidepressant efficacy of a compound by measuring its effect on the immobility time of rodents placed in an inescapable water cylinder.

  • Methodology:

    • Animal Model: Mice or rats are commonly used.

    • Procedure: The animal is placed in a cylinder filled with water from which it cannot escape. The duration of the test is typically 6 minutes. The animal will initially try to escape but will eventually adopt an immobile posture, making only the movements necessary to keep its head above water.

    • Drug Administration: The test compound or a vehicle control is administered to the animals at a specific time before the test.

  • Data Analysis: The total time spent immobile is recorded. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated control group is indicative of antidepressant-like activity.

3. Tail Suspension Test (TST) - Preclinical In Vivo Model

  • Objective: To evaluate the antidepressant potential of a compound by measuring its effect on the immobility of mice when suspended by their tails.

  • Methodology:

    • Animal Model: This test is primarily used with mice.

    • Procedure: The mouse is suspended by its tail using adhesive tape, in a position where it cannot escape or hold onto any surfaces. The test typically lasts for 6 minutes. Similar to the FST, the mouse will initially struggle and then become immobile.

    • Drug Administration: The test compound or a vehicle control is administered prior to the test.

  • Data Analysis: The duration of immobility is measured. A significant reduction in immobility time in the drug-treated group compared to the control group suggests antidepressant-like effects.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway of this compound and the workflows of both historical and contemporary research methodologies.

iproniazid_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound MAO MAO This compound->MAO Inhibits Neurotransmitters (5-HT, NE, DA) Neurotransmitters (5-HT, NE, DA) MAO->Neurotransmitters (5-HT, NE, DA) Degrades Vesicles Vesicles Neurotransmitters (5-HT, NE, DA)->Vesicles Packaged into Increased Neurotransmitters Increased Neurotransmitters Vesicles->Increased Neurotransmitters Release into Synapse Receptors Receptors Signal Transduction Signal Transduction Receptors->Signal Transduction Activates Antidepressant Effect Antidepressant Effect Signal Transduction->Antidepressant Effect Leads to Increased Neuromitters Increased Neuromitters Increased Neuromitters->Receptors Binds to

Caption: this compound's Mechanism of Action.

experimental_workflows cluster_early Early this compound Research Workflow (1950s) cluster_contemporary Contemporary Antidepressant Research Workflow Observe Mood Effects in TB Patients Observe Mood Effects in TB Patients Formulate Hypothesis for Depression Formulate Hypothesis for Depression Observe Mood Effects in TB Patients->Formulate Hypothesis for Depression Administer to Depressed Patients Administer to Depressed Patients Formulate Hypothesis for Depression->Administer to Depressed Patients Clinical Observation of Behavior Clinical Observation of Behavior Administer to Depressed Patients->Clinical Observation of Behavior Qualitative Report of 'Improvement' Qualitative Report of 'Improvement' Clinical Observation of Behavior->Qualitative Report of 'Improvement' In Vitro MAO Inhibition Assay In Vitro MAO Inhibition Assay Determine IC50 Determine IC50 In Vitro MAO Inhibition Assay->Determine IC50 Preclinical In Vivo Models (FST, TST) Preclinical In Vivo Models (FST, TST) Determine IC50->Preclinical In Vivo Models (FST, TST) Measure Immobility Time Measure Immobility Time Preclinical In Vivo Models (FST, TST)->Measure Immobility Time Statistical Analysis Statistical Analysis Measure Immobility Time->Statistical Analysis Proceed to Clinical Trials (if promising) Proceed to Clinical Trials (if promising) Statistical Analysis->Proceed to Clinical Trials (if promising)

Caption: Evolution of Antidepressant Research Workflows.

Conclusion

The journey of this compound from a tuberculosis treatment to the first recognized antidepressant highlights the role of serendipity in drug discovery. While the early clinical findings were groundbreaking, they lacked the methodological rigor and quantitative precision that are the hallmarks of contemporary research. Modern in vitro and in vivo assays provide a much deeper and more nuanced understanding of a compound's pharmacological profile, efficacy, and safety. This comparative guide illustrates the significant advancements in psychiatric drug development, moving from broad clinical observations to a data-driven, mechanism-based approach. By understanding the evolution of these research methodologies, scientists and drug development professionals can better appreciate the stringent standards required for bringing new and improved antidepressant therapies to patients.

References

A Comparative Guide to Iproniazid and Moclobemide: Unraveling Irreversible and Reversible MAOIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of iproniazid (B1672159), a classic irreversible monoamine oxidase inhibitor (MAOI), and moclobemide (B1677376), a modern reversible inhibitor of monoamine oxidase A (RIMA). By examining their distinct pharmacological profiles, supported by experimental data and detailed methodologies, this document aims to offer a clear understanding of their mechanisms, efficacy, safety, and pharmacokinetic properties.

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between this compound and moclobemide lies in their interaction with the monoamine oxidase (MAO) enzyme. This compound is a non-selective and irreversible inhibitor of both MAO-A and MAO-B, while moclobemide is a selective and reversible inhibitor of MAO-A.

This compound's Irreversible Inhibition: this compound itself is a prodrug that is metabolized in the body to a reactive intermediate, isopropylhydrazine.[1] This metabolite then forms a stable, covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of the MAO enzyme.[1] This covalent modification permanently inactivates the enzyme.[1] Restoration of MAO activity is a slow process that requires the synthesis of new enzyme molecules.[1]

Moclobemide's Reversible Inhibition: In contrast, moclobemide binds to MAO-A in a reversible, competitive manner.[2] This means that moclobemide and the natural substrates of MAO-A (like serotonin (B10506) and norepinephrine) compete for the same active site. The binding is transient, and the inhibitor can dissociate from the enzyme, allowing it to regain its function.[3] This reversibility has significant implications for the drug's safety profile, particularly concerning interactions with dietary tyramine (B21549).[3]

cluster_this compound This compound (Irreversible) cluster_Moclobemide Moclobemide (Reversible) This compound This compound Isopropylhydrazine Isopropylhydrazine This compound->Isopropylhydrazine Metabolism MAO_I Inactive MAO Isopropylhydrazine->MAO_I Covalent Bonding New_MAO Active MAO MAO_I->New_MAO De Novo Synthesis Moclobemide Moclobemide MAO_M MAO-Moclobemide Complex Moclobemide->MAO_M Competitive Binding MAO_M->Moclobemide Dissociation Active_MAO Active MAO MAO_M->Active_MAO Enzyme Recovery

Caption: Mechanisms of MAO inhibition by this compound and moclobemide.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for this compound and moclobemide, providing a clear comparison of their pharmacological and clinical properties.

Table 1: In Vitro Inhibitory Activity
Inhibitor Target IC50 / Ki Type of Inhibition
This compound MAO-AIC50: 6.56 - 37 µM[4]Irreversible, Non-selective
MAO-BIC50: 42.5 µM[5]
Moclobemide MAO-AIC50: 6.061 µM[6]Reversible, Selective
MAO-BIC50: >1000 µM[7]
Table 2: Pharmacokinetic Parameters in Humans
Parameter This compound Moclobemide
Bioavailability ~100%[8]55-95% (increases with repeated administration)[9]
Protein Binding Data not readily available~50%[9]
Metabolism Hepatic; hydrolysis to isopropylhydrazine and isonicotinic acid[8]Hepatic; primarily by CYP2C19 and CYP2D6[9]
Elimination Half-life Data highly variable and limited due to early withdrawal1-2 hours (4 hours in the elderly)[9]
Excretion Primarily renal[8]Primarily renal (<1% as unchanged drug)[9]
Table 3: Clinical Efficacy and Safety Profile
Parameter This compound Moclobemide
Primary Indication Depression (historically)[8]Major Depressive Disorder, Social Anxiety[9]
Efficacy Effective, but use discontinued (B1498344) due to toxicity[8]Comparable efficacy to TCAs and SSRIs[10][11]
"Cheese Effect" Risk High; significant hypertensive crisis with tyramineVery low; tyramine can displace moclobemide from MAO-A[3]
Hepatotoxicity Significant risk of liver damage[8]No evidence of hepatotoxicity[3]
Common Adverse Effects Dizziness, drowsiness, headaches, ataxia, hepatotoxicity[8]Dry mouth, blurred vision, nausea, insomnia[10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.

Determining MAO Inhibitory Activity (IC50)

This protocol describes a common spectrophotometric method for determining the half-maximal inhibitory concentration (IC50) of a compound against MAO-A and MAO-B.

Principle: This assay utilizes kynuramine (B1673886) as a non-selective substrate for both MAO-A and MAO-B. The enzymatic deamination of kynuramine produces an unstable aldehyde intermediate, which spontaneously cyclizes to form 4-hydroxyquinoline (B1666331). The formation of 4-hydroxyquinoline can be monitored by measuring the increase in absorbance at 314 nm.[12]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide

  • Test inhibitor (this compound or Moclobemide)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Selective inhibitors for control experiments (Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test inhibitor and kynuramine in the appropriate solvent (e.g., DMSO for inhibitors, water for kynuramine). Create a series of dilutions of the test inhibitor in potassium phosphate buffer.

  • Enzyme Preparation: Dilute the recombinant MAO-A or MAO-B enzyme to the desired concentration in potassium phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • A range of concentrations of the test inhibitor

    • MAO-A or MAO-B enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add kynuramine solution to each well to start the reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 314 nm every minute for 20-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

start Prepare Reagents (Inhibitor Dilutions, Enzyme, Substrate) plate_setup Set up 96-well Plate (Buffer, Inhibitor, Enzyme) start->plate_setup pre_incubation Pre-incubate (37°C for 15 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Kynuramine) pre_incubation->reaction_start measurement Measure Absorbance at 314 nm (Kinetic, 37°C) reaction_start->measurement data_analysis Calculate Reaction Rates and % Inhibition measurement->data_analysis ic50_determination Plot Dose-Response Curve and Determine IC50 data_analysis->ic50_determination

Caption: Experimental workflow for determining MAO inhibitor IC50.
Determining Reversibility of MAO Inhibition by Dialysis

This protocol is used to distinguish between reversible and irreversible inhibitors.

Principle: This method relies on the principle that a reversible inhibitor, which is in equilibrium with the enzyme, will dissociate and be removed during dialysis, leading to the recovery of enzyme activity. An irreversible inhibitor, which is covalently bound, will remain attached to the enzyme, and thus, no significant recovery of enzyme activity will be observed.

Materials:

  • MAO enzyme source (e.g., rat liver mitochondria)

  • Test inhibitor (this compound or Moclobemide)

  • Dialysis tubing (with an appropriate molecular weight cutoff)

  • Large volume of dialysis buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Reagents for MAO activity assay (as described in section 3.1)

Procedure:

  • Incubation: Incubate the MAO enzyme preparation with a high concentration (e.g., 10x IC50) of the test inhibitor or vehicle control for 60 minutes at 37°C to ensure binding.

  • Dialysis:

    • Place the enzyme-inhibitor mixture into a dialysis bag.

    • Dialyze against a large volume of cold (4°C) dialysis buffer for an extended period (e.g., 24 hours), with several buffer changes to ensure complete removal of the unbound inhibitor.

  • Activity Assay: After dialysis, measure the MAO activity of the samples that were incubated with the inhibitor and the vehicle control using the protocol described in section 3.1.

  • Data Analysis:

    • Compare the enzyme activity of the inhibitor-treated sample to the vehicle-treated control sample.

    • Expected Results:

      • Reversible Inhibitor (Moclobemide): Significant recovery of enzyme activity is expected.

      • Irreversible Inhibitor (this compound): Little to no recovery of enzyme activity will be observed.

Metabolic Pathways

The metabolism of this compound and moclobemide dictates their safety and duration of action.

This compound Metabolism: this compound is primarily hydrolyzed to isonicotinic acid and isopropylhydrazine.[8] The latter is then oxidized by cytochrome P450 enzymes to a reactive isopropyl radical, which is responsible for the covalent binding to liver macromolecules and subsequent hepatotoxicity.[8]

Moclobemide Metabolism: Moclobemide is extensively metabolized in the liver, primarily through oxidation of the morpholine (B109124) ring, by CYP2C19 and CYP2D6.[9] Less than 1% of the drug is excreted unchanged.[9] Its metabolites are largely inactive and are not associated with hepatotoxicity.[3]

cluster_Iproniazid_Metabolism This compound Metabolism cluster_Moclobemide_Metabolism Moclobemide Metabolism This compound This compound Isopropylhydrazine Isopropylhydrazine This compound->Isopropylhydrazine Hydrolysis Isonicotinic_Acid Isonicotinic_Acid This compound->Isonicotinic_Acid Hydrolysis Isopropyl_Radical Isopropyl Radical (Hepatotoxic) Isopropylhydrazine->Isopropyl_Radical CYP450 Oxidation Moclobemide Moclobemide Oxidized_Metabolites Inactive Metabolites Moclobemide->Oxidized_Metabolites CYP2C19/2D6 Oxidation

Caption: Metabolic pathways of this compound and moclobemide.

Conclusion

This compound and moclobemide represent two distinct generations of monoamine oxidase inhibitors. This compound, as a non-selective, irreversible MAOI, demonstrates the potent antidepressant effects that can be achieved through this mechanism but also highlights the significant safety concerns, including hepatotoxicity and the "cheese effect," which have led to its clinical discontinuation in most parts of the world.[8]

Moclobemide, on the other hand, exemplifies the progress in drug development through its selective and reversible inhibition of MAO-A. This targeted approach maintains comparable antidepressant efficacy to older MAOIs and other antidepressant classes while dramatically improving the safety profile.[10][11] The reversibility of its binding minimizes the risk of hypertensive crises, and its chemical structure avoids the formation of hepatotoxic metabolites.[3]

For researchers and drug development professionals, the comparison of this compound and moclobemide serves as a compelling case study in the importance of understanding drug-enzyme interactions, metabolic pathways, and the clinical implications of reversible versus irreversible inhibition. This knowledge is crucial for the design of safer and more effective therapies targeting monoamine oxidase and other enzyme systems.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Iproniazid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of iproniazid (B1672159), a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine (B178648) class. Adherence to these procedures is vital to mitigate health risks, including potential hepatotoxicity, and prevent environmental contamination.

This compound and materials contaminated with it are classified as hazardous pharmaceutical waste and require stringent disposal methods. The following step-by-step guidance, compiled from safety data sheets and hazardous waste management protocols, outlines the approved procedures for the disposal of this compound.

Operational Disposal Plan

Personnel handling this compound waste must be trained in hazardous waste management and equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

Step 1: Segregation and Collection

  • Immediately segregate all this compound waste from other laboratory waste streams. This includes:

    • Unused or expired this compound.

    • Contaminated labware (e.g., vials, syringes, pipettes, and gloves).

    • Spill cleanup materials.

  • Collect this waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1]

Step 2: Container Specifications

  • Use a black hazardous waste container specifically designated for "HAZARDOUS DRUG WASTE ONLY" to distinguish it from other waste.[1]

  • The container must be chemically compatible with this compound and able to be securely closed to prevent leaks.[2][3][4] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Ensure the container is labeled with the words "Hazardous Waste" and identifies the contents, including "this compound".[5][6]

Step 3: Secure Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.

  • The storage area should be away from incompatible materials, particularly oxidizing agents.[1]

  • To prevent chemical degradation, the storage area should be cool and dark.[1]

Step 4: Professional Disposal

  • This compound waste must be disposed of through a licensed hazardous waste management company.[1]

  • Do not dispose of this compound in standard laboratory trash or down the drain.[1]

Data Presentation: this compound Disposal Parameters

ParameterSpecificationSource
Waste Classification Hazardous Pharmaceutical Waste[1]
EPA Hazardous Waste Code Likely falls under P or U-listed wastes depending on concentration and formulation. A specific code should be determined by a certified waste disposal professional based on the waste profile.[7][8]
Primary Disposal Method High-Temperature Incineration[1]
Alternative Disposal Method Chemical Oxidation/Neutralization (for dilute hydrazine derivatives, with caution)[9]
Container Color Black[1]
Container Labeling "HAZARDOUS DRUG WASTE ONLY", Contents ("this compound"), "Hazardous Waste"[1][5][6]
Container Type Leak-proof, with a secure lid. Chemically compatible material (e.g., glass, HDPE).[2][3][4]

Experimental Protocols for Disposal

The following protocols are for informational purposes and are to be carried out by licensed and trained hazardous waste disposal professionals in permitted facilities.

1. High-Temperature Incineration (Preferred Method)

This method ensures the complete destruction of the this compound molecule.

  • Preparation: The this compound waste may be dissolved or mixed with a combustible solvent to facilitate complete combustion.

  • Incineration: The mixture is burned in a chemical incinerator at temperatures typically exceeding 850°C, equipped with an afterburner and a scrubber system.[10] This ensures the destruction of the active compound and the neutralization of harmful flue gases.

2. Chemical Oxidation/Neutralization (Alternative for Hydrazine Derivatives)

This method should be approached with caution due to the potential for producing toxic byproducts and should only be performed by trained professionals.[1] This is more applicable to the hydrazine moiety of this compound.

  • Dilution: The hydrazine-containing waste must be diluted with water to a concentration of 5% or less.[9]

  • Neutralization: An equal volume of a 5% aqueous solution of calcium hypochlorite (B82951) or a dilute solution of hydrogen peroxide can be added.[9] The reaction should be monitored to ensure complete neutralization. A slight excess of the neutralizing agent is recommended.[9] The addition of a copper sulfate (B86663) catalyst can accelerate the reaction with hydrogen peroxide.[9]

  • Verification: The treated solution should be tested to confirm the complete destruction of the hydrazine component before further disposal in accordance with local regulations.

Mandatory Visualization: this compound Disposal Workflow

IproniazidDisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal Start Generation of This compound Waste Segregate Step 1: Segregate Waste (Unused product, contaminated labware, spill cleanup materials) Start->Segregate Collect Step 2: Collect in Designated Container Segregate->Collect Label Label Container: 'Hazardous Drug Waste Only' 'this compound' Collect->Label Store Step 3: Secure Storage (Cool, dark, ventilated area, away from incompatibles) Label->Store Transport Step 4: Transport by Licensed Hazardous Waste Company Store->Transport Incinerate Primary Method: High-Temperature Incineration Transport->Incinerate Neutralize Alternative Method: Chemical Neutralization (with caution) Transport->Neutralize Final Final Disposal of Treated Waste/Ash Incinerate->Final Neutralize->Final

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.